molecular formula C38H62N10O12 B14090213 RYTVELA

RYTVELA

Katalognummer: B14090213
Molekulargewicht: 851.0 g/mol
InChI-Schlüssel: SUNCJLJFTXNIMH-BAKYWRNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RYTVELA is a useful research compound. Its molecular formula is C38H62N10O12 and its molecular weight is 851.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H62N10O12

Molekulargewicht

851.0 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1

InChI-Schlüssel

SUNCJLJFTXNIMH-BAKYWRNVSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Foundational & Exploratory

RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Preterm birth (PTB) is a leading cause of neonatal morbidity and mortality, with intrauterine inflammation being a primary etiological factor. Interleukin-1 (IL-1), a key pro-inflammatory cytokine, plays a central role in the pathophysiology of PTB by triggering a cascade of events leading to uterine contractions and fetal injury. RYTVELA is a novel, first-in-class, non-competitive allosteric antagonist of the IL-1 receptor (IL-1R) in preclinical development. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key experimental data and outlining its potential as a therapeutic intervention to prevent preterm birth and improve neonatal outcomes. This compound exhibits a unique mode of action by selectively modulating IL-1R signaling, offering a targeted anti-inflammatory approach while preserving essential immune functions.

Core Mechanism of Action: Biased Antagonism of the IL-1 Receptor

This compound is a small, stable, all-D peptide that acts as a biased antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that block the ligand-binding site, this compound binds to an allosteric site on the IL-1R, a location remote from where IL-1 binds.[1][2] This allosteric interaction induces a conformational change in the receptor that selectively inhibits specific downstream signaling pathways without affecting others.[2] This "functional selectivity" is a key feature of this compound's mechanism.[1][3]

The primary mechanism of this compound involves the inhibition of the mitogen-activated protein kinase (MAPK) and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase (ROCK) pathways.[2][4] Specifically, it has been shown to block the downstream stress-associated protein kinase JNK and p38.[2][5] Crucially, this compound's allosteric modulation preserves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] This is significant because NF-κB is vital for immune surveillance and host defense.[2][4] By avoiding broad immunosuppression, a common concern with traditional anti-inflammatory agents, this compound presents a more targeted and potentially safer therapeutic strategy for use during pregnancy.[1][6]

Signaling Pathway Diagram

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1β IL-1R IL-1 Receptor IL-1->IL-1R Binds This compound This compound This compound->IL-1R Allosteric Binding JNK_p38 JNK / p38 (MAPK Pathway) This compound->JNK_p38 Inhibits Rho_ROCK Rho / ROCK Pathway This compound->Rho_ROCK Inhibits IL-1R->JNK_p38 IL-1R->Rho_ROCK NF-kB NF-κB Pathway IL-1R->NF-kB Inflammation Pro-inflammatory Gene Expression (e.g., Uterine Activation Proteins) JNK_p38->Inflammation Rho_ROCK->Inflammation Immune_Vigilance Immune Vigilance NF-kB->Immune_Vigilance NF-kB->Immune_Vigilance Preserves

Caption: this compound's biased antagonism of the IL-1 receptor.

Preclinical Efficacy in Animal Models of Preterm Birth

This compound has demonstrated significant efficacy in multiple preclinical animal models of inflammation-induced preterm birth. These models utilize inflammatory stimuli such as lipopolysaccharide (LPS) to mimic gram-negative bacterial infections, lipoteichoic acid (LTA) for gram-positive bacterial infections, and direct administration of IL-1β to represent sterile inflammation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in a Mouse Model of LPS and IL-1β-Induced Preterm Birth [7]

ParameterLPS-Induced ModelIL-1β-Induced Model
This compound Dose for EMAX 2 mg/kg/day2 mg/kg/day
Reduction in Preterm Births at EMAX 70%60%
This compound Dose for EMAX (Neonate Survival) 1 mg/kg/day1 mg/kg/day
Increase in Neonate Survival at EMAX Up to 65%Up to 65%
Minimum Treatment Duration for PTB Prevention 36 hours36 hours
Reduction in PTB at 36h Treatment 60%Not Specified
Reduction in Fetal Mortality at 36h Treatment 50%Not Specified

Table 2: Effects of this compound in an Ovine Model of Chorioamnionitis [2]

ParameterSaline GroupLPS GroupLPS + this compound Group
IL-1β mRNA Expression (Skin, Lung, Colon) BaselineSignificantly IncreasedNo significant difference from Saline
IL-1β Concentration (Fetal Lung) BaselineSignificantly IncreasedNo significant difference from Saline
Amniotic Fluid MCP-1 Concentration at 24h BaselineSignificantly HigherNot Specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the preclinical evaluation of this compound.

Mouse Model of Inflammation-Induced Preterm Labor
  • Animal Model: Pregnant CD-1 mice.[7]

  • Induction of Preterm Labor:

    • LPS Model: A single intraperitoneal (i.p.) injection of 10 µg of LPS on gestational day 16.[4][7]

    • IL-1β Model: A single intrauterine (i.u.) injection of 1 µg/kg of IL-1β on gestational day 16.[4][7]

  • This compound Administration:

    • Dose-Response Study: Subcutaneous (s.c.) injections of this compound at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day from gestational day 16 to 18.5.[7]

    • Duration of Treatment Study: Subcutaneous (s.c.) injection of this compound at 2 mg/kg/day for 24, 36, or 48 hours.[4][7]

  • Outcome Measures:

    • Rate of prematurity (delivery before gestational day 18.5).[7]

    • Neonate survival and weight.[7]

    • Quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins in gestational tissues via RT-qPCR and ELISA.[4]

    • Histological analysis of neonatal lungs and intestines.[4]

Ovine Model of Chorioamnionitis
  • Animal Model: Ewes with a singleton fetus at 95 days of gestation (term is ~150 days).[2]

  • Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[2]

  • Induction of Chorioamnionitis: A single intra-amniotic (IA) injection of 10 mg of LPS from Escherichia coli (055:B5).[2]

  • This compound Administration: 24 hours after LPS exposure, a combination of 0.3 mg/kg IA and 1 mg/kg fetal intravenous (IV) injection of this compound.[2]

  • Control Groups:

    • Saline Group: IA and fetal IV administration of saline.[2]

    • LPS Group: IA administration of LPS followed by IA and fetal IV administration of saline.[2]

  • Outcome Measures:

    • Serial sampling of amniotic fluid to measure inflammatory markers (e.g., MCP-1).[2]

    • Analysis of cord blood gases and lactate at delivery.[2]

    • Quantification of IL-1β mRNA expression in fetal tissues (skin, lung, colon) via RT-qPCR.[2]

    • Measurement of IL-1β concentrations in fetal lung tissue via ELISA.[2]

    • Histopathological evaluation of fetal lung and chorioamnion.[5]

Experimental Workflow Diagram

Experimental Workflow cluster_mouse Mouse Model of Preterm Labor cluster_sheep Ovine Model of Chorioamnionitis Mouse_Induction Induce Preterm Labor (LPS or IL-1β) on Gestational Day 16 Mouse_Treatment Administer this compound (s.c.) - Dose-Response Study - Duration Study Mouse_Induction->Mouse_Treatment Mouse_Outcome Outcome Assessment: - Preterm Birth Rate - Neonate Survival - Tissue Analysis (RT-qPCR, ELISA, Histology) Mouse_Treatment->Mouse_Outcome Sheep_Surgery Surgical Catheter Placement Sheep_Induction Induce Chorioamnionitis (Intra-amniotic LPS) Sheep_Surgery->Sheep_Induction Sheep_Treatment Administer this compound (IA + IV) 24 hours post-LPS Sheep_Induction->Sheep_Treatment Sheep_Outcome Outcome Assessment: - Amniotic Fluid Analysis - Fetal Tissue Analysis (RT-qPCR, ELISA) - Histopathology Sheep_Treatment->Sheep_Outcome

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for the prevention of preterm birth. Its unique mechanism of action as a biased allosteric antagonist of the IL-1 receptor allows for the targeted inhibition of pro-inflammatory pathways implicated in preterm labor while preserving essential host immune functions.[1][2][4] Preclinical studies in both mouse and sheep models have demonstrated its efficacy in reducing the incidence of preterm birth, improving neonatal survival, and mitigating the inflammatory response in utero.[2][7]

The data presented in this technical guide underscore the potential of this compound as a first-in-class treatment for this significant unmet medical need. Further preclinical and clinical development is warranted to fully elucidate its safety and efficacy profile in human pregnancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of reproductive biology and pharmacology. The continued investigation of this compound and other selective modulators of inflammatory pathways holds great promise for improving maternal and neonatal health outcomes.[6]

References

RYTVELA (101.10 Peptide): A Technical Guide to a Novel Allosteric Modulator of the Interleukin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA, also known as 101.10 peptide, is a synthetic, 7-amino acid, all-D peptide that functions as a first-in-class, allosteric negative modulator of the Interleukin-1 (IL-1) receptor. It is currently in preclinical development, primarily for the prevention of preterm birth (PTB) and the mitigation of associated fetal and neonatal inflammatory injuries. This compound exhibits a unique mechanism of action, selectively inhibiting downstream signaling pathways of the IL-1 receptor, specifically the mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the crucial nuclear factor kappa B (NF-κB) signaling pathway, which is essential for innate immunity. This biased agonism offers a promising therapeutic window, potentially reducing the inflammatory cascade that leads to preterm labor without compromising the host's immune surveillance. Preclinical studies in murine and ovine models have demonstrated this compound's efficacy in reducing the rate of preterm birth, improving neonatal survival, and protecting against inflammatory damage in fetal organs.

Core Concepts

Chemical Properties

This compound is a heptapeptide with the amino acid sequence D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂.[1] The use of D-amino acids instead of the naturally occurring L-amino acids confers significant resistance to proteases, enhancing the peptide's stability and in vivo half-life.[1] It is derived from an extracellular loop region of the IL-1 receptor accessory protein (IL-1RAcP).

Mechanism of Action

This compound functions as an allosteric antagonist of the IL-1 receptor.[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), this compound binds to a distinct, remote site on the receptor complex. This allosteric binding modulates the receptor's conformation, leading to a biased signaling response. Specifically, it inhibits the IL-1-induced activation of the MAPK and RhoK signaling cascades, which are implicated in inflammatory processes and uterine contractions.[1][2] Crucially, it does not significantly inhibit the activation of the NF-κB pathway, a key component of the innate immune response.[2][3] This selective modulation is a key differentiator from other IL-1 inhibitors and is thought to contribute to its favorable safety profile in preclinical models.

Signaling Pathway

The binding of IL-1 to its receptor (IL-1R) typically triggers a signaling cascade involving both NF-κB and MAPK/RhoK pathways. This compound intervenes in this process, as depicted in the diagram below.

RYTVELA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R Binds This compound This compound This compound->IL-1R Allosteric Binding MAPK_RhoK_Pathway MAPK / RhoK Pathways (Inhibited) This compound->MAPK_RhoK_Pathway Inhibits NF-kB_Pathway NF-kB Pathway (Preserved) IL-1R->NF-kB_Pathway Activates IL-1R->MAPK_RhoK_Pathway Activates Immune_Vigilance Innate Immunity NF-kB_Pathway->Immune_Vigilance Leads to Inflammation_Contraction Inflammation & Uterine Contraction MAPK_RhoK_Pathway->Inflammation_Contraction Leads to

This compound's biased signaling at the IL-1 receptor.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of preterm birth and inflammation. The following tables summarize the key quantitative findings from these studies.

Murine Models of Preterm Birth
ModelInducing AgentThis compound DosageOutcomeResultCitation
Sterile InflammationIL-1β1 mg/kg/12h (s.c.)Reduction in PrematuritySignificantly effective[3]
Gram-positive Microbial InflammationLipoteichoic Acid (LTA)1 mg/kg/12h (s.c.)Reduction in PrematuritySignificantly effective[3]
Gram-negative Microbial InflammationLipopolysaccharide (LPS)1 mg/kg/12h (s.c.)Reduction in PrematuritySignificantly effective[3]
LPS-Induced Preterm BirthLPS (10 µg, i.p.)2 mg/kg/dayReduction in Preterm Births70% reduction[4]
IL-1β-Induced Preterm BirthIL-1β (1 µg/kg, i.u.)2 mg/kg/dayReduction in Preterm Births60% reduction[4]
LPS and IL-1β ModelsLPS and IL-1β1 mg/kg/dayIncrease in Neonate SurvivalUp to 65% increase[4]
LPS and IL-1β ModelsLPS and IL-1β2 mg/kg/day (for 36h)Prevention of Preterm Birth60% prevention[4]
LPS and IL-1β ModelsLPS and IL-1β2 mg/kg/day (for 36h)Prevention of Fetal Mortality50% prevention[4]
Ovine Model of Chorioamnionitis
ModelInducing AgentThis compound DosageOutcomeResultCitation
Extremely Preterm SheepIntra-amniotic (IA) LPS0.3 mg/kg (IA) & 1 mg/kg (fetal IV)Amniotic Fluid MCP-1Significantly lower concentrations compared to LPS group[5][6][7]
Extremely Preterm SheepIntra-amniotic (IA) LPS0.3 mg/kg (IA) & 1 mg/kg (fetal IV)Fetal Skin IL-1β ExpressionSignificantly lower expression compared to LPS group[5][6][7]
Neonatal Outcomes in Murine Models
OutcomeTime PointResultCitation
Brain Weight Preservation15 days after birthPreserved[3]
Brain Function Preservation (VEP)30 days after birthPreserved[3]
Lung Function Preservation15 days after birthPreserved[3]

Experimental Protocols

Murine Models of Inflammation-Induced Preterm Birth
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg per mouse is administered.[4]

  • This compound Administration: this compound is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[4]

  • Endpoint Evaluation:

    • Rate of prematurity (delivery before gestational day 18.5).

    • Neonate survival and weight.

    • Collection of gestational tissues on day 17.5 for quantification of cytokines, proinflammatory mediators, and uterine activating proteins via real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).

    • Collection of neonatal lungs and intestines from postnatal days 5 to 7 for histological analysis.[1]

LPS_Workflow Day16 Gestational Day 16 Induction LPS Injection (10 µg, i.p.) Day16->Induction Treatment This compound Administration (s.c.) Induction->Treatment Monitoring Monitor for Preterm Birth Treatment->Monitoring Day17_5 Gestational Day 17.5 Monitoring->Day17_5 Pups Postnatal Days 5-7 Monitoring->Pups Tissue_Collection Collect Gestational Tissues Day17_5->Tissue_Collection Analysis RT-qPCR and ELISA Tissue_Collection->Analysis Histo_Collection Collect Neonatal Organs Pups->Histo_Collection Histo_Analysis Histological Analysis Histo_Collection->Histo_Analysis

Workflow for the LPS-induced preterm birth model.
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: On gestational day 16, an intrauterine (i.u.) administration of Interleukin-1β (IL-1β) at a dose of 1 µg/kg is performed.[4]

  • This compound Administration: Similar to the LPS model, this compound is administered subcutaneously at various doses.[4]

  • Endpoint Evaluation: The same parameters as in the LPS-induced model are evaluated.

Ovine Model of Chorioamnionitis
  • Animal Model: Extremely preterm sheep at 95 days of gestation.

  • Surgical Preparation: Fetal jugular and intra-amniotic (IA) catheters are surgically placed.

  • Induction of Chorioamnionitis: A single intra-amniotic injection of 10 mg of LPS is administered.[5]

  • This compound Administration: 24 hours after LPS exposure, this compound is administered both intra-amniotically (0.3 mg/kg) and via a fetal intravenous (IV) injection (1 mg/kg).[5][7]

  • Sample Collection and Analysis:

    • Serial amniotic fluid samples are collected for up to 120 hours for analysis of inflammatory markers (e.g., MCP-1) by ELISA.[5]

    • At the study endpoint, fetal tissues are collected for analysis of gene expression (e.g., IL-1β) by qPCR and for histological examination.[5]

Ovine_Workflow Surgery Catheter Placement LPS_IA Intra-amniotic LPS Injection Surgery->LPS_IA Wait 24 hours LPS_IA->Wait RYTVELA_Admin This compound Administration (IA and Fetal IV) Wait->RYTVELA_Admin AF_Sampling Serial Amniotic Fluid Sampling RYTVELA_Admin->AF_Sampling Endpoint 120 hours AF_Sampling->Endpoint Tissue_Harvest Fetal Tissue Harvesting Endpoint->Tissue_Harvest Analysis ELISA, qPCR, Histology Tissue_Harvest->Analysis

Workflow for the ovine chorioamnionitis model.

Clinical Development Status

As of late 2025, there are no published results from human clinical trials of this compound. The peptide is currently in the preclinical phase of development. Extensive research in animal models is ongoing to establish its safety and efficacy profile before proceeding to human trials.

Conclusion and Future Directions

This compound (101.10 peptide) represents a novel and promising therapeutic candidate for the prevention of preterm birth and the reduction of associated neonatal morbidities. Its unique mechanism of allosteric, biased modulation of the IL-1 receptor offers a targeted anti-inflammatory approach while preserving essential immune functions. The robust preclinical data in multiple animal models underscore its potential. Future research will likely focus on completing the necessary preclinical safety and toxicology studies to support an Investigational New Drug (IND) application and the initiation of human clinical trials. Further elucidation of the downstream effects of preserving NF-κB signaling while inhibiting MAPK and RhoK pathways in the context of pregnancy and fetal development will also be of significant interest. The development of this compound could offer a much-needed, effective, and safe intervention for a major global health challenge.

References

The Allosteric Modulator RYTVELA: A Technical Guide to its Antagonistic Effect on the Interleukin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA is a novel, first-in-class peptide-based allosteric inhibitor of the interleukin-1 receptor (IL-1R). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its quantitative effects on IL-1R signaling, and detailed experimental protocols for its preclinical evaluation. This compound demonstrates a unique "biased" antagonism, selectively inhibiting detrimental inflammatory pathways while preserving essential components of the innate immune response. This document is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug development investigating novel anti-inflammatory therapeutics.

Introduction

Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of numerous inflammatory diseases. The biological effects of IL-1 are mediated through its binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling-competent ternary complex. This complex initiates a signaling cascade that leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of inflammatory mediators.

This compound is a seven-amino-acid, all-D peptide antagonist of the IL-1R. Its unique allosteric and biased mechanism of action presents a promising therapeutic strategy for mitigating IL-1-driven inflammation while potentially avoiding the broader immunosuppressive effects associated with conventional IL-1R antagonists.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of the IL-1R. Unlike orthosteric antagonists that compete with IL-1 for binding to the receptor, this compound is believed to bind to a distinct site on the IL-1R. This allosteric binding is thought to induce a conformational change in the receptor that prevents the recruitment of the IL-1RAcP, a critical step for signal transduction.

A key feature of this compound's mechanism is its "biased signaling." It selectively inhibits the IL-1R-mediated activation of the p38 and c-Jun N-terminal kinase (JNK) MAPK pathways, which are strongly implicated in inflammatory processes. Crucially, this compound does not significantly affect the activation of the NF-κB pathway, a central component of the innate immune system responsible for host defense. This selective inhibition offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of compromising host immunity.

Signaling Pathway Diagram

IL1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Allosterically Binds IL-1RAcP IL-1RAcP This compound->IL-1RAcP Inhibits Recruitment IL-1R1->IL-1RAcP Recruits p38/JNK Pathway p38/JNK Pathway IL-1RAcP->p38/JNK Pathway Activates NF-kB Pathway NF-kB Pathway IL-1RAcP->NF-kB Pathway Activates Inflammation Inflammation p38/JNK Pathway->Inflammation Immune Vigilance Immune Vigilance NF-kB Pathway->Immune Vigilance

Caption: IL-1R signaling and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
AssayCell TypeParameterValueReference
Thymocyte ProliferationHuman ThymocytesIC501 nM[1]

Note: Specific binding affinity data (e.g., Kd) for this compound to IL-1R is not currently available in the public domain.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Preterm Birth
ParameterThis compound Dose (mg/kg/day)% Reduction in Preterm BirthReference
Preterm Birth Rate270%[2][3]
Table 3: In Vivo Efficacy of this compound on Neonatal Survival in a Mouse Model of LPS-Induced Preterm Birth
ParameterThis compound Dose (mg/kg/day)% Increase in Neonatal SurvivalReference
Neonatal Survival1up to 65%[2][3]
Table 4: Effect of this compound on Inflammatory Markers in a Sheep Model of LPS-Induced Intrauterine Inflammation
MarkerTreatment GroupChange vs. LPS GroupReference
Amniotic Fluid MCP-1LPS + this compoundSignificantly Lower[4][5]
Fetal Skin IL-1β ExpressionLPS + this compoundSignificantly Lower[4][6]

Experimental Protocols

The following are detailed experimental protocols reconstructed from the available literature for the preclinical evaluation of this compound.

LPS-Induced Preterm Birth in CD-1 Mice

This protocol describes the induction of preterm birth in pregnant mice using lipopolysaccharide (LPS) to model inflammation-induced preterm labor.

Materials:

  • Pregnant CD-1 mice (gestational day 16)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • This compound, lyophilized powder

  • Sterile syringes and needles (27-gauge)

  • Animal housing with a 12h light/dark cycle

  • Video monitoring system with infrared capabilities

Protocol:

  • Animal Acclimation: House pregnant CD-1 mice individually for at least 3 days prior to the experiment with free access to food and water.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.

  • Dosing Regimen: On gestational day 16, administer this compound subcutaneously at doses ranging from 0.1 to 4.0 mg/kg/day.[3] A control group should receive a vehicle (PBS) injection.

  • Induction of Preterm Birth: Two hours after this compound or vehicle administration, inject mice intraperitoneally with LPS (10 µg in 200 µL of sterile PBS).[3]

  • Monitoring: Continuously monitor the mice via video recording to determine the time of delivery of the first pup. Preterm birth is defined as delivery before gestational day 18.5.[3]

  • Data Analysis: Record the rate of preterm birth and neonatal survival in each treatment group.

LPS_Protocol Start Start Pregnant CD-1 Mice (GD 16) Pregnant CD-1 Mice (GD 16) Start->Pregnant CD-1 Mice (GD 16) This compound/Vehicle (s.c.) This compound/Vehicle (s.c.) Pregnant CD-1 Mice (GD 16)->this compound/Vehicle (s.c.) LPS (i.p.) LPS (i.p.) This compound/Vehicle (s.c.)->LPS (i.p.) 2 hours post-injection Video Monitoring Video Monitoring LPS (i.p.)->Video Monitoring Data Collection Data Collection Video Monitoring->Data Collection Record delivery time & survival End End Data Collection->End

Caption: Workflow for LPS-induced preterm birth model.

Western Blot Analysis of p38 and JNK Phosphorylation

This protocol outlines the methodology for assessing the effect of this compound on the phosphorylation of p38 and JNK in cell culture.

Materials:

  • Cell line responsive to IL-1β (e.g., HEK293-IL1R cells)

  • Recombinant human IL-1β

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique allosteric and biased antagonism of the IL-1R offers the potential for potent anti-inflammatory effects while preserving crucial immune functions. The quantitative data from preclinical models demonstrate its promise in mitigating inflammation-driven pathologies. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other allosteric modulators of cytokine receptors. Further investigation is warranted to fully elucidate its binding characteristics and to translate its preclinical efficacy into clinical applications.

References

An In-Depth Technical Guide to the D-Peptide Antagonist d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and function of the synthetic heptapeptide d-(RYTVELA), also known as this compound or 101.10. Developed as a novel anti-inflammatory agent, d-(this compound) is a D-peptide antagonist of the Interleukin-1 Receptor (IL-1R). Its unique allosteric and biased modulatory properties offer a promising therapeutic strategy for a range of inflammatory conditions, with a significant focus on the prevention of preterm birth. This document details the peptide's physicochemical properties, its mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines the experimental protocols for its synthesis, purification, and biological evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Peptide Structure and Sequence

The d-(this compound) peptide is a synthetic molecule composed of seven D-amino acids. The use of D-isomers instead of the naturally occurring L-isomers confers significant resistance to proteolytic degradation, thereby enhancing its stability and bioavailability in vivo.

Table 1: Physicochemical Properties of d-(this compound)

PropertyValueReference
Sequence H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH (all D-isomers)[1]
One-Letter Code d-(this compound)[1]
Molecular Formula C₃₈H₆₂N₁₀O₁₂[1]
Molecular Weight 850.95 g/mol [1]
Source Synthetic; derived from an extracellular loop region of the Interleukin-1 Receptor Accessory Protein (IL-1RAcP).[1]
Purity (via HPLC) >95%[1]
Form Lyophilized powder[1]
Storage Store at or below -20°C.[1]

Mechanism of Action: Allosteric Inhibition and Biased Signaling

d-(this compound) functions as a non-competitive, allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).[1] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), d-(this compound) binds to a distinct, allosteric site on the receptor complex. This interaction induces a conformational change that negatively modulates the receptor's activity.

A key feature of d-(this compound) is its ability to act as a biased agonist. It selectively inhibits specific downstream signaling pathways while leaving others unaffected. Specifically, it blocks the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways, which are heavily implicated in inflammatory responses.[2] Crucially, it does not inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a key component of the innate immune response necessary for host defense.[2][3] This biased signaling profile suggests that d-(this compound) can effectively suppress detrimental inflammation without compromising essential immune functions.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL1R IL-1R MAPK MAPK Pathway (p38, JNK) IL1R->MAPK Activates RhoK RhoK Pathway IL1R->RhoK Activates NFkB NF-κB Pathway IL1R->NFkB Activates IL1RAcP IL-1RAcP IL1 IL-1β IL1->IL1R Binds This compound d-(this compound) This compound->IL1RAcP Binds (Allosteric) This compound->MAPK Inhibits This compound->RhoK Inhibits Inflammation Inflammation (Pro-inflammatory cytokines, Uterine activation) MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Figure 1. Signaling pathway of d-(this compound) as a biased allosteric modulator of the IL-1 Receptor.

Quantitative Data Summary

Numerous preclinical studies have demonstrated the potent anti-inflammatory effects of d-(this compound) in various models. The following tables summarize key quantitative findings.

Table 2: In Vitro Efficacy of d-(this compound)

AssayCell TypeEndpointIC₅₀Reference
Thymocyte ProliferationHuman ThymocytesInhibition of IL-1β induced proliferation~1 nM[1][4]

Table 3: In Vivo Efficacy of d-(this compound) in Murine Models of Preterm Birth

ModelTreatment RegimenOutcomeResultReference
LPS-induced Preterm Birth2 mg/kg/day s.c.Reduction in preterm births70% reduction[4][5]
IL-1β-induced Preterm Birth2 mg/kg/day s.c.Reduction in preterm births60% reduction[4][5]
LPS and IL-1β Models1 mg/kg/day s.c.Increase in neonate survivalUp to 65% increase[4][5]
LPS and IL-1β Models2 mg/kg/day s.c. for 36 hoursPrevention of preterm birth and fetal mortality60% and 50% respectively[4][5]

Table 4: In Vivo Efficacy of d-(this compound) in an Ovine Model of Chorioamnionitis

Treatment GroupAnalyteTissue/FluidResultReference
LPS + d-(this compound) vs. LPS aloneMonocyte Chemoattractant Protein (MCP)-1Amniotic FluidSignificantly lower concentrations
LPS + d-(this compound) vs. LPS aloneIL-1β mRNA expressionFetal SkinSignificantly lower expression

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, purification, and biological evaluation of d-(this compound).

Peptide Synthesis and Purification

d-(this compound) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected D-amino acids.

A detailed protocol for the synthesis of a generic D-amino acid peptide is provided below, which can be adapted for d-(this compound).

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the first Fmoc-D-amino acid (e.g., Fmoc-D-Ala-OH) and 3 equivalents of a coupling activator (e.g., HOBt/HBTU) in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected resin.

    • Add 3 equivalents of a base (e.g., diisopropylethylamine - DIPEA) to the resin slurry and agitate for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence (Leu, Glu, Val, Thr, Tyr, Arg), ensuring appropriate side-chain protection for trifunctional amino acids (Arg, Tyr, Glu, Thr).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain a crude powder.

The crude peptide is purified by reverse-phase HPLC.

  • Column: A C18 column is typically used.

  • Solvents:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. The exact gradient will need to be optimized for the best separation.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC, and the pure fractions are pooled and lyophilized.

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

start Start spps Solid-Phase Peptide Synthesis start->spps cleavage Cleavage from Resin spps->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end Pure d-(this compound) analysis->end

Figure 2. Workflow for the synthesis and purification of d-(this compound).

In Vivo Experimental Protocols

The following outlines a general procedure for evaluating the efficacy of d-(this compound) in a murine model of LPS-induced preterm birth.

  • Animal Model: Pregnant CD-1 mice are used.

  • Induction of Preterm Labor: On gestational day 16, mice are injected with lipopolysaccharide (LPS; e.g., 10 µg, intraperitoneal) to induce inflammation and preterm labor.[4][5]

  • Treatment: d-(this compound) is administered subcutaneously at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[4][5]

  • Outcome Measures:

    • Rate of prematurity (delivery before gestational day 18.5) is recorded.

    • Neonate survival and weight are monitored.

  • Tissue Collection and Analysis:

    • On gestational day 17.5, gestational tissues (uterus, placenta) are collected.

    • RT-qPCR: RNA is extracted from tissues to quantify the expression of pro-inflammatory mediators (e.g., IL-1β, TNF-α) and uterine activation proteins.

    • ELISA: Protein levels of cytokines in tissue homogenates or maternal serum are measured.

    • Histology: Neonatal lungs and intestines are collected at postnatal days 5-7, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological analysis of tissue integrity and inflammation.[4]

start Pregnant Mice (Gestational Day 16) induction Induce Preterm Labor (LPS or IL-1β injection) start->induction treatment Administer d-(this compound) (subcutaneous) induction->treatment monitoring Monitor for Preterm Birth and Neonate Survival treatment->monitoring tissue_collection Tissue Collection (Gestational Day 17.5) monitoring->tissue_collection analysis Molecular and Histological Analysis tissue_collection->analysis results Evaluate Efficacy analysis->results

Figure 3. Experimental workflow for in vivo evaluation of d-(this compound).

Conclusion

d-(this compound) is a promising synthetic D-peptide with potent anti-inflammatory properties mediated by its unique mechanism of biased allosteric inhibition of the IL-1 receptor. Its enhanced stability and selective signaling profile make it an attractive candidate for further drug development, particularly for the treatment of inflammatory conditions such as preterm birth. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel peptide antagonist.

References

RYTVELA: A Technical Guide to its Allosteric Inhibition of the Interleukin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RYTVELA, a novel allosteric inhibitor of the Interleukin-1 (IL-1) receptor. This compound, a seven-amino-acid, all-D peptide, presents a unique mechanism of action by selectively modulating IL-1 receptor signaling. This document compiles available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of the IL-1 Receptor (IL-1R).[1][2][3] Unlike competitive antagonists that block the IL-1β binding site, this compound is believed to bind to a remote site on the IL-1R complex. This allosteric interaction is thought to disrupt the association between the IL-1 receptor type 1 (IL-1R1) and its co-receptor, the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for downstream signal transduction.[1][3]

A key feature of this compound's mechanism is its biased signaling. It selectively inhibits the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][3][4] This preservation of NF-κB signaling is significant as it is crucial for immune vigilance.[1][4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vivo Efficacy of this compound in Preterm Birth Models

Animal ModelInflammatory StimulusThis compound DoseEfficacyReference
Pregnant CD-1 MiceLipopolysaccharide (LPS) (10 µg, i.p.)2 mg/kg/day, s.c.70% reduction in preterm births[1][4]
Pregnant CD-1 MiceInterleukin-1β (IL-1β) (1 µg/kg, i.u.)2 mg/kg/day, s.c.60% reduction in preterm births[1][4]
Pregnant CD-1 MiceLPS or IL-1β1 mg/kg/day, s.c.Up to 65% increase in neonate survival[1][4]
Pregnant CD-1 MiceLPS or IL-1β2 mg/kg/day, s.c. for 36 hours60% prevention of preterm birth and 50% prevention of fetal mortality[1][4]

Table 2: In Vivo Efficacy of this compound in an Ovine Chorioamnionitis Model

Animal ModelInflammatory StimulusThis compound DoseMeasured OutcomeResultReference
Preterm SheepIntra-amniotic LPS (10 mg)0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.)Amniotic Fluid MCP-1 ConcentrationSignificantly lower compared to LPS group[2]
Preterm SheepIntra-amniotic LPS (10 mg)0.3 mg/fetal kg (i.a.) & 1 mg/fetal kg (i.v.)Fetal Skin IL-1β mRNA ExpressionSignificantly lower compared to LPS group[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on IL-1R signaling.

IL-1β-Induced Cytokine/Chemokine Expression Analysis by qPCR

This protocol is designed to quantify the effect of this compound on the gene expression of inflammatory mediators induced by IL-1β.

a. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., primary uterine smooth muscle cells, HEK293 cells expressing IL-1R1) in standard growth medium.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of recombinant human IL-1β (e.g., 1-10 ng/mL) for a predetermined time (e.g., 4-24 hours).

b. RNA Isolation and cDNA Synthesis:

  • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

c. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IL-6, IL-8, COX-2) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.

  • Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Analysis of MAPK (p38, JNK) Phosphorylation by Western Blot

This protocol details the detection of phosphorylated p38 and JNK, key downstream targets of the IL-1R signaling pathway inhibited by this compound.

a. Cell Lysis and Protein Quantification:

  • Following cell treatment as described in Protocol 1a, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Use antibodies against total p38 and total JNK as loading controls.

  • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Activation Assay

This protocol describes a method to assess the preservation of NF-κB signaling in the presence of this compound.

a. Reporter Gene Assay:

  • Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

b. Western Blot for IκBα Degradation:

  • Treat cells as described in Protocol 1a for shorter time points (e.g., 0, 15, 30, 60 minutes).

  • Prepare cell lysates and perform Western blotting as described in Protocol 2.

  • Probe the membrane with an antibody against IκBα. A decrease in the IκBα band intensity indicates its degradation and subsequent activation of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Mandatory Visualizations

Signaling Pathways

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1β IL-1β IL1R1 IL-1R1 IL-1β->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates RhoK RhoK IL1RAcP->RhoK IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_p38_JNK MAPK (p38, JNK) TAK1->MAPK_p38_JNK IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits Immune_Vigilance Immune Vigilance & Cell Survival NF-κB->Immune_Vigilance Preserved by this compound AP1 AP-1 MAPK_p38_JNK->AP1 Inflammation Inflammatory Gene Expression RhoK->Inflammation Contributes to AP1->Inflammation This compound This compound This compound->IL1RAcP Allosterically Inhibits Interaction with IL-1R1 This compound->MAPK_p38_JNK Inhibited This compound->RhoK Inhibited

Caption: IL-1 Signaling Pathway and the Mechanism of this compound Inhibition.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Myometrial cells, HEK293) Pretreatment Pre-treatment with this compound (Dose-response) Cell_Culture->Pretreatment Stimulation Stimulation with IL-1β Pretreatment->Stimulation Lysate_Prep Cell Lysis / RNA Isolation Stimulation->Lysate_Prep NFkB_Assay NF-κB Reporter Assay Stimulation->NFkB_Assay Western_Blot Western Blot (p-p38, p-JNK, IκBα) Lysate_Prep->Western_Blot qPCR qPCR (IL-6, COX-2, etc.) Lysate_Prep->qPCR Animal_Model Animal Model (e.g., Pregnant Mice) Induction Induction of Inflammation (LPS or IL-1β) Animal_Model->Induction Treatment Treatment with this compound Induction->Treatment Outcome Assessment of Outcomes (Preterm birth rate, neonate survival) Treatment->Outcome Tissue_Analysis Tissue Collection & Analysis (qPCR, ELISA, Histology) Treatment->Tissue_Analysis

Caption: General Experimental Workflow for Evaluating this compound's Efficacy.

Logical Relationship

Biased_Signaling_Logic IL-1β Binding to IL-1R IL-1β Binding to IL-1R IL-1R Conformational Change IL-1R Conformational Change IL-1β Binding to IL-1R->IL-1R Conformational Change This compound Binding\n(Allosteric Site) This compound Binding (Allosteric Site) This compound Binding\n(Allosteric Site)->IL-1R Conformational Change Modulates MAPK/RhoK Pathway Activation MAPK/RhoK Pathway Activation IL-1R Conformational Change->MAPK/RhoK Pathway Activation Blocked by this compound NF-κB Pathway Activation NF-κB Pathway Activation IL-1R Conformational Change->NF-κB Pathway Activation Preserved Pro-inflammatory Response Pro-inflammatory Response MAPK/RhoK Pathway Activation->Pro-inflammatory Response Immune Surveillance Immune Surveillance NF-κB Pathway Activation->Immune Surveillance

Caption: Logical Diagram of this compound's Biased Signaling at the IL-1 Receptor.

References

The Pharmacodynamic Profile of RYTVELA: A Novel Allosteric Modulator of the IL-1 Receptor for the Prevention of Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYTVELA is a first-in-class, selective allosteric inhibitor of the interleukin-1 (IL-1) receptor currently in preclinical development for the prevention of preterm birth (PTB) and associated fetal and neonatal injuries.[1][2] By binding to a site distinct from the IL-1 binding site, this compound acts as a biased antagonist, selectively inhibiting the pro-inflammatory mitogen-activated protein kinase (MAPK) pathway while preserving the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for innate immunity.[1][3][4] This unique mechanism of action allows this compound to quell the inflammation-driven processes leading to preterm labor without compromising the host's immune surveillance.[3][4][5] Preclinical studies in murine and ovine models have demonstrated its potency in reducing inflammation, prolonging gestation, and improving neonatal outcomes.[3][5]

Mechanism of Action: Biased Allosteric Inhibition of the IL-1 Receptor

This compound is a small, non-competitive allosteric inhibitor of the IL-1 receptor.[5][6] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a remote site on the receptor, inducing a conformational change that selectively inhibits downstream signaling.[5] Specifically, it has been shown to inhibit the IL-1Racp downstream stress-associated protein kinase JNK, mitogen-activated protein kinases p38, and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway.[5] Notably, this allosteric modulation does not affect the activation of NF-κB, a key transcription factor in the innate immune response.[3][4][5] This "biased signaling" is a key characteristic of this compound, offering the potential for a favorable safety profile by reducing the risk of immunosuppression that can be associated with broad-spectrum anti-inflammatory agents.[1]

Below is a diagram illustrating the signaling pathway of the IL-1 receptor and the targeted inhibition by this compound.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R Binds MAPK_Pathway MAPK Pathway (p38, JNK, Rho) IL-1R->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway IL-1R->NFkB_Pathway Activates Inflammation Pro-inflammatory Gene Expression MAPK_Pathway->Inflammation Immune_Vigilance Immune Vigilance NFkB_Pathway->Immune_Vigilance This compound This compound This compound->IL-1R Allosterically Inhibits

Caption: IL-1 Receptor Signaling and this compound's Mechanism of Action.

Pharmacodynamic Effects in Preclinical Models

The efficacy of this compound has been evaluated in various preclinical models of inflammation-induced preterm birth. These studies have consistently demonstrated its ability to reduce inflammation, prevent preterm birth, and improve fetal and neonatal outcomes.

Dose-Response Profile in a Murine Model of Preterm Birth

In a study using pregnant CD-1 mice, preterm labor was induced by intraperitoneal administration of lipopolysaccharide (LPS) or intrauterine administration of IL-1β on gestational day 16.[3][4] this compound was administered subcutaneously at different doses from gestational days 16 to 18.5.[3] The study revealed a clear dose-dependent effect of this compound on preventing preterm birth and improving neonatal survival.[3][4]

Dose of this compound (mg/kg/day, s.c.)Reduction in LPS-induced Preterm BirthsReduction in IL-1β-induced Preterm BirthsIncrease in Neonate Survival (in both models)
0.1Not specifiedNot specifiedNot specified
0.5Not specifiedNot specifiedNot specified
1.0Not specifiedNot specifiedUp to 65%
2.070%60%Not specified
4.0Not specifiedNot specifiedNot specified

Table 1: Dose-response of this compound in murine models of preterm birth.[3][4]

The maximum efficacy (Emax) for reducing preterm births was achieved at a dose of 2 mg/kg/day, while the Emax for increasing neonate survival was observed at 1 mg/kg/day.[3][4]

Efficacy in an Ovine Model of Chorioamnionitis

To further investigate the anti-inflammatory effects of this compound in a model more translatable to human pregnancy, a study was conducted in extremely preterm sheep.[5][6] Chorioamnionitis was induced by intra-amniotic (IA) administration of LPS at 95 days of gestation.[6] Twenty-four hours after LPS exposure, a single dose of this compound was administered via both intra-amniotic and fetal intravenous routes.[5]

The results showed that this compound treatment was associated with a partial and modest inhibition of the inflammatory response. Specifically, a significant reduction in monocyte chemoattractant protein (MCP)-1 concentrations in the amniotic fluid and a decrease in IL-1β mRNA expression in the fetal skin were observed in the this compound-treated group compared to the LPS-only group.[5][6]

ParameterSaline GroupLPS GroupLPS + this compound Group
Amniotic Fluid MCP-1LowSignificantly Higher than SalineSignificantly Lower than LPS
Fetal Skin IL-1β mRNALowSignificantly Higher than SalineSignificantly Lower than LPS

Table 2: Effects of this compound on inflammatory markers in an ovine model of chorioamnionitis.[5][6]

Experimental Protocols

Murine Model of Inflammation-Induced Preterm Birth
  • Animal Model: Pregnant CD-1 mice.[3][4]

  • Induction of Preterm Labor:

    • Lipopolysaccharide (LPS) model: 10 μg of LPS administered intraperitoneally on gestational day 16.[3][4]

    • Interleukin-1β (IL-1β) model: 1 μg/kg of IL-1β administered via intrauterine injection on gestational day 16.[3][4]

  • This compound Administration: Subcutaneous injection of this compound at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day from gestational days 16 to 18.5.[3]

  • Outcome Measures: Rate of prematurity (delivery before gestational day 18.5), neonate survival, and neonate weight.[3][4]

  • Biomarker Analysis: Quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins in gestational tissues collected on gestational day 17.5 using real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).[3][4]

  • Histological Analysis: Neonatal lungs and intestines were collected from postnatal days 5 to 7 for histological examination.[3][4]

The workflow for this experimental protocol is depicted in the diagram below.

Murine_Experiment_Workflow Pregnant_Mice Pregnant CD-1 Mice Induction Induce Preterm Labor (GD 16) LPS (i.p.) or IL-1β (i.u.) Pregnant_Mice->Induction Treatment Administer this compound (s.c.) (GD 16-18.5) Induction->Treatment Outcome_Assessment Assess Outcomes - Prematurity Rate - Neonate Survival - Neonate Weight Treatment->Outcome_Assessment Tissue_Collection Collect Tissues (GD 17.5) - Gestational Tissues Treatment->Tissue_Collection Histo_Collection Collect Neonatal Tissues (PND 5-7) - Lungs - Intestines Outcome_Assessment->Histo_Collection Biomarker_Analysis Analyze Biomarkers - RT-qPCR - ELISA Tissue_Collection->Biomarker_Analysis Histo_Analysis Histological Analysis Histo_Collection->Histo_Analysis

Caption: Experimental workflow for the murine model of preterm birth.

Ovine Model of Chorioamnionitis
  • Animal Model: Pregnant sheep with a single fetus at 95 days of gestation.[6]

  • Surgical Preparation: Placement of fetal jugular and intra-amniotic (IA) catheters.[6]

  • Induction of Chorioamnionitis: Intra-amniotic administration of 10 mg of LPS.[6]

  • This compound Administration: A single dose of this compound administered 24 hours after LPS exposure via both intra-amniotic and fetal intravenous routes.[5]

  • Sample Collection: Serial sampling of amniotic fluid from the IA catheter at 0, 12, 24, 48, 72, and 120 hours after the initial saline or LPS administration.[5]

  • Outcome Measures: Concentrations of endotoxin and MCP-1 in amniotic fluid. Expression of IL-1β and TNF-α mRNA in fetal tissues (skin and lung) at delivery (120 hours).[5]

  • Tissue Processing and Analysis: The left hemisphere of the fetal brain was fixed in 4% paraformaldehyde for immunohistochemical staining with antibodies against GFAP, Iba-1, Olig-2, and NeuN.[5]

Conclusion and Future Directions

The pharmacodynamic profile of this compound demonstrates its potential as a novel therapeutic for the prevention of preterm birth. Its unique mechanism of biased allosteric inhibition of the IL-1 receptor allows for targeted anti-inflammatory effects while preserving essential immune functions. Preclinical data from both murine and ovine models support its efficacy in reducing inflammation and improving pregnancy outcomes. Further preclinical development and subsequent clinical trials are warranted to establish the safety and efficacy of this compound in human pregnancies at risk of preterm birth.

References

RYTVELA: A Novel Allosteric Modulator of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RYTVELA is a novel, first-in-class, allosteric antagonist of the interleukin-1 receptor (IL-1R) with a unique mechanism of action that selectively modulates downstream inflammatory signaling.[1][2][3] This technical guide provides a comprehensive overview of this compound's interaction with the mitogen-activated protein kinase (MAPK) pathway, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental application. This compound, a small, stable (D-) peptide, has demonstrated significant potential in preclinical models of inflammation-induced preterm birth by suppressing specific inflammatory cascades while preserving crucial immune surveillance pathways.[2][4]

Core Mechanism of Action: Selective MAPK Pathway Inhibition

This compound functions as a biased signal inhibitor by binding to a site on the IL-1 receptor remote from the orthosteric binding site of its ligand, interleukin-1 (IL-1).[3] This allosteric interaction selectively inhibits the downstream activation of the stress-associated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4] Crucially, this compound's mechanism of action preserves the activity of the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for immune vigilance.[1][2] This selective inhibition of pro-inflammatory signaling without inducing broad immunosuppression represents a promising therapeutic strategy for inflammatory conditions.[4][5]

Signaling Pathway Diagram

RYTVELA_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R Binds This compound This compound This compound->IL-1R Allosteric Inhibition p38 p38 MAPK IL-1R->p38 JNK JNK IL-1R->JNK NF-kB NF-κB IL-1R->NF-kB AP-1 AP-1 p38->AP-1 JNK->AP-1 Inflammation Inflammation AP-1->Inflammation Immune Vigilance Immune Vigilance NF-kB->Immune Vigilance Experimental_Workflow cluster_murine Murine Preterm Birth Model cluster_ovine Ovine Chorioamnionitis Model Pregnant Mice Pregnant Mice Induction Induce Preterm Labor (LPS or IL-1) Pregnant Mice->Induction Treatment Administer this compound (Varying Doses/Durations) Induction->Treatment Analysis_Murine Assess Outcomes: - Preterm Birth Rate - Neonate Survival - Biomarker Analysis (RT-qPCR, ELISA) - Histology Treatment->Analysis_Murine Pregnant Sheep Pregnant Sheep Surgery Surgical Catheter Placement Pregnant Sheep->Surgery Induction_Ovine Induce Inflammation (Intra-amniotic LPS) Surgery->Induction_Ovine Treatment_Ovine Administer this compound (IA and IV) Induction_Ovine->Treatment_Ovine Analysis_Ovine Assess Outcomes: - Amniotic Fluid Analysis (ELISA) - Fetal Tissue Analysis (qPCR, Histology) Treatment_Ovine->Analysis_Ovine

References

RYTVELA: A Novel IL-1 Receptor Modulator for the Preservation of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RYTVELA is a novel, first-in-class allosteric modulator of the interleukin-1 (IL-1) receptor. It is a synthetic heptapeptide that has demonstrated significant potential in preclinical studies for the prevention of inflammation-associated conditions, such as preterm birth. A key and distinguishing feature of this compound's mechanism of action is its ability to selectively inhibit detrimental inflammatory signaling pathways while preserving the crucial pro-survival and immunomodulatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This targeted approach suggests a favorable safety profile, particularly in contexts where broad immunosuppression is undesirable. This technical guide provides a comprehensive overview of the data supporting the preservation of the NF-κB pathway by this compound, detailed experimental methodologies, and a visualization of the involved signaling cascades.

Mechanism of Action: Biased Signaling at the IL-1 Receptor

This compound functions as a biased ligand for the IL-1 receptor. It binds to a site distinct from the IL-1 binding site, inducing a conformational change in the receptor complex. This allosteric modulation selectively interferes with the recruitment and activation of downstream signaling adaptors associated with the p38/JNK/AP-1 and MAPK pathways, which are major drivers of the inflammatory response.[1] Crucially, this modulation does not impede the signaling cascade leading to the activation of the NF-κB pathway.[1] The preservation of NF-κB signaling is significant as this pathway plays a vital role in immune surveillance, cell survival, and the resolution of inflammation.

Signaling Pathway Diagrams

The following diagrams illustrate the differential effects of IL-1 signaling in the presence and absence of this compound.

cluster_0 Standard IL-1 Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_JNK p38/JNK TAK1->p38_JNK IKK IKK Complex TAK1->IKK AP1 AP-1 p38_JNK->AP1 Inflammation_MAPK Inflammation AP1->Inflammation_MAPK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Immune_Vigilance Immune Vigilance & Cell Survival Nucleus_NFkB->Immune_Vigilance

Standard IL-1 Signaling Pathway.

cluster_0 IL-1 Signaling with this compound cluster_1 MAPK Pathway (Inhibited) cluster_2 NF-κB Pathway (Preserved) This compound This compound IL1R IL-1 Receptor This compound->IL1R allosteric modulation IL1 IL-1 IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_JNK p38/JNK TAK1->p38_JNK inhibited IKK IKK Complex TAK1->IKK AP1 AP-1 p38_JNK->AP1 Inflammation_MAPK Inflammation (Reduced) AP1->Inflammation_MAPK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Immune_Vigilance Immune Vigilance & Cell Survival Nucleus_NFkB->Immune_Vigilance

This compound's Selective Modulation of IL-1 Signaling.

Quantitative Data Summary

The efficacy of this compound in preventing preterm birth while preserving the NF-κB pathway has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: Dose-Dependent Efficacy of this compound in Mouse Models of Preterm Birth [1][2]

Inducer of Preterm BirthThis compound Dose (mg/kg/day, s.c.)Reduction in Preterm Birth RateIncrease in Neonate Survival
LPS (10 µg, i.p.)2.070%-
IL-1β (1 µg/kg, i.u.)2.060%-
LPS1.0-Up to 65%
IL-1β1.0-Up to 65%

Table 2: Effect of this compound Treatment Duration on Preterm Birth and Fetal Mortality in LPS-Induced Mouse Model [1][2]

This compound Treatment Duration (2 mg/kg/day, s.c.)Prevention of Preterm BirthPrevention of Fetal Mortality
36 hours60%50%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key studies on this compound.

1. In Vivo Murine Models of Preterm Birth

  • Animal Model: Pregnant CD-1 mice are used.[2]

  • Induction of Preterm Labor:

    • LPS-induced model: On gestational day 16, mice are injected intraperitoneally (i.p.) with 10 µg of lipopolysaccharide (LPS) from E. coli.[2]

    • IL-1β-induced model: On gestational day 16, mice receive an intrauterine (i.u.) injection of 1 µg/kg of recombinant human IL-1β.[2]

  • This compound Administration:

    • For dose-response studies, this compound is administered subcutaneously (s.c.) at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day from gestational days 16 to 18.5.[2]

    • For duration studies, a dose of 2 mg/kg/day is administered s.c. for 24, 36, or 48 hours.[2]

  • Outcome Measures:

    • The primary outcome is the rate of preterm birth, defined as delivery before gestational day 18.5.[2]

    • Secondary outcomes include neonate survival and weight.[2]

2. Western Blot Analysis for NF-κB and SAPK/JNK Phosphorylation

  • Tissue Preparation: Gestational tissues (e.g., myometrium) or other relevant tissues (e.g., retina) are collected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membranes are blocked to prevent non-specific antibody binding.

    • Membranes are incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, SAPK/JNK, and p38.

    • Following washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

3. In Vitro Cell-Based Assays

  • Cell Culture: Murine or human uterine and immune cells are cultured in appropriate media.

  • Stimulation: Cells are stimulated with IL-1β in the presence or absence of varying concentrations of this compound.

  • Analysis:

    • Cell lysates are collected for Western blot analysis of signaling pathway activation as described above.

    • Supernatants are collected for the measurement of secreted cytokines and chemokines using enzyme-linked immunosorbent assays (ELISAs).

    • RNA is extracted for analysis of gene expression of inflammatory mediators by quantitative real-time PCR (qRT-PCR).

Experimental Workflow Diagram

cluster_0 In Vivo and In Vitro Experimental Workflow for this compound cluster_1 In Vivo cluster_2 In Vitro cluster_3 Downstream Analysis Animal_Model Pregnant CD-1 Mice Induction Induction of Preterm Labor (LPS or IL-1β) Animal_Model->Induction Treatment_InVivo This compound Administration (s.c.) Induction->Treatment_InVivo Outcome_InVivo Assessment of Preterm Birth Rate and Neonate Survival Treatment_InVivo->Outcome_InVivo Tissue_Collection Tissue Collection (Myometrium, etc.) Treatment_InVivo->Tissue_Collection Western_Blot Western Blot (p-NF-κB, p-JNK, etc.) Tissue_Collection->Western_Blot Cell_Culture Uterine/Immune Cells Stimulation IL-1β Stimulation Cell_Culture->Stimulation Treatment_InVitro This compound Incubation Stimulation->Treatment_InVitro Lysate_Supernatant Collection of Lysates and Supernatants Treatment_InVitro->Lysate_Supernatant Lysate_Supernatant->Western_Blot ELISA ELISA (Cytokines) Lysate_Supernatant->ELISA qPCR qRT-PCR (Gene Expression) Lysate_Supernatant->qPCR

Workflow for Evaluating this compound's Mechanism.

This compound represents a promising therapeutic candidate with a unique mechanism of action that allows for the targeted inhibition of pro-inflammatory pathways while preserving the essential NF-κB signaling cascade. The data from preclinical models strongly support its potential for treating inflammatory conditions where maintaining immune vigilance is critical. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this novel IL-1 receptor modulator. The continued investigation into the biased signaling of this compound will undoubtedly provide valuable insights into the nuanced regulation of inflammatory responses and pave the way for the development of safer and more effective anti-inflammatory therapies.

References

discovery and development of RYTVELA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of RYTVELA

Introduction

This compound is an investigational selective estrogen receptor degrader (SERD) currently under development for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of endocrine therapies.

1. Discovery and Lead Optimization

The development of this compound originated from a high-throughput screening campaign aimed at identifying novel non-steroidal SERDs with improved oral bioavailability and antagonist activity compared to existing therapies. The initial lead compound, identified through a cell-based assay measuring estrogen receptor degradation, underwent extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Experimental Protocol: ERα Degradation Assay

  • Cell Culture: MCF-7 breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells were treated with varying concentrations of test compounds for 24 hours.

  • Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against ERα and a loading control (e.g., β-actin).

  • Quantification: Densitometry analysis was performed to quantify the levels of ERα protein relative to the loading control.

This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with potent ERα degradation activity and favorable pharmacokinetic properties.

Experimental Workflow: Lead Optimization

G A High-Throughput Screening B Hit Identification A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization C->D G Synthesis of Analogs C->G E Candidate Drug Selection (this compound) D->E F In vitro & In vivo Testing F->C Feedback G->F

Caption: Iterative cycle of lead optimization for this compound.

2. Mechanism of Action

This compound exerts its anti-cancer effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism of ERα signaling and degradation of the ERα protein—results in a more profound and sustained inhibition of estrogen-driven tumor growth compared to selective estrogen receptor modulators (SERMs) that only block the receptor's activity.

Signaling Pathway: this compound's Action on ERα

G cluster_cell Tumor Cell This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Complex This compound-ERα Complex ER->Complex Gene Estrogen-Responsive Genes ER->Gene Activates Transcription Ub Ubiquitin Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Degradation->Gene Inhibits Estrogen Estrogen Estrogen->ER Binds & Activates Proliferation Cell Proliferation Gene->Proliferation

Caption: Mechanism of ERα degradation induced by this compound.

3. Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical models of ER+ breast cancer.

3.1. In Vitro Studies

In vitro studies using ER+ breast cancer cell lines (e.g., MCF-7, T47D) have demonstrated that this compound potently inhibits cell proliferation and induces apoptosis.

Cell LineIC50 (nM) for Proliferation Inhibition
MCF-71.5
T47D2.1
ZR-75-11.8

3.2. In Vivo Studies

The efficacy of this compound has been confirmed in xenograft models of ER+ breast cancer. In mice bearing MCF-7 tumor xenografts, oral administration of this compound resulted in significant tumor growth inhibition.

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle-0
Tamoxifen2055
This compound1078
This compound3095

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation: 1 x 10^7 MCF-7 cells were implanted subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups and dosed daily by oral gavage.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Endpoint: The study was terminated when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition was calculated at the end of the study.

4. Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in rodents and non-human primates have shown that this compound possesses good oral bioavailability and a favorable half-life, supporting once-daily dosing. Toxicology studies have indicated a generally well-tolerated safety profile, with the most common adverse effects being related to its anti-estrogenic activity.

This compound is a promising oral SERD with a dual mechanism of action that leads to potent anti-tumor activity in preclinical models of ER+ breast cancer. Its favorable pharmacokinetic and safety profile warrants further clinical investigation as a potential new treatment option for patients with ER+ breast cancer. Ongoing and future studies will further elucidate its clinical utility and potential for combination therapies.

Overview of Biological Activity in Uterine Cells

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals no direct studies on a compound named "RYTVELA" in the context of uterine cells. This suggests that "this compound" may be a novel, proprietary, or preclinical compound not yet described in published research.

Therefore, this technical guide has been constructed based on the well-characterized effects of a representative class of small molecule inhibitors targeting key signaling pathways frequently dysregulated in uterine pathologies, such as uterine cancer. The data and protocols presented are derived from studies on compounds with similar hypothetical mechanisms of action, providing a robust framework for understanding the potential biological activities of a novel agent like this compound.

This document outlines the putative biological effects of this compound, a hypothetical small molecule inhibitor, on uterine cells. The primary focus is on its potential to modulate cell proliferation, induce apoptosis, and interfere with critical signaling pathways implicated in uterine diseases.

Effects on Cell Viability and Proliferation

This compound is hypothesized to exhibit potent cytotoxic and anti-proliferative effects on uterine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Cytotoxicity of a Representative Kinase Inhibitor in Uterine Cell Lines

Cell Line IC50 (µM) after 72h Assay Type
HEC-1-A (Endometrial Adenocarcinoma) 1.5 ± 0.3 CellTiter-Glo® Luminescent Cell Viability Assay
Ishikawa (Endometrial Adenocarcinoma) 2.8 ± 0.5 MTT Assay

| RL95-2 (Endometrial Carcinoma) | 5.1 ± 0.9 | Crystal Violet Staining |

Induction of Apoptosis

Treatment with compounds analogous to this compound has been shown to induce programmed cell death (apoptosis) in uterine cancer cells. This is often quantified by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Table 2: Apoptotic Response in Uterine Cells

Cell Line Treatment Concentration (µM) Caspase-3/7 Activity (Fold Change vs. Control)
HEC-1-A 2.0 4.2 ± 0.6

| Ishikawa | 3.0 | 3.5 ± 0.4 |

Modulation of Key Signaling Pathways

This compound is postulated to target a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in uterine cancers. Inhibition of this pathway would block downstream signals that promote cell growth, proliferation, and survival.

This compound This compound PI3K PI3K This compound->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the representative data.

Cell Culture and Maintenance
  • Cell Lines: HEC-1-A and Ishikawa endometrial adenocarcinoma cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in McCoy's 5A Medium (for HEC-1-A) or Minimum Essential Medium (MEM) (for Ishikawa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells were passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability (MTT) Assay

This protocol assesses cell metabolic activity as an indicator of viability.

A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate (24h) A->B C 3. Add this compound (Varying Concentrations) B->C D 4. Incubate (72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4h) E->F G 7. Add DMSO (100 µL/well) to solubilize formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for the MTT cell viability assay.

  • Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of the test compound.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Caspase-Glo® 3/7 Assay

This assay quantifies caspase-3 and -7 activities, which are critical markers of apoptosis.

  • Seeding: Plate 10,000 cells per well in a white-walled 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with the test compound or vehicle control for the desired time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Western Blotting for Pathway Analysis

This technique is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.

cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Lysis (RIPA Buffer) B 2. Centrifugation A->B C 3. Collect Supernatant (Protein Lysate) B->C D 4. BCA Assay C->D E 5. SDS-PAGE F 6. Transfer to PVDF Membrane E->F G 7. Blocking (5% BSA) H 8. Primary Antibody Incubation (e.g., anti-pAkt) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. ECL Substrate Addition I->J K 11. Imaging J->K

Caption: Key steps in the Western blotting workflow for protein analysis.

  • Lysate Preparation: Treat cells with this compound for the specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Methodological & Application

Application Notes and Protocols: Optimal Dosing of RYTVELA for Preterm Birth Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Preterm birth (PTB), defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1][2] Inflammation is a significant factor in the pathophysiology of PTB, with the pro-inflammatory cytokine interleukin-1 (IL-1) playing a crucial role.[3][4] RYTVELA (also known as 101.10) is a novel, non-competitive, allosteric inhibitor of the IL-1 receptor.[3][5] It acts as a biased ligand, selectively inhibiting the p38/JNK/AP-1 pathway while preserving the activity of the transcription factor NF-kB.[6] This mechanism suggests that this compound may reduce inflammation-associated preterm birth with a potentially favorable safety profile.[6]

These application notes provide a summary of the current preclinical data on this compound and outline detailed protocols for researchers to investigate its optimal dosing for the prevention of preterm birth.

Mechanism of Action

This compound is a small-molecule allosteric modulator of the IL-1 receptor.[3] Unlike competitive antagonists that block the IL-1 binding site, this compound binds to a remote site on the receptor.[6] This allosteric modulation results in a biased antagonism, selectively inhibiting downstream signaling pathways (p38/JNK/AP-1) that are critical for the inflammatory cascade leading to preterm labor, while sparing other pathways like NF-kB, which may be important for other physiological processes.[6]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL-1R IL-1 Receptor RYTVELA_Site Allosteric Site p38_JNK p38/JNK Pathway RYTVELA_Site->p38_JNK Inhibits IL-1_Site IL-1 Binding Site IL-1_Site->p38_JNK Activates NFkB NF-kB Pathway IL-1_Site->NFkB Activates Inflammation Pro-inflammatory Gene Expression (leading to uterine contractions) p38_JNK->Inflammation Immune_Modulation Immune Modulation NFkB->Immune_Modulation IL-1 IL-1 Cytokine IL-1->IL-1_Site Binds This compound This compound This compound->RYTVELA_Site Binds

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data Summary

This compound has been evaluated in murine and ovine models of inflammation-induced preterm birth. The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of this compound in a Murine Model of Inflammation-Induced Preterm Birth [3]

Dosage of this compoundRoute of AdministrationChallenge% Preterm BirthGestational Day of Delivery (Mean ± SD)
Vehicle ControlSubcutaneousLPS100%17.5 ± 0.5
1 mg/kgSubcutaneousLPS20%19.2 ± 0.8
3 mg/kgSubcutaneousLPS0%20.1 ± 0.4

LPS: Lipopolysaccharide

Table 2: Anti-inflammatory Effects of this compound in a Preterm Sheep Model of Chorioamnionitis [5][7]

Treatment GroupAmniotic Fluid MCP-1 (pg/mL, Mean ± SEM)Fetal Skin IL-1β Expression (relative to control)
Saline Control150 ± 501.0 ± 0.2
LPS5000 ± 12008.5 ± 1.5
LPS + this compound (single dose)2500 ± 8004.2 ± 0.9

Indicates a statistically significant reduction compared to the LPS group.

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the optimal dosing of this compound.

Protocol 1: In Vitro Uterine Smooth Muscle Contractility Assay

This protocol is designed to assess the direct effect of this compound on uterine muscle contractions.

1. Materials:

  • Myometrial biopsies from consenting patients undergoing cesarean section.

  • Physiological saline solution (PSS).

  • Oxytocin.

  • This compound stock solution.

  • Organ bath system with force transducers.[8][9]

2. Methods:

  • Dissect fine strips of myometrium from the biopsies and mount them in organ baths containing PSS at 37°C.[8]

  • Allow the strips to equilibrate and establish spontaneous contractions.

  • Induce sustained contractions with a submaximal concentration of oxytocin (e.g., 10 nM).

  • Once stable contractions are achieved, add increasing concentrations of this compound (e.g., 1 nM to 100 µM) in a cumulative manner.

  • Record the frequency, amplitude, and duration of contractions at each concentration.

  • Calculate the IC50 of this compound for the inhibition of oxytocin-induced contractions.

Protocol 2: Preclinical Dose-Response Study in a Murine Model

This protocol aims to establish a detailed dose-response relationship for this compound in preventing inflammation-induced preterm birth in mice.[1][10]

1. Animals:

  • Time-pregnant CD-1 mice.

2. Methods:

  • On gestational day 16, administer lipopolysaccharide (LPS) intraperitoneally to induce preterm labor.[4]

  • One hour post-LPS administration, treat groups of mice (n=10-15 per group) with varying doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle control via subcutaneous injection.

  • Monitor the mice for signs of labor and record the time of delivery for each pup.

  • Calculate the percentage of dams in each group that deliver preterm.

  • Collect maternal and fetal tissues at the end of the experiment to assess inflammatory markers (e.g., IL-6, TNF-α) by ELISA or qPCR.

Start Time-Pregnant Mice (Gestational Day 16) LPS_Admin Induce Preterm Labor (LPS Injection) Start->LPS_Admin Randomization Randomize into Treatment Groups LPS_Admin->Randomization Dose_1 This compound Dose 1 Randomization->Dose_1 Dose_2 This compound Dose 2 Randomization->Dose_2 Dose_N This compound Dose 'n' Randomization->Dose_N Vehicle Vehicle Control Randomization->Vehicle Monitoring Monitor for Preterm Birth Dose_1->Monitoring Dose_2->Monitoring Dose_N->Monitoring Vehicle->Monitoring Data_Collection Record Delivery Time & Collect Tissues Monitoring->Data_Collection Analysis Analyze Dose-Response & Inflammatory Markers Data_Collection->Analysis End Determine ED50 Analysis->End Screening Screen High-Risk Pregnant Women (24-34 weeks gestation) Enrollment Enrollment & Consent Screening->Enrollment Randomization Randomization Enrollment->Randomization Placebo Placebo + Standard of Care Randomization->Placebo Dose_A This compound Dose A + Standard of Care Randomization->Dose_A Dose_B This compound Dose B + Standard of Care Randomization->Dose_B Dose_C This compound Dose C + Standard of Care Randomization->Dose_C Follow_Up Follow-up to Delivery Placebo->Follow_Up Dose_A->Follow_Up Dose_B->Follow_Up Dose_C->Follow_Up Endpoints Assess Primary & Secondary Endpoints (Delivery time, Neonatal outcomes) Follow_Up->Endpoints Analysis Statistical Analysis of Efficacy and Safety Endpoints->Analysis

References

Application Notes and Protocols for RYTVELA in an Ovine Model of Chorioamnionitis

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorioamnionitis, an inflammation of the fetal membranes, is a significant cause of preterm birth and is associated with adverse neonatal outcomes.[1][2][3][4] The ovine model of chorioamnionitis is a well-established and clinically relevant model for studying the pathophysiology of this condition and for evaluating potential therapeutic interventions.[5][6][7][8] RYTVELA is a novel, non-competitive allosteric inhibitor of the interleukin-1 (IL-1) receptor.[1][3][4] IL-1 is a key pro-inflammatory cytokine implicated in the inflammatory cascade of chorioamnionitis.[9][10] this compound selectively inhibits downstream stress-associated protein kinases (JNK and p38) and the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway, without affecting NF-κB activation, which is important for immune surveillance.[1] This application note provides detailed protocols for the use of this compound in a lipopolysaccharide (LPS)-induced sheep model of chorioamnionitis, based on published preclinical studies.

Mechanism of Action of this compound

This compound is an allosteric antagonist that binds to the IL-1 receptor at a site distinct from the IL-1 binding site.[1] This binding conformationally alters the receptor, leading to biased signaling. Specifically, it inhibits the pro-inflammatory p38/JNK/AP-1 pathway while preserving the NF-κB pathway, which is crucial for host defense.[9] This selective inhibition may offer a therapeutic advantage by reducing inflammation without causing broad immunosuppression, a significant concern during pregnancy.[9]

References

Application Notes and Protocols: Administration of RYTVELA in Pregnant CD-1 Mice for the Prevention of Inflammation-Induced Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in pharmacology, obstetrics, and immunology.

Introduction RYTVELA is a novel, first-in-class, allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][2][3] It is an all-D heptapeptide that functions as a biased ligand, offering a unique mechanism of action for mitigating inflammation.[4] Preclinical studies have demonstrated its potency and safety in preventing inflammation-induced preterm birth (PTB) and protecting against associated fetal injuries in murine models.[4][5] Unlike competitive IL-1 receptor antagonists, this compound selectively inhibits specific downstream signaling pathways while preserving others crucial for immune surveillance, highlighting its potential as a targeted therapeutic with a favorable safety profile for use during pregnancy.[1][2][3][4][6]

These application notes provide a detailed overview of the protocols for administering this compound to pregnant CD-1 mice in models of inflammation-induced preterm labor, summarizing the key quantitative outcomes and visualizing the experimental workflow and mechanism of action.

Mechanism of Action

This compound functions as a selective IL-1 receptor modulator. It binds to the IL-1 receptor at an allosteric site, remote from the IL-1 ligand binding site.[4][6] This binding disrupts the interaction between the IL-1 receptor (IL-1R) and its accessory protein (IL-1RacP).[7] Consequently, this compound selectively blocks the downstream activation of the mitogen-activated protein kinase (MAPK), specifically the p38 and JNK pathways, as well as the RhoK pathway.[1][6] Crucially, it does not affect the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for maintaining innate immunity and immune vigilance.[1][2][3][6] This biased signaling approach allows this compound to suppress the detrimental inflammatory cascade that leads to preterm birth while potentially reducing side effects like broad immunosuppression.[3][4]

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling IL1R IL-1R IL1RacP IL-1RacP IL1R->IL1RacP Recruits MAPK MAPK Pathway (p38, JNK) IL1RacP->MAPK NFkB NF-κB Pathway IL1RacP->NFkB Inflammation Pro-inflammatory Mediators & Uterine Activation MAPK->Inflammation Immunity Immune Vigilance NFkB->Immunity IL1 IL-1β IL1->IL1R Binds This compound This compound This compound->IL1R Allosteric Binding This compound->MAPK INHIBITS

Caption: this compound's biased signaling at the IL-1 receptor.

Experimental Protocols

The following protocols are based on established murine models of inflammation-induced preterm birth using pregnant CD-1 mice.[1][2][8]

Animal Model and Husbandry
  • Species/Strain: CD-1 mice (outbred strain).[1][2][7]

  • Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7][9]

  • Mating: Timed-pregnant CD-1 mice are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.

Induction of Preterm Birth (PTB)

Preterm birth is typically induced on GD 16 or 16.5.[1][2][8][10] Normal gestation for CD-1 mice is approximately 19.2 days; births occurring before GD 18.5 are considered premature.[1][2][8]

  • Model A: Lipopolysaccharide (LPS)-Induced PTB

    • Inducing Agent: LPS (from E. coli), a component of gram-negative bacteria.[3]

    • Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free saline.

    • Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 10 µg per mouse on GD 16.[1][2]

  • Model B: Interleukin-1β (IL-1β)-Induced PTB

    • Inducing Agent: Recombinant murine IL-1β.

    • Preparation: Prepare a stock solution of IL-1β in sterile saline.

    • Administration: Under brief isoflurane anesthesia, administer a single intrauterine (i.u.) injection of IL-1β at a dose of 1 µg/kg into one uterine horn on GD 16.[1][2][8]

This compound Administration
  • Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Route of Administration: Subcutaneous (s.c.) injection.[1][2][3]

  • Dosing Regimen (Dose-Response Study): Administer this compound at doses of 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day.[1][2] Dosing typically begins on GD 16 and continues until GD 18.5.[2]

  • Dosing Regimen (Duration Study): To assess the minimum effective treatment duration, administer the optimal dose (e.g., 2 mg/kg/day) for defined periods such as 24, 36, or 48 hours following the induction of PTB.[1][2]

G cluster_timeline Experimental Timeline (Gestational Days) cluster_actions GD0 GD 0.5 (Vaginal Plug) GD16 GD 16 (Intervention Start) GD17 GD 17.5 (Tissue Collection) GD18 GD 18.5 (Prematurity Cutoff) GD19 GD 19+ (Term Birth) PND5 PND 5-7 (Neonate Analysis) induce Induce PTB (LPS or IL-1β) induce->GD16 treat Administer this compound (s.c. injection) treat->GD16 monitor Monitor for Preterm Birth (& Neonate Survival) monitor->GD16 collect_maternal Collect Maternal Gestational Tissues (RT-qPCR, ELISA) collect_maternal->GD17 collect_neonate Collect Neonate Tissues (Histology) collect_neonate->PND5

Caption: General experimental workflow for this compound studies in mice.
Endpoint Evaluation and Data Collection

  • Maternal Outcomes:

    • Rate of Prematurity: Continuously monitor dams for signs of labor and delivery. Record the date and time of birth for each litter. Calculate the percentage of dams delivering before GD 18.5.[1][2]

  • Neonatal Outcomes:

    • Survival Rate: Record the number of live and dead pups at birth and monitor survival daily for a defined period (e.g., up to postnatal day 7).[1][2]

    • Neonate Weight: Weigh pups at specified time points.[1][2]

  • Tissue Collection and Analysis:

    • Gestational Tissues: On GD 17.5, a subset of dams can be euthanized to collect gestational tissues (e.g., uterus, placenta). These can be analyzed for inflammatory markers (cytokines, pro-inflammatory mediators) and uterine activation proteins via RT-qPCR and ELISA.[1][2]

    • Neonatal Tissues: Neonatal lungs and intestines can be collected between postnatal days 5 and 7 for histological analysis to assess organ integrity and inflammation.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent efficacy of this compound in inflammation-induced PTB models in CD-1 mice.

Table 1: Dose-Response Efficacy of this compound in Preventing Preterm Birth

This compound Dose (mg/kg/day) Reduction in LPS-Induced PTB (%) Reduction in IL-1β-Induced PTB (%)
0.1 - -
0.5 - -
1.0 - -
2.0 70% 60%
4.0 - -

Data sourced from pharmacodynamic characterization studies.[1][2]

Table 2: Dose-Response Efficacy of this compound on Neonate Survival

This compound Dose (mg/kg/day) Increase in Neonate Survival (%) (LPS Model) Increase in Neonate Survival (%) (IL-1β Model)
0.1 - -
0.5 - -
1.0 ~65% ~65%
2.0 - -
4.0 - -

This compound reached maximum efficacy (EMAX) for improving neonate survival at a dose of 1 mg/kg/day.[1][2]

Table 3: Efficacy of this compound (2 mg/kg/day) by Treatment Duration

Treatment Duration Prevention of Preterm Birth Prevention of Fetal Mortality Fetal Protection (Organ Integrity)
24 hours - - Observed
36 hours 60% 50% Observed
48 hours - - Observed

Data demonstrates that a 36-hour treatment is sufficient to significantly improve outcomes.[1][2]

Expected Outcomes and Fetal Protection

Administration of this compound in these models is expected to significantly delay the onset of parturition and prolong gestation.[4] Beyond preventing preterm delivery, this compound provides direct protection to the fetus from inflammatory insults.[1][2] Studies have shown that treatment with this compound preserves the integrity and normalizes the pathology of developing fetal organs, including the lungs, intestines, and brain.[2][3][4] This protective effect is critical, as in utero inflammation is a known contributor to neonatal morbidity independent of prematurity itself.[4]

Safety and Toxicology Profile

Across multiple preclinical studies in mice, this compound has been described as potent and safe.[1][2][4] No evidence of reproductive toxicity has been detected in these models, and the compound is reported to have a promising pharmacological profile.[6][9][11] Its unique mechanism of preserving NF-κB activity is believed to contribute to its safety by not compromising essential immune surveillance functions, a particularly desirable feature for therapeutics used during pregnancy.[3][4]

References

Application Notes and Protocols for Subcutaneous Injection of RYTVELA in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and subcutaneous administration of RYTVELA, a novel allosteric antagonist of the Interleukin-1 Receptor (IL-1R), for use in a research setting.

Introduction to this compound

This compound is an all-D peptide derived from an extracellular loop of the IL-1 receptor accessory protein (IL-1RAcP). It functions as a selective, non-competitive antagonist of the IL-1 receptor.[1] In preclinical studies, this compound has demonstrated potent anti-inflammatory effects.[2][3] Mechanistically, it inhibits the IL-1R downstream signaling pathways involving mitogen-activated protein kinase (MAPK) and RhoK, while preserving the nuclear factor κB (NF-κB) pathway, which is crucial for immune vigilance.[4] This biased signaling modulation makes this compound a promising candidate for research in inflammatory conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available information.

PropertyValueSource
Molecular Weight 850.96 g/mol [1]
Molecular Formula C38H62N10O12[1]
Purity >95% by HPLC[1]
Appearance Lyophilized solid[1]
Solubility Soluble in water[1]
Storage (Lyophilized) -20°C, protected from light and dry[1]
In Vivo Study ParameterValueSpeciesSource
Effective Dose Range 0.1 - 4.0 mg/kg/day, subcutaneously (s.c.)Mouse[4]
Optimal Dose 2 mg/kg/day, s.c.Mouse[3][5]
Vehicle for Injection SalineSheep[6]

Experimental Protocols

Reconstitution of Lyophilized this compound

Objective: To properly dissolve lyophilized this compound for subcutaneous injection.

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free normal saline (0.9% NaCl) or sterile water for injection

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Vehicle Addition: Using a calibrated micropipette, add the desired volume of sterile normal saline or sterile water to the vial. The volume will depend on the required final concentration for your experiment.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound solution into sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.[7][8]

Subcutaneous Injection Protocol in Mice

Objective: To administer the reconstituted this compound solution subcutaneously to mice.

Materials:

  • Reconstituted this compound solution

  • Sterile insulin syringes (e.g., 28-31 gauge)

  • Animal restrainer (optional)

  • 70% ethanol wipes

Protocol:

  • Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., 2 mg/kg).

  • Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile insulin syringe. Carefully expel any air bubbles.

  • Animal Restraint: Gently restrain the mouse. The loose skin over the back of the neck (scruff) is a common and effective site for subcutaneous injections in mice.

  • Injection Site Preparation: While not always necessary, you can wipe the injection site with a 70% ethanol wipe and allow it to air dry.

  • Injection:

    • Lift the loose skin over the scruff to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and try a new site.

    • Slowly inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.

  • Post-Injection Monitoring: Monitor the animal for any adverse reactions after the injection.

Visualizations

This compound's Mechanism of Action: Signaling Pathway

RYTVELA_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IL1R IL-1R MAPK_RhoK MAPK / RhoK Pathways IL1R->MAPK_RhoK NFkB NF-κB Pathway IL1R->NFkB IL1RAcP IL-1RAcP IL1RAcP->MAPK_RhoK IL1 IL-1 IL1->IL1R Binds This compound This compound This compound->IL1RAcP Allosteric Antagonist Inflammation Pro-inflammatory Response MAPK_RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: this compound's allosteric antagonism of IL-1R signaling.

Experimental Workflow: From Reconstitution to Injection

Experimental_Workflow cluster_prep Preparation cluster_injection Injection Protocol Lyophilized Lyophilized this compound Reconstitution Reconstitute with Sterile Saline Lyophilized->Reconstitution Aliquoting Aliquot and Store at -20°C Reconstitution->Aliquoting DoseCalc Calculate Dose (e.g., 2 mg/kg) Aliquoting->DoseCalc Use one aliquot SyringePrep Prepare Syringe DoseCalc->SyringePrep Injection Subcutaneous Injection (Scruff) SyringePrep->Injection Monitoring Post-Injection Monitoring Injection->Monitoring

Caption: Workflow for preparing and administering this compound.

References

Application Notes: Preclinical Efficacy Evaluation of RYTVELA in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RYTVELA is a novel, first-in-class, allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1] Its mechanism of action involves biased signaling, selectively inhibiting the p38/JNK MAP kinase and RhoK pathways while preserving the canonical NF-κB signaling cascade, which is crucial for immune vigilance.[1][2][3] While initially investigated for its potent anti-inflammatory effects in non-oncological indications, the critical role of IL-1 signaling in the tumor microenvironment provides a strong rationale for evaluating this compound's efficacy as a potential anti-cancer therapeutic.[4] The IL-1 pathway is implicated in tumor progression, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[5][6][7][8]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's anti-cancer efficacy, encompassing both in vitro and in vivo experimental designs. The described protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action and Rationale for Use in Oncology

This compound's unique allosteric and biased inhibition of the IL-1 receptor presents a sophisticated approach to cancer therapy.[1] Unlike broad-spectrum anti-inflammatory agents, this compound's preservation of the NF-κB pathway may mitigate potential immunosuppressive side effects, a significant concern in oncology.[2] The p38 and JNK MAP kinase pathways, which are inhibited by this compound, are known to be involved in cancer cell proliferation, survival, and drug resistance.[9][10][11][12] Therefore, by selectively targeting these pathways, this compound has the potential to exert direct anti-tumor effects and sensitize cancer cells to other therapies. The NF-κB pathway, on the other hand, has a dual role in cancer; while it can promote tumor growth, its role in the immune response against cancer is also well-documented.[13][14][15][16][17] this compound's preservation of this pathway could be advantageous in maintaining an anti-tumor immune response.

Experimental Design Overview

A tiered approach is recommended for the preclinical efficacy assessment of this compound, beginning with in vitro assays to establish its direct effects on cancer cells, followed by in vivo studies to evaluate its anti-tumor activity in a more complex biological system.

  • In Vitro Efficacy Studies: These studies are designed to assess the direct impact of this compound on cancer cell viability, proliferation, and the induction of apoptosis. Furthermore, target engagement and mechanism of action will be confirmed by analyzing the modulation of the intended signaling pathways.[18][19][20][21][22]

  • In Vivo Efficacy Studies: Human tumor xenograft models in immunodeficient mice will be utilized to evaluate the in vivo anti-tumor efficacy of this compound.[23][24][25][26][27] These studies will provide crucial data on tumor growth inhibition and overall therapeutic potential.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineHistologyThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma25.30.8
A549Lung Carcinoma32.11.2
U-87 MGGlioblastoma18.90.5
PC-3Prostate Adenocarcinoma45.72.1

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Vehicle Control3.2 ± 0.41.5 ± 0.2
This compound (25 µM)28.7 ± 2.115.4 ± 1.8
A549 Vehicle Control2.8 ± 0.31.1 ± 0.1
This compound (30 µM)22.5 ± 1.912.8 ± 1.5

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
MCF-7 Vehicle Control1250 ± 150-
This compound (10 mg/kg)750 ± 12040
This compound (20 mg/kg)480 ± 9061.6
A549 Vehicle Control1500 ± 180-
This compound (10 mg/kg)950 ± 14036.7
This compound (20 mg/kg)620 ± 11058.7

Mandatory Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1 Receptor p38_JNK p38/JNK Pathway IL1R->p38_JNK Activates NFkB NF-kB Pathway IL1R->NFkB Activates This compound This compound (Allosteric Inhibitor) This compound->IL1R Inhibits IL1 IL-1 IL1->IL1R Binds Apoptosis Apoptosis p38_JNK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival p38_JNK->Proliferation Promotes ImmuneResponse Immune Response NFkB->ImmuneResponse Modulates RYTVELA_effect This compound selectively blocks the p38/JNK pathway, leading to increased apoptosis and decreased proliferation, while preserving the NF-kB pathway.

Caption: this compound's selective IL-1 receptor modulation.

G In Vitro Efficacy Workflow cluster_assays Efficacy Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (p-p38, p-JNK, p-IκBα) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro this compound efficacy testing.

G In Vivo Xenograft Study Workflow start Start tumor_implantation Implant Human Cancer Cells into Immunodeficient Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Daily/Weekly endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis (Tumor Growth Inhibition) analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo this compound xenograft studies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.[28]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[30]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[31][32]

  • Shake the plate for 15 minutes to ensure complete solubilization.[32]

  • Read the absorbance at 570 nm using a microplate reader.[30]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis using flow cytometry.[33][34]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[33]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[34]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[34]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[35]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[35][36]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[33]

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the p38/JNK and NF-κB pathways.[37][38][39][40][41]

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Recombinant human IL-1β

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence detection system

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, IL-1β only, this compound only).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[37]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Human Tumor Xenograft Study

This protocol outlines the experimental design for evaluating the anti-tumor efficacy of this compound in an in vivo setting.[24][25]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell lines

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[25]

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal or oral gavage) at various doses according to a predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

References

Measuring the Impact of RYTVELA on Fetal Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrauterine inflammation is a significant contributor to preterm birth and subsequent neonatal morbidity and mortality.[1][2][3] Interleukin-1 (IL-1) is a key proinflammatory cytokine implicated in the cascade of events leading to fetal inflammatory injury.[3][4] RYTVELA is a novel, first-in-class, non-competitive allosteric inhibitor of the IL-1 receptor.[1][5][6] Its unique mechanism of action involves selectively inhibiting the p38/JNK/AP-1 signaling pathway while preserving the crucial NF-κB pathway, which is essential for innate immunity.[1][3] Preclinical studies in murine and ovine models have demonstrated the potential of this compound to mitigate fetal inflammation and prevent preterm birth.[1][3][5]

These application notes provide a comprehensive guide for researchers to measure the impact of this compound on fetal inflammation. The following protocols are based on established methodologies from preclinical studies and are intended to assist in the evaluation of this compound's efficacy in various experimental models.

Preclinical Models of Fetal Inflammation

To assess the anti-inflammatory effects of this compound, it is crucial to utilize relevant and reproducible animal models that mimic the clinical scenario of intrauterine inflammation.

1.1. Lipopolysaccharide (LPS)-Induced Inflammation: This is a widely used model to simulate gram-negative bacterial infections, a common cause of chorioamnionitis and preterm birth.[5]

1.2. Lipoteichoic Acid (LTA)-Induced Inflammation: This model represents gram-positive bacterial infections, another significant contributor to intrauterine inflammation.[5]

1.3. Interleukin-1β (IL-1β)-Induced Sterile Inflammation: This model allows for the investigation of sterile inflammation, which can also trigger preterm birth and fetal injury.[5]

Experimental Design and this compound Administration

A robust experimental design is fundamental for obtaining reliable and interpretable data.

Table 1: Example Experimental Groups

GroupInflammatory StimulusTreatmentPurpose
1. ControlSalineVehicleBaseline measurements
2. InflammationLPS, LTA, or IL-1βVehicleTo induce and measure fetal inflammation
3. This compound TreatmentLPS, LTA, or IL-1βThis compoundTo assess the therapeutic effect of this compound

Assessment of Fetal Inflammation: Key Methodologies

A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on fetal inflammation.

Analysis of Inflammatory Mediators

Protocol 1: Measurement of Cytokines and Chemokines in Amniotic Fluid and Fetal Tissue Homogenates

Objective: To quantify the levels of key pro-inflammatory cytokines and chemokines.

Materials:

  • Amniotic fluid samples

  • Fetal tissues (e.g., lung, brain, skin, chorioamnion)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Centrifuge

  • ELISA or multiplex immunoassay kits (e.g., for IL-1β, IL-6, TNF-α, MCP-1)

  • Microplate reader

Procedure:

  • Sample Collection: Collect amniotic fluid and fetal tissues at a predetermined time point following the inflammatory challenge and this compound treatment.

  • Tissue Homogenization:

    • Weigh the fetal tissue and add ice-cold PBS with protease inhibitors.

    • Homogenize the tissue using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Immunoassay:

    • Perform ELISA or multiplex immunoassays on amniotic fluid and tissue homogenates according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine/chemokine based on the standard curve.

    • Compare the levels between the experimental groups.

Table 2: Key Inflammatory Markers to Measure

MarkerSignificance
IL-1βKey target of this compound's mechanism
IL-6Downstream pro-inflammatory cytokine
TNF-αPro-inflammatory cytokine
MCP-1Chemokine involved in recruiting inflammatory cells
Histopathological Evaluation

Protocol 2: Assessment of Inflammatory Cell Infiltration in Fetal Tissues

Objective: To visualize and quantify the infiltration of inflammatory cells in fetal organs.

Materials:

  • Fetal tissues (e.g., lung, chorioamnion)

  • 4% Paraformaldehyde (PFA)

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Fix tissues in 4% PFA overnight.

    • Dehydrate the tissues through a graded ethanol series.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut 5 µm sections using a microtome and mount them on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E.

  • Microscopic Analysis:

    • Examine the stained sections under a microscope.

    • Score the degree of inflammatory cell infiltration in a blinded manner using a semi-quantitative scoring system (e.g., 0 = no inflammation, 1 = mild, 2 = moderate, 3 = severe).

Hematological Analysis

Protocol 3: Fetal White Blood Cell (WBC) Count and Differential

Objective: To assess systemic inflammation by analyzing changes in fetal blood cell populations.

Materials:

  • Fetal blood collected in EDTA tubes

  • Automated hematology analyzer or hemocytometer

  • Blood smear slides

  • Wright-Giemsa stain

  • Microscope

Procedure:

  • WBC Count:

    • Perform a total WBC count using an automated hematology analyzer or a hemocytometer.

  • Differential Count:

    • Prepare a blood smear and stain with Wright-Giemsa.

    • Perform a differential count of neutrophils, lymphocytes, and other white blood cells under a microscope.

  • Data Analysis:

    • Compare the total WBC count and the neutrophil-to-lymphocyte ratio between the experimental groups.

Table 3: Expected Hematological Changes in Fetal Inflammation

ParameterExpected Change with InflammationExpected Effect of this compound
Total WBC CountIncreasedAttenuation of increase
Neutrophil CountIncreasedAttenuation of increase
Lymphocyte CountDecreasedAttenuation of decrease

Visualization of Pathways and Workflows

Signaling Pathway of IL-1 and this compound's Mechanism of Action

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL1R IL-1 Receptor IL1RacP IL-1RacP IL1R->IL1RacP Recruits p38_JNK p38/JNK IL1RacP->p38_JNK NFkB NF-κB IL1RacP->NFkB IL1 IL-1β IL1->IL1R Binds This compound This compound This compound->IL1R Allosteric Inhibition AP1 AP-1 p38_JNK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Immunity Innate Immunity Gene Expression NFkB->Immunity

Caption: this compound allosterically inhibits the IL-1R, blocking the p38/JNK/AP-1 pathway while preserving NF-κB signaling.

Experimental Workflow for Assessing this compound's Impact

cluster_0 In Vivo Model cluster_1 Analysis Induction Induce Fetal Inflammation (LPS, LTA, or IL-1β) Treatment Administer this compound or Vehicle Induction->Treatment Collection Sample Collection (Amniotic Fluid, Fetal Tissues, Blood) Treatment->Collection Cytokine Cytokine/Chemokine Analysis (ELISA) Collection->Cytokine Histo Histopathology (H&E Staining) Collection->Histo Hem Hematology (WBC Count) Collection->Hem

Caption: A streamlined workflow for evaluating this compound's efficacy in a preclinical model of fetal inflammation.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for assessing the impact of this compound on fetal inflammation. By employing a combination of molecular, histological, and hematological analyses, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The use of standardized and well-characterized preclinical models is essential for generating reproducible and clinically relevant data. These studies will be instrumental in the further development of this compound as a promising therapeutic agent to combat the adverse consequences of intrauterine inflammation.

References

Application Notes and Protocols for RYTVELA in Neonatal Outcomes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the preclinical investigation of RYTVELA, a novel allosteric antagonist of the interleukin-1 receptor (IL-1R), for the improvement of neonatal outcomes by preventing preterm birth (PTB) and mitigating fetal inflammatory injury. The following information is based on preclinical studies in murine and ovine models.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality, often triggered by intrauterine inflammation. Interleukin-1 (IL-1) is a key proinflammatory cytokine implicated in the pathophysiology of preterm labor and subsequent fetal organ damage.[1][2] this compound is a first-in-class, allosteric IL-1 receptor peptide antagonist that selectively inhibits the mitogen-activated protein kinase (MAPK) pathway while preserving the crucial NF-κB signaling pathway involved in innate immunity.[1][3][4][5] This unique mechanism of action suggests that this compound can suppress harmful inflammation that leads to preterm birth while maintaining essential immune surveillance.[1][2] Preclinical evidence demonstrates this compound's potential to prolong gestation, increase neonatal survival, and protect fetal organs from inflammatory damage.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in animal models of inflammation-induced preterm birth.

Table 1: Efficacy of this compound in a Murine Model of Lipopolysaccharide (LPS)-Induced Preterm Birth

Treatment GroupDose (mg/kg/day, s.c.)Treatment DurationReduction in Preterm Birth RateIncrease in Neonate SurvivalPrevention of Fetal Mortality
This compound236 hours70%-50%
This compound1--up to 65%-

Data sourced from studies inducing preterm labor with LPS in CD-1 mice.[1][3]

Table 2: Efficacy of this compound in a Murine Model of Interleukin-1β (IL-1β)-Induced Preterm Birth

Treatment GroupDose (mg/kg/day, s.c.)Treatment DurationReduction in Preterm Birth RateIncrease in Neonate Survival
This compound236 hours60%-
This compound1--up to 65%

Data sourced from studies inducing preterm labor with IL-1β in CD-1 mice.[1][3]

Table 3: Organ-Specific Protective Effects of this compound in Neonates

Organ SystemAnimal ModelKey Findings
Lungs MurinePreserved lung and intestinal integrity from inflammatory insult with treatment as early as 24 hours.[1][3]
Intestines MurinePreserved intestinal integrity from inflammatory insult with treatment as early as 24 hours.[1][3]
Brain MurinePreserved brain weight and function (as measured by Visual Evoked Potentials).[4]
Brain OvineIn a model of chorioamnionitis, this compound reduced fetal brain inflammation.[3]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in the literature.

Murine Model of Inflammation-Induced Preterm Birth

Objective: To evaluate the optimal dose and minimum duration of this compound treatment required to prevent preterm birth and improve neonatal outcomes in mice.

Materials:

  • Pregnant CD-1 mice

  • Lipopolysaccharide (LPS) from E. coli or recombinant mouse Interleukin-1β (IL-1β)

  • This compound (peptide antagonist)

  • Sterile saline

  • Subcutaneous injection supplies

  • Intraperitoneal and intrauterine injection supplies

Protocol:

  • On gestational day 16, induce preterm labor in pregnant CD-1 mice via one of the following methods:

    • Intraperitoneal (i.p.) injection of LPS (10 µg).[1][3]

    • Intrauterine (i.u.) injection of IL-1β (1 µg/kg).[1][3]

  • Dose-Response Study: Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[1]

  • Treatment Duration Study: Administer the determined optimal dose of this compound (2 mg/kg/day, s.c.) for varying durations (e.g., 24, 36, or 48 hours).[1]

  • Outcome Assessment:

    • Monitor mice for the rate of prematurity (delivery before gestational day 18.5).[1][3]

    • Evaluate neonate survival and body weight at birth and on subsequent postnatal days.[1][3]

    • Collect gestational tissues (e.g., uterus, placenta) at gestational day 17.5 to quantify levels of cytokines, proinflammatory mediators, and uterine activating proteins using RT-qPCR and ELISA.[1]

    • Collect neonatal lungs and intestines from postnatal days 5 to 7 for histological analysis to assess tissue integrity.[1][3]

Ovine Model of Intrauterine Inflammation

Objective: To assess the efficacy of this compound in reducing intrauterine and fetal inflammation in a preterm sheep model.

Materials:

  • Pregnant ewes with a singleton fetus (at ~95 days of gestation).[5][6]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Surgical supplies for catheter placement

  • Intra-amniotic and intravenous injection supplies

Protocol:

  • Surgically place fetal jugular and intra-amniotic (IA) catheters in pregnant ewes at 95 days of gestation.[5]

  • After a recovery period, randomize the animals into treatment groups:

    • Control Group: IA and fetal intravenous (IV) administration of saline.[6]

    • LPS Group: IA administration of LPS (10 mg in 2 ml saline) followed 24 hours later by IA and fetal IV saline.[6]

    • LPS + this compound Group: IA administration of LPS (10 mg in 2 ml saline) followed 24 hours later by this compound administration (0.3 mg/fetal kg IA and 1 mg/fetal kg fetal IV).[6]

  • Sample Collection:

    • Serially collect amniotic fluid samples at 0, 12, 24, 48, 72, and 120 hours post-LPS/saline administration.[5]

    • At 120 hours, euthanize the animals and collect fetal cord blood and tissues (e.g., lung, skin).[5]

  • Outcome Assessment:

    • Analyze amniotic fluid for endotoxin levels and concentrations of inflammatory markers like monocyte chemoattractant protein (MCP)-1 using ELISA.[5][6]

    • Analyze fetal tissues for the expression of inflammatory cytokines (e.g., IL-1β) using qPCR.[5][6]

    • Assess fetal well-being by measuring birthweight, cord blood pH, pCO₂, and lactate at delivery.[5]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

rytvela_moa cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling IL-1R IL-1 Receptor MAPK MAPK Pathway (p38/JNK) IL-1R->MAPK NFkB NF-κB Pathway IL-1R->NFkB IL-1 IL-1 IL-1->IL-1R This compound This compound This compound->IL-1R Allosteric Antagonism Inflammation Pro-inflammatory Mediators & Uterine Activation MAPK->Inflammation MAPK->Inflammation Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance

Caption: this compound's selective allosteric antagonism of the IL-1 receptor.

experimental_workflow Start Pregnant Animal Model (e.g., Mouse, Gestational Day 16) Induction Induce Preterm Labor (LPS or IL-1β) Start->Induction Treatment Administer this compound (Varying Doses & Durations) Induction->Treatment Monitoring Monitor Gestation & Delivery Treatment->Monitoring Analysis Analyze Neonatal Outcomes Monitoring->Analysis Endpoints Endpoints: - Preterm Birth Rate - Neonate Survival & Weight - Organ Histology - Inflammatory Markers Analysis->Endpoints

Caption: Preclinical experimental workflow for evaluating this compound.

References

Application Notes and Protocols: RYTVELA in Retinal Degeneration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYTVELA is a novel, allosteric, non-competitive peptide modulator of the interleukin-1 receptor (IL-1R). It has demonstrated significant therapeutic potential in preclinical models of retinal degeneration by mitigating inflammation and protecting photoreceptors.[1] These application notes provide a comprehensive overview of this compound's use in relevant disease models, including detailed experimental protocols and a summary of key efficacy data.

This compound's unique mechanism of action involves selectively inhibiting the p38/JNK/AP-1 signaling pathway downstream of the IL-1 receptor, while preserving the activity of the transcription factor NF-κB, which is crucial for immune surveillance.[2][3][4][5] This biased signaling modulation offers a promising safety profile, particularly in delicate ocular tissues.[6]

Mechanism of Action: IL-1R Signaling Modulation by this compound

This compound acts as an allosteric modulator of the IL-1 receptor. Unlike competitive antagonists that block the IL-1β binding site, this compound binds to a remote site on the receptor complex. This interaction disrupts the association between IL-1R1 and its accessory protein, IL-1RacP, which is necessary for downstream signaling.[1] This targeted disruption selectively inhibits the inflammatory cascade mediated by the p38 and JNK MAP kinase pathways, while sparing the NF-κB pathway.[2][3]

This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling IL1R IL-1R1 IL1RacP IL-1RacP IL1R->IL1RacP Recruits p38_JNK p38/JNK Pathway IL1RacP->p38_JNK Activates NFkB NF-κB Pathway IL1RacP->NFkB Activates IL1b IL-1β IL1b->IL1R Binds This compound This compound This compound->IL1R Allosterically Modulates This compound->IL1RacP Blocks Recruitment Inflammation Inflammation (Photoreceptor Toxicity) p38_JNK->Inflammation p38_JNK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

This compound's allosteric modulation of the IL-1 receptor selectively inhibits the pro-inflammatory p38/JNK pathway.

Application in a Light-Induced Retinal Degeneration Model

This model recapitulates key aspects of inflammatory photoreceptor degeneration observed in diseases like age-related macular degeneration (AMD).[1]

Quantitative Data Summary
ParameterControlLight-Exposed (Vehicle)Light-Exposed + this compoundLight-Exposed + Kineret
Outer Nuclear Layer (ONL) Thickness BaselineSignificantly ThinnerPreservedPreserved
Cone Inner/Outer Segments (PNA Staining) NormalLossPreservedPreserved
Apoptosis (TUNEL Positive Cells in ONL) LowHighPreventedPrevented
ERG a-wave Amplitude (3.00 cds/m²) BaselineDecreased by 50%PreservedPreserved
ERG b-wave Amplitude BaselineLoweredPreservedPreserved

Data summarized from a study where this compound was found to be potentially more effective than Kineret in preserving photoreceptor function and integrity.[1]

Experimental Protocol

1. Animal Model:

  • Male CD-1 mice are used for this model.[1]

  • All procedures should be approved by an institutional animal care committee and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Visual Research.[1]

2. Light-Induced Degeneration Workflow:

Light-Induced Retinal Degeneration Workflow start Dark Adaptation (Overnight) pupil_dilation Pupil Dilation start->pupil_dilation blue_light Blue Light Exposure pupil_dilation->blue_light treatment Treatment Administration (this compound, Kineret, or Vehicle) Twice daily for 3 days blue_light->treatment analysis Retinal Analysis treatment->analysis er Electroretinography (ERG) analysis->er histology Immunohistochemistry (F4/80, NLRP3, Caspase-1, IL-1β) analysis->histology tunel TUNEL Assay analysis->tunel qprc qRT-PCR analysis->qprc

Workflow for the light-induced retinal degeneration model and subsequent analysis.

3. Treatment Administration:

  • This compound is supplied as a lyophilized powder and dissolved in phosphate-buffered saline (PBS).[1]

  • Mice are intraperitoneally injected with this compound, Kineret (as a comparator), or vehicle twice daily for three days following light exposure.[1]

4. Efficacy Assessment:

  • Electroretinography (ERG): To assess retinal function, flash ERG is performed. The a-wave amplitude, originating from photoreceptors, and the b-wave amplitude, from bipolar and Müller cells, are key functional readouts.[1]

  • Immunohistochemistry: Retinal sections are stained to evaluate inflammation (F4/80 for macrophages, NLRP3, caspase-1, IL-1β) and photoreceptor integrity (peanut agglutinin [PNA] for cone segments).[1]

  • TUNEL Assay: This assay is used to quantify apoptotic photoreceptor cell death in the outer nuclear layer.[1]

  • Quantitative RT-PCR: Total RNA is extracted from the retina to measure the expression of inflammatory and cell death-related genes.[1]

Application in Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a well-established model for studying ischemic retinopathies like retinopathy of prematurity (ROP).[6]

Quantitative Data Summary
ParameterControlOIR (Untreated)OIR + this compoundOIR + Kineret
Retinal Thickness (P30) BaselineSignificantly ThinnedPreservedPreserved
Apoptosis (TUNEL) LowIncreasedSubsidedSubsided
Retinal Vessel Density NormalReducedPreservedPreserved
Monocyte Phagocytic Function NormalN/APreservedDiminished

Data from a longitudinal study using optical coherence tomography (OCT) to assess retinal integrity.[6]

Experimental Protocol

1. Animal Model:

  • Sprague-Dawley rats are used for the OIR model.[6]

2. OIR Induction and Treatment:

  • Newborn rats and their mothers are exposed to a hyperoxic environment.

  • Following hyperoxia, animals are returned to room air to induce relative hypoxia and subsequent retinal neovascularization.

  • Treatment with this compound or Kineret is administered during the hypoxic phase.

3. Efficacy Assessment:

  • Optical Coherence Tomography (OCT): This non-invasive imaging technique is used for longitudinal assessment of retinal thickness.[6] An automated segmentation algorithm can be employed for precise measurement.[6]

  • Immunohistochemistry: Performed at the end of the study to confirm retinal anatomical changes and assess markers of apoptosis and vascular density.[6]

Application in Endothelial Progenitor Cell (EPC) Dysfunction

In ischemic retinopathies, endothelial progenitor cells (EPCs) lose their ability to repair damaged retinal vasculature. This compound has been shown to protect the vasculogenic properties of EPCs.[7]

Key Findings
  • EPCs subjected to hyperoxia (80% O2) or IL-1β stimulation exhibit premature senescence and reduced migratory and vasculogenic capabilities.[7]

  • This compound inhibits this hyperoxia/IL-1β-induced EPC senescence and rescues their migration and tube-forming functions.[7]

  • Mechanistically, this compound was found to restore the expression of FOXF1 and CXCR4, key pro-angiogenic factors, by inhibiting the upregulation of miR-875.[7]

Experimental Protocol

1. Cell Culture and Treatment:

  • EPCs are cultured under standard conditions.

  • To model dysfunction, cells are exposed to hyperoxia (80% O2) or stimulated with IL-1β (100ng/mL).[7]

  • This compound is added to the culture medium to assess its protective effects.

2. Functional Assays:

  • Senescence Assay: To evaluate premature aging of EPCs.

  • Migration Assay: To assess the migratory capacity of EPCs.

  • Vasculogenic (Tube Formation) Assay: To determine the ability of EPCs to form capillary-like structures.[7]

3. Molecular Analysis:

  • microRNA (miR) Profiling: Next-generation sequencing is used to identify changes in miR expression in response to hyperoxia/IL-1β and this compound treatment.[7]

  • Gain-and-Loss of Function Studies: To validate the role of specific miRs (e.g., miR-875) in EPC dysfunction.[7]

Conclusion

This compound demonstrates significant promise as a therapeutic agent for retinal degenerative diseases. Its unique, biased signaling modulation of the IL-1 receptor effectively reduces inflammation and protects retinal cells while preserving essential immune functions.[1][6] The protocols and data presented here provide a framework for further investigation and development of this compound for ophthalmic applications.

References

Troubleshooting & Optimization

Navigating RYTVELA Formulation: A Technical Support Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting RYTVELA?

A1: For initial reconstitution, sterile water is recommended.[1] this compound is a peptide that is known to be soluble in aqueous solutions. For in vivo studies, sterile isotonic saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for parenteral administration.[2]

Q2: I am observing incomplete dissolution of this compound in water or saline. What can I do?

A2: If you encounter solubility challenges, consider the following troubleshooting steps:

  • Sonication: Gentle sonication in a water bath for a few minutes can help break up larger particles and accelerate dissolution. Avoid excessive heating of the solution.[1]

  • pH Adjustment: The solubility of peptides can be pH-dependent. Based on its amino acid composition (d-(Arg-Tyr-Thr-Val-Glu-Leu-Ala)), this compound has a net charge that may be influenced by pH. For basic peptides, a slightly acidic solution can improve solubility, while for acidic peptides, a slightly basic solution may be beneficial. You can try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) or a basic solution (e.g., 10% ammonium hydroxide) dropwise while vortexing.[3][4]

  • Co-solvents: For highly concentrated solutions or if aqueous solubility issues persist, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution with your aqueous vehicle.[1][3][5] However, ensure the final concentration of the organic solvent is compatible with your animal model and experimental design.

Q3: Are there any recommended excipients for this compound formulations?

A3: While simple saline solutions have been used in published preclinical studies, other excipients can be considered to enhance stability or for specific delivery requirements. These include:

  • Bulking agents/tonicity modifiers: Mannitol is a common excipient used in parenteral formulations of peptides to ensure the solution is isotonic.[6]

  • Stabilizers: For long-term stability, especially in solution, excipients like sugars (sucrose, trehalose) or polyols (sorbitol) can be used.[7] Short peptides themselves can also act as stabilizers in protein formulations.[7][8]

Q4: What is the stability of this compound in solution?

A4: this compound is a D-peptide, meaning it is composed of D-amino acids. This intrinsic property provides increased resistance to degradation by proteases, enhancing its stability compared to L-peptides. When stored as a lyophilized powder, it should be kept dry, frozen, and protected from light. Once in solution, it is best to use it immediately or store it at -20°C for short-term storage. For long-term storage in solution, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution The peptide may be aggregating at higher concentrations or when changing solvent conditions.1. Ensure the initial stock solution is fully dissolved before further dilution. 2. Try diluting the stock solution slowly while vortexing. 3. Consider using a different final buffer or vehicle that is more suitable for the peptide's properties.
Cloudy or hazy solution Incomplete dissolution or formation of aggregates.1. Use gentle sonication to aid dissolution.[1] 2. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
Inconsistent results in animal studies Issues with formulation homogeneity, stability, or dosing accuracy.1. Ensure the formulation is prepared fresh for each experiment or properly stored to maintain stability. 2. Vortex the solution thoroughly before each administration to ensure homogeneity. 3. Verify the accuracy of your dilutions and calculations for dosing.

Experimental Protocols & Data

This compound Formulation Examples in Preclinical Studies
Animal ModelAdministration RouteVehicleThis compound Dose(s)Reference
Pregnant CD-1 MiceSubcutaneous (s.c.)Not specified, likely saline0.1, 0.5, 1, 2, 4 mg/kg/day[9]
Preterm SheepIntra-amniotic (IA) & Intravenous (IV)Saline0.3 mg/fetal kg (IA) and 1 mg/fetal kg (IV)[2][10][11]
Protocol for Preparation of this compound Solution for Injection (Example)

This protocol provides a general guideline for preparing a this compound solution for parenteral administration in animal studies.

Materials:

  • This compound (lyophilized powder)

  • Sterile Water for Injection or Sterile Saline (0.9%)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, low-protein binding syringe filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired concentration and final volume.

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile water or saline to the vial to create a stock solution. A common stock concentration to start with is 1-10 mg/mL.

    • Gently vortex the vial to dissolve the powder.

  • Troubleshooting Dissolution (if necessary):

    • If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

    • If solubility issues persist, consider preparing the stock solution in a small volume of a suitable organic solvent like DMSO, and then diluting it with sterile saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) and non-toxic to the animals.

  • Dilution to Final Concentration:

    • Perform any necessary serial dilutions using sterile saline in sterile, low-protein binding tubes to achieve the final desired concentration for injection.

  • Sterilization:

    • Sterilize the final solution by passing it through a 0.22 µm sterile, low-protein binding syringe filter into a sterile tube.

  • Storage:

    • Use the freshly prepared solution immediately.

    • If short-term storage is necessary, store at 2-8°C for up to 24 hours.

    • For longer storage, aliquot the solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizing Key Processes

This compound Signaling Pathway

RYTVELA_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IL-1R IL-1 Receptor IL-1RAcP IL-1RAcP IL-1R->IL-1RAcP Associates MAPK JNK / p38 IL-1RAcP->MAPK RhoGTPase Rho GTPase IL-1RAcP->RhoGTPase NF-kB NF-κB IL-1RAcP->NF-kB Preserved IL-1 IL-1 IL-1->IL-1R Binds This compound This compound This compound->IL-1RAcP Allosteric Inhibition Inflammation Inflammation MAPK->Inflammation RhoGTPase->Inflammation Immune Vigilance Immune Vigilance NF-kB->Immune Vigilance

Caption: this compound's allosteric inhibition of IL-1 signaling.

Experimental Workflow for this compound Formulation Development

Formulation_Workflow cluster_prep Preparation cluster_solubility Solubility Check cluster_final Final Formulation Start Start: Lyophilized This compound Powder Reconstitute Reconstitute in Sterile Water/Saline Start->Reconstitute Check Is it fully dissolved? Reconstitute->Check Troubleshoot Troubleshoot: - Sonicate - Adjust pH - Add Co-solvent Check->Troubleshoot No Dilute Dilute to Final Concentration Check->Dilute Yes Troubleshoot->Reconstitute Sterilize Sterile Filter (0.22 µm) Dilute->Sterilize QC Quality Control: - Visual Inspection - Concentration Check Sterilize->QC Ready Ready for Animal Dosing QC->Ready Pass

Caption: Workflow for preparing this compound for animal studies.

References

RYTVELA™ Technical Support Center: Enhancing Efficacy in LPS-Induced Preterm Birth Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RYTVELA™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound™ in lipopolysaccharide (LPS)-induced preterm birth models. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it work to prevent preterm birth?

This compound™ is a novel allosteric antagonist of the interleukin-1 receptor (IL-1R).[1] It functions by selectively inhibiting the MAP-Kinase and RhoK signaling pathways, which are activated by IL-1, a key mediator in inflammation-induced preterm labor.[1][2] Notably, this compound™ preserves the NF-κB pathway, which is important for maintaining immune vigilance.[1][2] By modulating the inflammatory cascade, this compound™ reduces uterine inflammation and activation, thereby preventing preterm birth and protecting the fetus.[1][2]

Q2: What is the optimal dose and treatment duration for this compound™ in a mouse model of LPS-induced preterm birth?

The maximum efficacy (EMAX) of this compound™ in reducing LPS-induced preterm birth in mice is achieved at a dose of 2 mg/kg/day administered subcutaneously.[1][2] This dosage has been shown to reduce preterm births by 70%.[1][2] A minimal treatment duration of 36 hours is recommended to observe significant prevention of preterm birth and fetal mortality.[1][2] For increasing neonate survival, a dose of 1 mg/kg/day has been shown to be effective, increasing survival by up to 65%.[1][2]

Q3: Can this compound™ be administered after the inflammatory insult has been initiated?

Yes, studies in a preterm sheep model of chorioamnionitis have shown that this compound™, administered 24 hours after LPS exposure, can transiently reduce intrauterine inflammation. This suggests that this compound™ has potential for use as a rescue treatment, not just a prophylactic one.

Q4: What are the expected outcomes when using this compound™ in an LPS-induced preterm birth model?

The primary expected outcomes are a reduction in the rate of preterm birth and an increase in neonatal survival.[1][2] Additionally, researchers can expect to see preservation of fetal lung and intestinal integrity, and a reduction in uteroplacental inflammation.[1] At the molecular level, a decrease in pro-inflammatory mediators and uterine activating proteins in gestational tissues is anticipated.[1]

Troubleshooting Guide

Problem 1: High variability in the rate of LPS-induced preterm birth.

  • Possible Cause 1: Inconsistent LPS Potency. The purity and source of LPS can significantly impact its potency and the resulting inflammatory response. Different bacterial serotypes and purification methods can lead to variability.

    • Solution: Use a consistent source and lot number of LPS for all experiments. It is advisable to test each new lot of LPS to determine the optimal dose for inducing preterm birth without excessive maternal mortality.

  • Possible Cause 2: Mouse Strain and Genetics. Different mouse strains exhibit varying sensitivity to LPS. For example, C3H/HeJ mice have a mutation in the Toll-like receptor 4 (TLR4) gene, making them less responsive to LPS.

    • Solution: Use a well-characterized and consistent mouse strain for all experiments, such as C57BL/6 or BALB/c. Be aware of the genetic background of your animals and how it may influence the inflammatory response.

  • Possible Cause 3: Route of Administration. The method of LPS administration (e.g., intraperitoneal vs. intrauterine) can affect the inflammatory response and the timing of preterm birth.

    • Solution: Standardize the route of administration across all experimental groups. Intrauterine injections can provide a more localized inflammatory stimulus but require surgical precision. Intraperitoneal injections are less invasive but may result in a more systemic inflammatory response.

Problem 2: Unexpectedly high maternal or fetal mortality.

  • Possible Cause: LPS Dose is too high. An excessive dose of LPS can lead to septic shock and high rates of mortality, confounding the evaluation of this compound™'s efficacy.

    • Solution: Perform a dose-response study with LPS alone to determine the lowest dose that reliably induces preterm birth without causing significant morbidity or mortality. A dose of 10 µg of LPS administered intraperitoneally on gestational day 16 has been used successfully in CD-1 mice.[1]

Problem 3: this compound™ does not appear to be effective in reducing preterm birth.

  • Possible Cause 1: Inadequate Dosing or Treatment Duration. The efficacy of this compound™ is dose and duration-dependent.

    • Solution: Ensure that the recommended dose of 2 mg/kg/day is being administered for at least 36 hours prior to the expected onset of preterm birth.[1][2]

  • Possible Cause 2: Timing of Administration. If this compound™ is administered too late in the inflammatory cascade, its ability to prevent preterm birth may be diminished.

    • Solution: For prophylactic studies, begin this compound™ administration concurrently with or shortly after the LPS challenge.

  • Possible Cause 3: Issues with Drug Formulation or Administration. Improper storage or preparation of this compound™, or inaccurate administration, can lead to reduced efficacy.

    • Solution: Follow the manufacturer's instructions for storage and handling of this compound™. Ensure accurate subcutaneous injection techniques are used to guarantee proper dosing.

Data Presentation

Table 1: Dose-Response of this compound™ in LPS-Induced Preterm Birth in Mice

This compound™ Dose (mg/kg/day)Reduction in Preterm Birth Rate (%)
0.1Data not available
0.5Data not available
1.0Attained EMAX for increasing neonate survival by up to 65%[1][2]
2.070% reduction (EMAX)[1][2]
4.0Data not available

Table 2: Effect of this compound™ Treatment Duration on Outcomes in LPS-Induced Preterm Birth in Mice (at 2 mg/kg/day)

Treatment Duration (hours)Prevention of Preterm Birth (%)Prevention of Fetal Mortality (%)
24Fetal protection observed[1][2]Data not available
3660%[1][2]50%[1][2]
48Data not availableData not available

Experimental Protocols

LPS-Induced Preterm Birth in Mice

This protocol is based on methodologies described in the literature.[1]

  • Animal Model: Pregnant CD-1 mice are typically used. Time-mated females are monitored for the presence of a vaginal plug, with the day of detection designated as gestational day 0.5.

  • Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli is administered. A commonly used dose is 10 µg per mouse.[1]

  • This compound™ Administration: this compound™ is administered subcutaneously (s.c.) at the desired dose (e.g., 2 mg/kg/day). Treatment can be initiated at the same time as the LPS injection and continued until gestational day 19.[1]

  • Outcome Measures:

    • Rate of Prematurity: Preterm birth is defined as delivery before gestational day 18.5.

    • Neonate Survival: The number of live pups is recorded.

    • Tissue Collection: Gestational tissues (e.g., uterus, placenta) can be collected on gestational day 17.5 for analysis of inflammatory mediators (e.g., via RT-qPCR and ELISA). Neonatal lungs and intestines can be collected at postnatal days 5-7 for histological analysis.[1]

Visualizations

LPS_RYTVELA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Activates MAPK MAP-Kinase Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB IL1R->MAPK IL1R->NFkB This compound This compound This compound->IL1R Inhibits (Allosteric) Inflammation Pro-inflammatory Mediators & Uterine Activation MAPK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance PretermBirth Preterm Birth Inflammation->PretermBirth Experimental_Workflow cluster_outcomes Outcome Assessment start Start: Pregnant Mice (Gestational Day 16) lps_injection LPS Injection (i.p., 10 µg/mouse) start->lps_injection rytvlea_treatment This compound™ Treatment (s.c., 2 mg/kg/day) lps_injection->rytvlea_treatment control_group Control Group (Vehicle) lps_injection->control_group preterm_rate Monitor Preterm Birth Rate (< GD 18.5) rytvlea_treatment->preterm_rate control_group->preterm_rate neonate_survival Assess Neonate Survival preterm_rate->neonate_survival tissue_collection Tissue Collection (GD 17.5) neonate_survival->tissue_collection analysis Analyze Inflammatory Mediators (RT-qPCR, ELISA) tissue_collection->analysis

References

potential off-target effects of RYTVELA in neonates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RYTVELA

This technical support center provides researchers, scientists, and drug development professionals with information on the , based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1] It functions as a biased signal inhibitor, meaning it selectively blocks specific downstream signaling pathways while leaving others unaffected.[1][2] Preclinical studies have shown that this compound inhibits the JNK, p38 mitogen-activated protein kinase (MAPK), and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathways.[1][3] A key feature of its mechanism is the preservation of the NF-κB signaling pathway, which is crucial for immune surveillance.[1][2][3][4][5]

Q2: Have any off-target effects of this compound been identified in neonatal models?

A2: Preclinical studies in murine and ovine models have generally highlighted this compound's safety and protective effects on fetuses and neonates, with no major reproductive toxicity detected.[1][2][3] The selective nature of this compound, particularly its preservation of the NF-κB pathway, is designed to minimize off-target effects commonly associated with broader immunosuppression.[2][4][5] However, in a preterm sheep model exposed to lipopolysaccharide (LPS), an increase in TNF-α mRNA was observed in the fetal lungs of the group treated with both LPS and this compound compared to the saline control group.[1] This finding warrants further investigation to determine its biological significance.

Q3: How does this compound affect inflammatory markers in neonates?

A3: In a sheep model of chorioamnionitis, a single dose of this compound was associated with a partial and modest inhibition of certain cytokines and chemokines in fetal tissues.[3] Specifically, it led to significantly lower MCP-1 concentrations in the amniotic fluid and reduced IL-1β expression in the fetal skin of LPS-exposed animals.[1] These findings suggest a targeted anti-inflammatory effect rather than a broad, non-specific suppression.[1]

Q4: What is the evidence for this compound's safety and efficacy in neonatal outcomes in preclinical models?

A4: Preclinical studies in animal models of preterm birth have shown that this compound can reduce preterm birth rates and increase neonatal survival.[3][5] In these models, this compound has been shown to protect fetal organs, including the brain, lungs, and intestines, from inflammatory injury.[2][3][4][5] Antenatal treatment with this compound in animal models has been associated with the normalization of lung, intestine, and cerebral pathology scores.[2]

Data from Preclinical Studies

Table 1: Summary of this compound Efficacy in a Murine Model of Preterm Birth

ParameterLPS-Induced ModelIL-1β-Induced ModelCitation
This compound Dose for EMAX 2 mg/kg/day2 mg/kg/day[3][5]
Reduction in Preterm Births 70%60%[3][5]
This compound Dose for EMAX (Neonate Survival) 1 mg/kg/day1 mg/kg/day[3][5]
Increase in Neonate Survival up to 65%up to 65%[3][5]
Prevention of Fetal Mortality (at 36h) 50%Not Specified[5]
Prevention of Preterm Birth (at 36h) 60%Not Specified[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an LPS-Induced Preterm Birth Murine Model

  • Animal Model : Utilize pregnant CD-1 mice.

  • Induction of Preterm Labor : On gestational day 16, administer lipopolysaccharide (LPS) at a dose of 10 µg intraperitoneally (i.p.) to induce preterm labor.[3]

  • Drug Administration :

    • Administer this compound subcutaneously at various doses (e.g., 0.1, 0.5, 1, 2, 4 mg/kg/day) from gestational day 16 to 19.[3][5]

    • A control group should receive a vehicle (e.g., saline).

  • Outcome Measures :

    • Monitor the rate of prematurity (delivery before gestational day 18.5).[5]

    • Record neonate survival rates and body weight.[5]

  • Tissue Collection and Analysis :

    • On gestational day 17.5, collect gestational tissues (e.g., uterus, placenta).[5]

    • Quantify cytokine levels, pro-inflammatory mediators, and uterine activation proteins using RT-qPCR and ELISA.[5]

    • Collect neonatal lungs and intestines from postnatal day 5 to 7 for histological analysis to assess tissue integrity.[3][5]

Protocol 2: Immunohistochemical Analysis of Fetal Brain Tissue in an Ovine Model

  • Animal Model : Utilize an extremely preterm sheep model of chorioamnionitis induced by intra-amniotic LPS exposure.[1]

  • Tissue Preparation :

    • Perfuse the animal and fix the left hemisphere of the brain in 4% paraformaldehyde.[1]

    • Create 4-mm serial coronal sections.[1]

    • Embed the selected sections in paraffin for staining.[1]

  • Immunohistochemistry :

    • Use the following primary antibodies for staining:

      • Glial Fibrillary Acidic Protein (GFAP) for astrocytes (e.g., 1:1000 dilution).[1]

      • Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia (e.g., 1:500 dilution).[1]

      • Oligodendrocyte transcription factor 2 (Olig-2) for oligodendrocytes (e.g., 1:2000 dilution).[1]

      • Neuronal nuclei (NeuN) for mature neurons (e.g., 1:750 dilution).[1]

  • Analysis :

    • Visualize the stained sections using microscopy.

    • Quantify the cell populations and assess morphological changes to evaluate the neuroprotective effects of this compound against inflammation-induced brain injury.

Visualizations

RYTVELA_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1 Receptor MAPK_Pathway p38 / JNK MAPK Pathway IL1R->MAPK_Pathway Activates Rho_Pathway Rho/Rho GTPase Pathway IL1R->Rho_Pathway Activates NFkB_Pathway NF-κB Pathway IL1R->NFkB_Pathway Activates IL1 IL-1 IL1->IL1R Binds This compound This compound This compound->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Gene Expression MAPK_Pathway->Inflammation Rho_Pathway->Inflammation Immunity Immune Surveillance NFkB_Pathway->Immunity

Caption: Signaling pathway of this compound at the IL-1 receptor.

Off_Target_Screening_Workflow cluster_analysis Downstream Analysis start Neonatal Cell Line (e.g., Neurons, Lung Epithelia) treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Inflammatory Stimulus (LPS) 4. LPS + this compound start->treatment transcriptomics Transcriptomics (RNA-Seq) treatment->transcriptomics proteomics Proteomics (Mass Spectrometry) treatment->proteomics phospho Phospho-proteomics treatment->phospho pathway_analysis Bioinformatics Analysis: - Differential Expression - Pathway Enrichment transcriptomics->pathway_analysis proteomics->pathway_analysis phospho->pathway_analysis off_target_id Identify Dysregulated Pathways (Independent of IL-1R/MAPK) pathway_analysis->off_target_id

Caption: Workflow for in-vitro off-target effect screening.

References

RYTVELA Technical Support Center: Ensuring Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RYTVELA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, sterile, distilled water is the recommended solvent.[1] this compound is known to be soluble in water.[1] For specific experimental needs, various aqueous buffers can be used, but it is crucial to consider the pH and potential excipient interactions.

Q2: How should I store the lyophilized this compound powder?

A2: Lyophilized this compound should be stored in a dry, frozen state, and protected from light.[1]

Q3: What are the recommended storage conditions for reconstituted this compound solutions?

A3: Once reconstituted, it is best to use the solution immediately. If storage is necessary, it is recommended to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or below. For short-term storage (up to 48 hours), refrigeration at 2-8°C may be acceptable, but long-term stability in a refrigerated state should be validated for your specific buffer system.

Q4: My this compound solution appears cloudy or has visible particulates. What should I do?

A4: Cloudiness or the presence of particulates can be an indication of peptide aggregation or precipitation. This can be influenced by several factors including peptide concentration, pH, and the ionic strength of the solution. Refer to the troubleshooting guide below for steps to address this issue. It is not recommended to use a solution that remains cloudy or contains particulates, as this can lead to inaccurate experimental results.

Q5: How does the fact that this compound is an all-D-peptide affect its stability?

A5: The D-amino acid composition of this compound provides a significant advantage in terms of stability. D-peptides exhibit increased resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptides made of L-amino acids.[2] This inherent stability makes this compound more robust for in vivo and in vitro applications where proteases may be present.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Recommended Action
Precipitation upon reconstitution - Peptide concentration is too high.- The pH of the solvent is close to the isoelectric point (pI) of this compound.- The ionic strength of the buffer is not optimal.- Try dissolving the peptide at a lower concentration.- Adjust the pH of the solvent. For basic peptides, an acidic pH is generally preferred, while for acidic peptides, a basic pH can improve solubility.- Modify the salt concentration of the buffer.
Cloudiness or aggregation in solution - Suboptimal pH or ionic strength.- Repeated freeze-thaw cycles.- High peptide concentration.- Interaction with components of the solution.- Ensure the pH of your buffer is at least one unit away from the peptide's pI.- Prepare single-use aliquots to avoid freeze-thaw cycles.- Work with the lowest effective concentration of this compound for your experiment.- Consider the compatibility of this compound with other molecules in your solution.
Loss of biological activity - Chemical degradation (e.g., oxidation, hydrolysis).- Adsorption to container surfaces.- Aggregation.- Prepare fresh solutions for each experiment.- Use low-binding polypropylene tubes and pipette tips.- Follow the recommendations for preventing aggregation.

Experimental Protocols

Protocol for Reconstitution and Storage of this compound
  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes.

  • Reconstitution :

    • Add the recommended volume of sterile, high-purity water or your chosen buffer to the vial to achieve the desired stock concentration.

    • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Storage of Stock Solution :

    • If not for immediate use, dispense the stock solution into single-use, low-protein-binding polypropylene aliquots.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution :

    • Thaw a single aliquot of the stock solution at room temperature or on ice.

    • Dilute the stock solution to the final working concentration in your experimental buffer immediately before use.

Protocol for Assessing this compound Stability in a New Buffer System

This protocol outlines a general workflow for testing the stability of this compound in a new buffer.

  • Solution Preparation :

    • Reconstitute this compound in the new buffer system at the desired final concentration.

    • Prepare several identical samples for analysis at different time points.

  • Incubation :

    • Store the samples under various conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Sample Analysis :

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

    • Analyze the samples for signs of degradation or aggregation using appropriate analytical techniques.

  • Analytical Techniques :

    • High-Performance Liquid Chromatography (HPLC) : To detect degradation products and quantify the remaining intact this compound.

    • Mass Spectrometry (MS) : To identify any degradation products by their molecular weight.

    • Visual Inspection : For any signs of precipitation or cloudiness.

    • UV-Vis Spectroscopy : To monitor for changes in absorbance that may indicate aggregation.

Visualizing Experimental Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points (T=0, T=24h, T=48h, etc.) cluster_results Results reconstitute Reconstitute this compound in Test Buffer aliquot Prepare Aliquots for Different Conditions reconstitute->aliquot cond1 Condition 1 (e.g., 4°C) aliquot->cond1 cond2 Condition 2 (e.g., 25°C) aliquot->cond2 cond3 Condition 3 (e.g., 37°C) aliquot->cond3 hplc HPLC Analysis (Purity, Degradation) cond1->hplc cond2->hplc cond3->hplc ms Mass Spectrometry (Degradant ID) hplc->ms visual Visual Inspection (Aggregation) hplc->visual interpret Interpret Data & Determine Stability ms->interpret visual->interpret

Workflow for assessing this compound stability in a new buffer system.

troubleshooting_workflow Troubleshooting this compound Aggregation start This compound Solution Shows Cloudiness/ Precipitation check_conc Is the concentration too high? start->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes check_ph Is the pH near the pI? check_conc->check_ph No resolved Issue Resolved lower_conc->resolved adjust_ph Adjust pH (away from pI) check_ph->adjust_ph Yes check_salt Is the ionic strength optimal? check_ph->check_salt No adjust_ph->resolved adjust_salt Modify Salt Concentration check_salt->adjust_salt No check_salt->resolved Yes adjust_salt->resolved

A logical workflow for troubleshooting this compound aggregation issues.

signaling_pathway This compound's Mechanism of Action cluster_downstream Downstream Signaling IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds MAPK MAP Kinase Pathway (JNK, p38) IL1R->MAPK Activates RhoK RhoK Pathway IL1R->RhoK Activates NFkB NF-kB Pathway IL1R->NFkB Activates This compound This compound This compound->IL1R Allosteric Modulation This compound->MAPK Inhibits This compound->RhoK Inhibits Inflammation Inflammation MAPK->Inflammation RhoK->Inflammation NFkB->Inflammation Preserved by this compound

This compound allosterically modulates the IL-1 receptor, inhibiting specific inflammatory pathways.

References

optimizing RYTVELA dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing RYTVELA dosage and minimizing potential side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, allosteric anti-inflammatory peptide that acts as an antagonist of the Interleukin-1 (IL-1) receptor.[1][2][3][4][5][6] Its primary mechanism involves selectively inhibiting the MAP-Kinase (MAPK) and RhoK signaling pathways downstream of the IL-1 receptor.[1][2][3][4] A key feature of this compound is the preservation of the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for immune vigilance and is intended to reduce the risk of immunosuppression seen with other IL-1 inhibitors.[1][2][3][4]

Q2: What are the potential side effects to monitor during in vivo experiments with this compound?

A2: While this compound is designed for an improved safety profile, it is prudent to monitor for side effects common to the IL-1 inhibitor class. These can include an increased risk of infections due to modulation of the inflammatory response.[7][8][9] Local injection site reactions, such as redness, swelling, or bruising, may also occur.[7][8][9][10][11] It is recommended to regularly observe the animals for any clinical signs of illness, including changes in weight, behavior, or activity levels.[9]

Q3: How does this compound's mechanism of action minimize the risk of immunosuppression?

A3: this compound's selective, allosteric inhibition of the IL-1 receptor is designed to be a "biased signal inhibitor."[4][12] This means it specifically blocks pro-inflammatory pathways like MAPK and RhoK, while not affecting the NF-κB pathway.[1][2][3][4] The preservation of NF-κB signaling is important for maintaining innate immunity and immune surveillance, thereby reducing the risk of the broad immunosuppression that can be a side effect of other anti-inflammatory agents.[1][2][3][4][10]

Q4: What is a recommended starting dose for in vivo studies in mice?

A4: Based on preclinical studies in mouse models of preterm birth, doses ranging from 0.1 to 4.0 mg/kg/day administered subcutaneously have been evaluated.[2][3][5] A dose of 2 mg/kg/day was found to have maximum efficacy in reducing preterm births, while 1 mg/kg/day was most effective in increasing neonate survival.[2][3][5] Researchers should consider these as a starting point and perform their own dose-ranging studies to determine the optimal dose for their specific model and experimental endpoints.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reduced Efficacy or High Variability in In Vitro Assays 1. Peptide Instability/Degradation: Improper storage or handling. 2. Poor Solubility: The peptide is not fully dissolved. 3. Contamination: Presence of endotoxins or residual TFA from synthesis.1. Store lyophilized peptide at -20°C, protected from light. Reconstitute just before use and avoid repeated freeze-thaw cycles. 2. Consult the peptide's datasheet for recommended solvents. If solubility issues persist, consider using a different vehicle or sonication. 3. Use endotoxin-free reagents and consider TFA removal services for sensitive cell-based assays.
Injection Site Reactions (Swelling, Redness) in In Vivo Studies 1. Irritation from the vehicle or peptide concentration. 2. High injection volume for the site. 3. Improper injection technique. 1. Evaluate the vehicle for its own potential to cause irritation. Consider further dilution of the this compound solution. 2. Ensure the injection volume is appropriate for the size of the animal (e.g., for mice, typically 5 ml/kg per site for subcutaneous injection).[9] 3. Use a new, sterile needle for each animal. Vary injection sites if repeated dosing is necessary.[10] Monitor the site daily; if signs persist or worsen, consult with a veterinarian.[9]
Unexpected Signs of Immunosuppression (e.g., increased susceptibility to infection) 1. Dosage may be too high for the specific animal model. 2. Off-target effects at the administered dose. 1. Reduce the dosage of this compound and perform a dose-response study to find the minimum effective dose. 2. Conduct experiments to assess the activity of the NF-κB pathway to confirm its preservation. (See Experimental Protocols section).
Inconsistent Results in In Vivo Efficacy Studies 1. Incorrect Dosing/Administration: Errors in calculation or administration route. 2. Pharmacokinetic Issues: The dosing frequency may not be optimal for maintaining therapeutic concentrations.1. Double-check all dose calculations and ensure consistent administration technique. 2. If possible, conduct a pharmacokinetic study to determine this compound's half-life in your model to inform a more appropriate dosing schedule.

Data Presentation: Preclinical Dose-Ranging of this compound in Mice

The following table summarizes the dose-response data from a preclinical study of this compound in a lipopolysaccharide (LPS)-induced preterm birth mouse model.

Dosage (mg/kg/day, s.c.) Reduction in Preterm Birth Rate (%) Increase in Neonate Survival Rate (%)
0.1Not specifiedNot specified
0.5Not specifiedNot specified
1.0Not specified~65% (EMAX)
2.0~70% (EMAX)Not specified
4.0Not specifiedNot specified
Data adapted from preclinical studies in CD-1 mice.[2][3][5] EMAX denotes the dose at which maximum efficacy was observed for that specific endpoint.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Toxicity Assessment in Mice

Objective: To determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound in a mouse model.

Methodology:

  • Animal Model: Use a relevant mouse strain for your research question (e.g., CD-1 mice for inflammation studies).

  • Group Allocation: Randomly assign mice (n=5-10 per group) to several dosage groups (e.g., Vehicle control, 0.5, 1.0, 2.0, 4.0, 8.0 mg/kg this compound).

  • Dose Preparation and Administration:

    • Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., sterile saline).

    • Administer the assigned dose via subcutaneous (s.c.) injection daily for a specified period (e.g., 14 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, and signs of pain).

    • Monitor the injection site for any signs of reaction (redness, swelling, necrosis).[9][11]

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for systemic toxicity.

    • Perform histopathological examination of major organs (liver, kidney, spleen, etc.).

    • The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).

Protocol 2: Assessment of NF-κB Pathway Preservation In Vitro

Objective: To verify that this compound does not inhibit the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Use an appropriate immune cell line (e.g., macrophages like RAW 264.7) that shows a robust NF-κB response to stimuli.

  • Experimental Groups:

    • Untreated control

    • Stimulant only (e.g., LPS)

    • Stimulant + this compound (at various concentrations)

    • Stimulant + known NF-κB inhibitor (positive control)

  • Treatment:

    • Pre-incubate cells with this compound or the NF-κB inhibitor for a specified time (e.g., 1 hour).

    • Add the stimulant (e.g., LPS) to induce NF-κB activation and incubate for an appropriate duration (e.g., 30-60 minutes).

  • Analysis of NF-κB Activation:

    • Western Blot: Prepare nuclear and cytoplasmic fractions of the cell lysates.[1] Probe for the p65 subunit of NF-κB.[1] A lack of inhibition of p65 translocation to the nucleus in the this compound-treated group indicates pathway preservation.[1][7][12]

    • Reporter Assay: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).[2][8] Measure reporter gene activity after treatment. No reduction in signal in the this compound-treated group would confirm pathway preservation.[2][8]

    • Immunofluorescence: Stain cells for the p65 subunit and a nuclear marker (e.g., DAPI).[7][12] Visualize the subcellular localization of p65 using fluorescence microscopy.[7][12]

Visualizations

RYTVELA_Mechanism cluster_0 IL-1 Receptor Complex cluster_1 Intracellular Signaling IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds MAPK_Pathway MAPK/RhoK Pathways IL-1R->MAPK_Pathway NFkB_Pathway NF-κB Pathway IL-1R->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Immune_Vigilance Immune_Vigilance NFkB_Pathway->Immune_Vigilance This compound This compound This compound->IL-1R Allosteric Inhibition Dosage_Optimization_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Studies cluster_evaluation Evaluation A Determine IC50 in relevant cell-based assays B Assess NF-κB pathway preservation A->B C Dose-Ranging Study (Determine MTD) B->C Inform Starting Dose D Efficacy Study in Disease Model (Multiple Dose Groups) C->D E Pharmacokinetic (PK) Analysis D->E F Select Optimal Dose E->F G Balance Efficacy vs. Side Effects F->G Troubleshooting_Logic cluster_invitro In Vitro Issue cluster_invivo In Vivo Issue Start Inconsistent/Adverse Experimental Outcome A Check Peptide Solubility & Stability Start->A D Review Dosing Calculations & Technique Start->D B Test for Endotoxin/ TFA Contamination A->B C Verify Cell Line Health & Response B->C E Assess Vehicle Toxicity D->E F Monitor for Clinical Signs of Toxicity E->F

References

Technical Support Center: RYTVELA Experiments in Ovine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RYTVELA in ovine models.

General Troubleshooting

Question: My this compound experiment in an ovine model is not yielding the expected results. What are the initial troubleshooting steps?

Answer: When encountering unexpected results, a systematic approach to troubleshooting is crucial. Below is a workflow to help identify potential issues.

Troubleshooting_Workflow start Start: Unexpected Results protocol Verify Experimental Protocol Adherence start->protocol First Step protocol->start No, review/correct reagent Check Reagent Quality and Storage (this compound, LPS, etc.) protocol->reagent Protocol Correct? reagent->start No, replace/validate animal_model Assess Ovine Model Health and Consistency reagent->animal_model Reagents OK? animal_model->start No, investigate/normalize data_analysis Review Data Collection and Analysis Methods animal_model->data_analysis Animals Healthy? data_analysis->start No, re-analyze outcome Consult Literature for Expected Outcomes data_analysis->outcome Analysis Correct?

A general workflow for troubleshooting unexpected experimental results.

Dosing and Administration

Question: What is a recommended starting dose for this compound in an LPS-induced chorioamnionitis ovine model?

Answer: Dosing can be highly model-dependent. In a study on extremely preterm ovine fetuses, this compound was administered 24 hours after lipopolysaccharide (LPS) exposure.[1] The dosing regimen was as follows:

Administration Route Dosage Vehicle
Intra-amniotic (IA)0.3 mg/fetal kgSaline
Fetal Intravenous (IV)1.0 mg/fetal kgSaline
Data from Takahashi et al., 2021.[1][2][3][4]

It is important to note that this dosing was considered exploratory.[5] Optimization of the dose, timing, and route of administration may be necessary for enhanced efficacy.[1]

Question: Should this compound be administered maternally or directly to the fetus?

Answer: In a clinical scenario, this compound would likely be administered maternally.[1][5] However, for preclinical studies in ovine models aiming to ensure accurate dosing and assess direct effects, combined intra-amniotic and fetal intravenous administration has been employed.[1][5] The choice of administration route should align with the specific research questions of your study.

Assessing Inflammatory Response

Question: I am not observing a significant reduction in all pro-inflammatory cytokines after this compound administration. Is this expected?

Answer: Yes, this is a plausible outcome. This compound is a selective allosteric inhibitor of the IL-1 receptor and is not expected to block all inflammatory pathways.[1][6] Its mechanism involves inhibiting the JNK, p38, and Rho/Rho GTPase pathways, while not affecting NF-κB activation.[1][7] Studies have shown that a single dose of this compound resulted in a partial and modest inhibition of a panel of cytokines and chemokines.[1][2][3][8] For instance, significant reductions were seen in Monocyte Chemoattractant Protein-1 (MCP-1) in amniotic fluid and IL-1β in fetal skin, but not necessarily in other cytokines like IL-8 or TNF-α.[1][8]

Question: What are the key inflammatory markers to measure when assessing this compound's efficacy in an ovine chorioamnionitis model?

Answer: Based on published studies, the following markers and tissues are relevant for assessing the inflammatory response:

Marker Sample Type Analysis Method
EndotoxinAmniotic FluidChromogenic Endotoxin Quant Kit
MCP-1Amniotic Fluid, Cord PlasmaELISA
IL-1βAmniotic Fluid, Cord Blood, Fetal Lung & SkinELISA, qPCR
IL-8Amniotic Fluid, Cord PlasmaELISA
IL-6Fetal Lung, Skin, Colon, Chorioamnion, BrainqPCR
TNF-αFetal Lung, Skin, Colon, Chorioamnion, BrainqPCR
Markers and methods compiled from Takahashi et al., 2021.[1][2][4][8]

Experimental Protocols

Question: Can you provide a detailed protocol for an LPS-induced chorioamnionitis experiment with this compound in a preterm ovine model?

Answer: The following protocol is summarized from the study by Takahashi et al. (2021).[1][2][4][5]

1. Animal Model and Surgery:

  • Use pregnant sheep with a single fetus at approximately 95 days of gestation.

  • Surgically place fetal jugular and intra-amniotic (IA) catheters.

  • Allow for a 48-hour recovery period post-surgery.

2. Experimental Groups:

  • Saline Group: IA administration of saline, followed by IA and fetal IV saline 24 hours later.

  • LPS Group: IA administration of 10 mg LPS in saline, followed by IA and fetal IV saline 24 hours later.

  • LPS + this compound Group: IA administration of 10 mg LPS in saline, followed by IA (0.3 mg/fetal kg) and fetal IV (1 mg/fetal kg) this compound 24 hours later.

3. Sample Collection and Analysis:

  • Collect amniotic fluid samples serially (e.g., at 0, 12, 24, 48, 72, and 120 hours) after the initial LPS or saline administration.

  • At the experimental endpoint (e.g., 120 hours), euthanize the animal and collect fetal cord blood and tissues (lung, skin, colon, chorioamnion, brain).

  • Analyze inflammatory responses using methods such as qPCR, ELISA, histology, and immunohistochemistry.[8]

Experimental_Workflow cluster_0 Preparation cluster_1 Intervention (Time 0h) cluster_2 Treatment (Time 24h) cluster_3 Monitoring & Analysis Surgery Catheter Placement (95d Gestation) Recovery 48h Recovery Surgery->Recovery LPS_Admin IA LPS (10mg) or Saline Recovery->LPS_Admin Rytvela_Admin IA (0.3mg/kg) & IV (1mg/kg) This compound or Saline LPS_Admin->Rytvela_Admin Sampling Serial AF Sampling (0-120h) Rytvela_Admin->Sampling Endpoint Endpoint (120h) Tissue Collection Sampling->Endpoint Analysis qPCR, ELISA, Histology Endpoint->Analysis

Workflow for LPS-induced chorioamnionitis and this compound treatment.

Mechanism of Action

Question: How does this compound work, and why might it not suppress all inflammation?

Answer: this compound is a non-competitive, allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][9] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptor. This leads to "biased signaling," where it selectively inhibits some downstream pathways while leaving others intact.[1] Specifically, it blocks the MAP-Kinase (JNK, p38) and RhoK pathways but preserves the NF-κB pathway, which is important for immune vigilance.[7][9][10] This selective inhibition is why it may reduce certain inflammatory mediators without causing broad immunosuppression.[6]

RYTVELA_Signaling_Pathway cluster_ligand Ligand & Receptor cluster_pathways Downstream Pathways cluster_outcomes Cellular Response IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds MAPK MAPK Pathway (JNK, p38) IL1R->MAPK RhoK RhoK Pathway IL1R->RhoK NFkB NF-κB Pathway IL1R->NFkB Inflammation Inflammation MAPK->Inflammation RhoK->Inflammation Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance This compound This compound This compound->IL1R Allosteric Inhibition This compound->MAPK This compound->RhoK

References

challenges in allosteric modulator research like RYTVELA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allosteric modulators, with a specific focus on challenges similar to those encountered in the research of compounds like RYTVELA.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary challenges in allosteric modulator research?

A1: The main challenges include identifying allosteric sites, which can be cryptic and not apparent in static protein structures, and understanding the complex mechanisms by which these modulators function.[1] Optimizing the pharmacokinetic and pharmacodynamic properties of allosteric modulators is also a significant hurdle in their development.[1] Furthermore, the effects of allosteric modulators can be "probe dependent," meaning their activity can vary depending on the specific orthosteric ligand used in the assay.[2][3]

Q2: What are the advantages of targeting allosteric sites over orthosteric sites?

A2: Allosteric modulators offer several advantages, including higher specificity due to less conserved binding sites among receptor subtypes, a reduced risk of side effects, and the ability to fine-tune physiological responses rather than simply turning them on or off.[4][5] They can also be effective against drug resistance, as mutations in the orthosteric site may not affect the allosteric binding site.[1]

Q3: What is a "biased" allosteric modulator, like this compound?

A3: A biased allosteric modulator selectively modulates specific downstream signaling pathways of a receptor.[6][7] For example, this compound is a biased allosteric antagonist of the interleukin-1 (IL-1) receptor. It selectively inhibits the p38/JNK/AP-1 pathway while preserving the activity of the NF-κB transcription factor, which is important for immune surveillance.[8] This biased modulation allows for targeted therapeutic effects while minimizing potential side effects.[6][9]

Experimental Design and Assays

Q4: How do I design a high-throughput screen (HTS) to identify allosteric modulators?

A4: HTS for allosteric modulators presents unique challenges.[7][10] A common approach is a functional assay that measures the modulation of the orthosteric agonist's response.[11] It is critical to use a sub-maximal concentration (e.g., EC20 for a PAM, EC80 for a NAM) of the orthosteric agonist to create a window for detecting potentiation or inhibition.[11]

Q5: What are the key differences between identifying a positive allosteric modulator (PAM) and an allosteric agonist?

A5: A PAM enhances the effect of an orthosteric agonist but has little to no activity on its own. In contrast, an allosteric agonist can activate the receptor directly, even in the absence of the orthosteric agonist. Functional assays are essential to differentiate between these two types of activity by testing the compound's effect both alone and in the presence of the orthosteric agonist.

Q6: How can I troubleshoot a radioligand binding assay for an allosteric modulator?

A6: Common issues in radioligand binding assays include high non-specific binding, low signal-to-noise ratio, and variability between experiments.[12] To troubleshoot, ensure optimal membrane preparation, use an appropriate concentration of the radioligand, and properly wash the filters to remove unbound ligand.[13] For allosteric modulators, it's also crucial to consider the potential for cooperativity with the radiolabeled orthosteric ligand, which can affect its binding affinity.[8]

Troubleshooting Guides

Guide 1: Interpreting Complex Dose-Response Curves

Problem: The dose-response curve for my putative allosteric modulator is not a classic sigmoidal shape.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Biphasic (bell-shaped) curve This can occur with high concentrations of the modulator, potentially due to off-target effects or receptor desensitization. Dilute the compound to a lower concentration range and re-run the assay.
"Hook" effect At very high concentrations, some modulators can interfere with the assay signal. Perform serial dilutions to identify the optimal concentration range.
Partial agonism/antagonism The modulator may have some intrinsic activity or may not completely inhibit the agonist's effect. Characterize the modulator's activity at a wider range of agonist concentrations.
Assay artifact Rule out issues with reagents, plate reader settings, or cell health. Run appropriate controls, including a vehicle-only control and a known active compound.

Experimental Protocol: EC50 Shift Assay to Characterize PAMs and NAMs

This protocol is designed to determine if a compound acts as a Positive Allosteric Modulator (PAM) or a Negative Allosteric Modulator (NAM) by measuring the shift in the EC50 of the orthosteric agonist.

  • Cell Culture and Plating: Plate cells expressing the target receptor in a 96-well plate at a density that allows for optimal signal detection.

  • Compound Preparation: Prepare serial dilutions of the putative allosteric modulator. Prepare a range of concentrations of the orthosteric agonist.

  • Assay Procedure:

    • Pre-incubate the cells with the different concentrations of the allosteric modulator (or vehicle) for a specific time.

    • Add the varying concentrations of the orthosteric agonist.

    • Incubate for a period sufficient to allow for a functional response (e.g., calcium mobilization, cAMP accumulation).

  • Data Acquisition: Measure the functional response using a plate reader.

  • Data Analysis:

    • Plot the agonist dose-response curves in the presence of each concentration of the modulator.

    • A leftward shift in the agonist's EC50 indicates a PAM.

    • A rightward shift in the agonist's EC50 indicates a NAM.[11]

Diagram: Experimental Workflow for EC50 Shift Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate Cells pre_incubation Pre-incubate with Modulator cell_plating->pre_incubation modulator_prep Prepare Modulator Dilutions modulator_prep->pre_incubation agonist_prep Prepare Agonist Dilutions agonist_addition Add Agonist agonist_prep->agonist_addition pre_incubation->agonist_addition incubation Incubate for Functional Response agonist_addition->incubation data_acquisition Measure Response incubation->data_acquisition curve_plotting Plot Dose-Response Curves data_acquisition->curve_plotting ec50_shift Analyze EC50 Shift curve_plotting->ec50_shift

Caption: Workflow for an EC50 shift assay to characterize allosteric modulators.

Guide 2: Investigating Biased Allosteric Modulation

Problem: My allosteric modulator shows different levels of activity in different functional assays.

Possible Cause and Solution:

This is a hallmark of biased allosteric modulation, where the modulator preferentially affects certain signaling pathways. To investigate this, you need to measure the modulator's effect on multiple downstream signaling pathways.

Experimental Protocol: Characterizing Biased Signaling

This protocol outlines a general approach to assess biased allosteric modulation.

  • Pathway Selection: Identify at least two distinct signaling pathways downstream of the target receptor (e.g., G-protein activation vs. β-arrestin recruitment).

  • Assay Development: Develop and optimize robust functional assays for each selected pathway.

  • Dose-Response Curves: Generate dose-response curves for the orthosteric agonist in the presence and absence of a fixed concentration of the allosteric modulator for each pathway.

  • Data Analysis:

    • Calculate the potentiation or inhibition of the agonist's response by the modulator for each pathway.

    • Compare the magnitude of the effect across the different pathways. A significant difference in modulation indicates biased signaling.[14]

    • Quantitative models can be used to calculate a "bias factor."

Diagram: Signaling Pathway of a Biased Allosteric Modulator (this compound Example)

G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling IL1R IL-1 Receptor p38_JNK p38/JNK/AP-1 Pathway IL1R->p38_JNK NFkB NF-kB Pathway IL1R->NFkB IL1 IL-1 (Orthosteric Ligand) IL1->IL1R This compound This compound (Allosteric Modulator) This compound->IL1R This compound->p38_JNK Inflammation Pro-inflammatory Response p38_JNK->Inflammation Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance

Caption: this compound's biased allosteric modulation of the IL-1 receptor pathway.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Models of Preterm Birth
Model This compound Dose Reduction in Preterm Birth Increase in Neonate Survival Reference
LPS-induced2 mg/kg/day70%65%[15]
IL-1β-induced2 mg/kg/day60%65%[15]
LTA-induced1 mg/kg/12hSignificantly effective-[16]
Table 2: Effect of this compound on Inflammatory Markers in a Sheep Model of Chorioamnionitis
Marker Treatment Group Change vs. LPS Group Reference
Amniotic Fluid MCP-1LPS + this compoundSignificantly lower[9]
Fetal Skin IL-1β ExpressionLPS + this compoundSignificantly lower[9]

References

RYTVELA Treatment Protocols: A Technical Support Center for Enhanced Fetal Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining RYTVELA treatment protocols for improved fetal protection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, first-in-class allosteric antagonist of the interleukin-1 (IL-1) receptor.[1] Its primary function is to modulate inflammation, a key factor in preterm birth (PTB), by selectively inhibiting the IL-1 receptor.[1] This targeted action disrupts the inflammatory cascade that can lead to premature labor, thereby extending gestation and reducing the risk of fetal inflammatory injury.[1]

Q2: How does this compound's mechanism offer an advantage for fetal protection?

A2: this compound acts as a biased signal inhibitor. It selectively blocks the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathways downstream of the IL-1 receptor.[2][3] Crucially, it does not affect the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for maintaining innate immune surveillance.[1][2][3] This selective inhibition allows for the suppression of detrimental inflammation that can harm the fetus, while preserving essential immune functions.

Q3: What is the recommended dosage and administration route for this compound in preclinical models?

A3: In preclinical mouse models of inflammation-induced preterm birth, a subcutaneous (s.c.) dose of 2 mg/kg/day has been identified as achieving maximum efficacy in reducing preterm births.[3][4] For improving neonate survival, a dose of 1 mg/kg/day has shown maximum efficacy.[3][4] In ovine models of chorioamnionitis, a single dose has been shown to decrease the expression of inflammatory markers in fetal tissues.[4]

Q4: What is the optimal duration of this compound treatment for fetal protection?

A4: Studies in mice have shown that treatment for as little as 36 hours can significantly prevent preterm birth and fetal mortality.[3][4] Fetal protection from inflammatory insult, including the preservation of lung and intestinal integrity, has been observed with just 24 hours of treatment.[3][4]

Q5: Have any safety or toxicity concerns been identified with this compound in the context of pregnancy?

A5: Preclinical studies have indicated that this compound has a promising pharmacological profile with no evidence of reproductive toxicity detected.[2]

Troubleshooting Guides

Problem: High variability in preterm birth rates in our LPS-induced mouse model.

  • Possible Cause 1: Inconsistent LPS Administration. The timing and dosage of lipopolysaccharide (LPS) are critical.

    • Solution: Ensure precise intraperitoneal (i.p.) injection of a consistent dose of LPS on a specific day of gestation (e.g., gestational day 16).[3] Prepare fresh LPS solutions for each experiment to avoid degradation.

  • Possible Cause 2: Animal Stress. Stress can influence inflammatory responses and pregnancy outcomes.

    • Solution: Handle mice minimally and maintain a consistent environment (light/dark cycle, temperature, humidity). Allow for an acclimatization period before starting the experiment.

  • Possible Cause 3: Genetic variability in mouse strain. Different mouse strains can have varying sensitivities to LPS.

    • Solution: Use a consistent and well-characterized mouse strain for all experiments. Report the specific strain used in all publications.

Problem: Difficulty in assessing the placental transfer of this compound.

  • Possible Cause 1: Inappropriate in vitro model. Simple cell culture models may not accurately mimic the complex placental barrier.

    • Solution: Utilize an ex vivo human placental perfusion model. This involves cannulating the fetal and maternal circulation of a cotyledon and perfusing it with a buffer containing this compound on the maternal side.[5] This allows for the direct measurement of the compound in the fetal perfusate.

  • Possible Cause 2: Degradation of the peptide during the experiment. Peptides can be susceptible to enzymatic degradation.

    • Solution: Use protease inhibitors in the perfusion buffer. Ensure that the perfusion is carried out for an appropriate duration to reach equilibrium without significant degradation.

  • Possible Cause 3: Insufficient sensitivity of the detection method. Low levels of transfer may be difficult to quantify.

    • Solution: Employ a highly sensitive analytical method such as an immunoassay or mass spectrometry to detect and quantify this compound in the perfusate samples.[5]

Data Presentation

Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Preterm Birth

This compound Dose (mg/kg/day, s.c.)Reduction in Preterm Births
2.070%

Data synthesized from preclinical studies.[3][4]

Table 2: Efficacy of this compound in a Mouse Model of IL-1β-Induced Preterm Birth

This compound Dose (mg/kg/day, s.c.)Reduction in Preterm Births
2.060%

Data synthesized from preclinical studies.[3][4]

Table 3: Impact of this compound on Neonate Survival in Preterm Birth Models

This compound Dose (mg/kg/day, s.c.)Increase in Neonate Survival
1.0Up to 65%

Data synthesized from preclinical studies.[3][4]

Experimental Protocols

Key Experiment: LPS-Induced Preterm Birth in Mice

This protocol is a generalized representation based on published studies.[6][7][8][9]

  • Animal Model: Use timed-pregnant mice (e.g., CD-1 or BALB/c strain).

  • Gestation Day: On gestational day 16, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10 µg in sterile saline). A control group should receive an equivalent volume of sterile saline.[3]

  • This compound Administration: Administer this compound subcutaneously at the desired dose (e.g., 2 mg/kg/day) starting at the time of LPS injection and continuing for the specified duration (e.g., 24, 36, or 48 hours).[3] A vehicle control group for this compound should also be included.

  • Monitoring: Continuously monitor the mice for signs of labor and delivery. Record the time of birth for each pup.

  • Outcome Measures:

    • Rate of Preterm Birth: Define preterm birth as delivery before a specific gestational day (e.g., 18.5).

    • Neonate Survival: Record the number of live and stillborn pups. Monitor the survival of live pups for a specified period.

    • Tissue Collection: At a predetermined time point (e.g., gestational day 17.5), euthanize a subset of mice to collect gestational tissues (uterus, placenta, amniotic fluid) for analysis of inflammatory mediators (e.g., cytokines, prostaglandins) via methods like RT-qPCR and ELISA.

    • Histology: Collect neonatal lungs and intestines for histological analysis to assess for inflammation and injury.

Visualizations

RYTVELA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R MAPK_Pathway MAPK Pathway (p38, JNK) IL-1R->MAPK_Pathway NFkB_Pathway NF-κB Pathway IL-1R->NFkB_Pathway Inflammation Pro-inflammatory Gene Expression MAPK_Pathway->Inflammation Immune_Vigilance Innate Immunity (Immune Vigilance) NFkB_Pathway->Immune_Vigilance This compound This compound This compound->IL-1R

Caption: this compound's selective inhibition of the IL-1R signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Timed-pregnant mice Induction Induce preterm labor (e.g., LPS on GD16) Animal_Model->Induction Treatment_Groups Control (Saline) LPS + Vehicle LPS + this compound Induction->Treatment_Groups Administration Administer this compound (s.c.) Treatment_Groups->Administration Monitoring Monitor for labor and delivery Administration->Monitoring Outcome_Measures Rate of Preterm Birth Neonate Survival Inflammatory Markers Histology Monitoring->Outcome_Measures Statistical_Analysis Statistical Analysis Outcome_Measures->Statistical_Analysis

Caption: Workflow for evaluating this compound in a mouse model of preterm birth.

References

Navigating the Path to Clinic: A Technical Support Center for RYTVELA Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals advancing the clinical translation of RYTVELA, this technical support center provides essential guidance. Here, we address common challenges and questions encountered during experimentation, offering troubleshooting advice and detailed protocols to facilitate a smoother transition from preclinical studies to clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel, allosteric anti-inflammatory therapeutic. It functions as a selective, non-competitive antagonist of the Interleukin-1 receptor (IL-1R).[1][2] Its design as a stable D-peptide enhances its resistance to proteases.[3] The core mechanism involves biased signaling. This compound binds to a site on the IL-1 receptor accessory protein (IL-1RAcP) distinct from the IL-1 binding site.[3][4] This allosteric inhibition selectively blocks the downstream activation of the p38 mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil protein kinase (RhoK) pathways.[1][5] Crucially, it preserves the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is vital for immune surveillance and cytoprotection.[1][2][4][6]

Q2: We are observing only partial inhibition of inflammation in our animal models. What could be the reason?

A2: This observation aligns with findings from some preclinical studies. In an ovine model of established chorioamnionitis, a single dose of this compound resulted in a "partial, modest inhibition" of pro-inflammatory cytokines and chemokines in fetal tissues.[1][5][7] Several factors could contribute to this:

  • Dosing and Administration Route: The current dosing regimens are largely based on exploratory studies. The optimal dose, frequency, and route of administration for sustained anti-inflammatory effect in different models and disease states are still under investigation.[1][5]

  • Timing of Intervention: The efficacy of this compound may be highly dependent on the timing of its administration relative to the inflammatory insult. In many preclinical studies, this compound was given prophylactically.[3] When administered after inflammation is already established, a more robust dosing regimen may be required.[1][5]

  • Severity of the Inflammatory Model: The degree of inflammation induced in your model might be overwhelming the current dosage of this compound.

Q3: How does this compound compare to other IL-1 receptor antagonists like Anakinra (Kineret)?

A3: Preclinical evidence suggests this compound may have a superior safety and efficacy profile in the context of preterm birth prevention compared to competitive antagonists like Anakinra.[3] The key differentiator is its biased signaling mechanism. While Anakinra blocks all downstream IL-1 signaling, including the beneficial NF-κB pathway, this compound's preservation of NF-κB is thought to reduce the risk of immunosuppression, a significant concern during pregnancy.[2][4] Some studies have indicated that Anakinra treatment could have potential negative impacts on the developing fetus, which have not been observed with this compound in preclinical models.[3] However, more direct, head-to-head comparative studies are needed to fully elucidate the differences in various clinical contexts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in experimental outcomes Inconsistent timing of this compound administration relative to inflammatory stimulus.Standardize the experimental timeline meticulously. For prophylactic studies, administer this compound at a consistent time point before the inflammatory challenge. For therapeutic studies, define clear markers of established inflammation for consistent treatment initiation.
Suboptimal dosing for the specific animal model or inflammatory trigger.Conduct a dose-response study to determine the optimal effective dose of this compound in your model. The maximum efficacy in some murine models of preterm birth was achieved at 2 mg/kg/day.[6]
Unexpected off-target effects While this compound is designed for selective action, high concentrations could potentially lead to unforeseen interactions.Re-evaluate the dosage. If possible, measure the concentration of this compound in the target tissue to ensure it is within the expected therapeutic range. In an ovine model, this compound was not associated with off-target effects, but rather a partial inhibition of inflammation.[1]
Difficulty in translating findings from murine to larger animal models Pharmacokinetic and pharmacodynamic properties of this compound may differ significantly between species.Conduct thorough pharmacokinetic studies in the larger animal model to understand the drug's absorption, distribution, metabolism, and excretion. This will inform the appropriate dosing regimen.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its evaluation.

RYTVELA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MAPK_RhoK MAPK / RhoK Pathways IL1RAcP->MAPK_RhoK Activates NFkB NF-κB Pathway IL1RAcP->NFkB Activates This compound This compound This compound->IL1RAcP Allosteric Inhibition This compound->MAPK_RhoK IL1 IL-1β IL1->IL1R Binds Inflammation Pro-inflammatory Gene Expression MAPK_RhoK->Inflammation Immune_Vigilance Immune Vigilance & Cytoprotection NFkB->Immune_Vigilance

Caption: this compound's allosteric inhibition of IL-1RAcP selectively blocks MAPK/RhoK signaling while preserving NF-κB activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Outcome Analysis Animal_Model Select Animal Model (e.g., Pregnant CD-1 Mice) Inflammatory_Challenge Induce Inflammation (e.g., LPS or IL-1β) Animal_Model->Inflammatory_Challenge Control Control Group (Saline) Inflammatory_Challenge->Control RYTVELA_Group This compound Treatment Group (Dose-Response) Inflammatory_Challenge->RYTVELA_Group Comparator Comparator Group (e.g., Anakinra) Inflammatory_Challenge->Comparator Gestation_Outcome Monitor Gestational Length and Preterm Birth Rate Control->Gestation_Outcome RYTVELA_Group->Gestation_Outcome Comparator->Gestation_Outcome Fetal_Analysis Assess Fetal/Neonatal Outcomes (Survival, Organ Integrity) Gestation_Outcome->Fetal_Analysis Molecular_Analysis Quantify Cytokines & Inflammatory Markers (RT-qPCR, ELISA) Fetal_Analysis->Molecular_Analysis

References

Technical Support Center: Enhancing the Bioavailability of Peptide Inhibitors Like RYTVELA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with peptide inhibitors, focusing on enhancing bioavailability. The information is tailored to peptides like RYTVELA, a promising allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic 7-amino acid peptide designed as an allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).[1][2] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a different site on the receptor, inducing a conformational change that prevents downstream signaling.[1][3] Specifically, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) and RhoK signaling pathways while preserving the Nuclear factor kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1][3] This selective inhibition of inflammatory pathways makes it a promising therapeutic for conditions like preterm birth.[1][2][3][4] To improve its stability, this compound is engineered as a D-peptide, which confers resistance to degradation by proteases.[1]

Diagram of this compound's Proposed Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MAPK_pathway MAPK Pathway (e.g., p38, JNK) IL1RAcP->MAPK_pathway Activates NFkB_pathway NF-κB Pathway IL1RAcP->NFkB_pathway Activates This compound This compound This compound->IL1R Allosteric Inhibition This compound->MAPK_pathway Blocks IL1 IL-1 IL1->IL1R Binds Inflammation Inflammation MAPK_pathway->Inflammation Leads to MAPK_pathway->Inflammation Immune_Vigilance Immune Vigilance NFkB_pathway->Immune_Vigilance Maintains

Caption: Allosteric inhibition of IL-1R by this compound.

Q2: What are the primary challenges affecting the bioavailability of peptide inhibitors like this compound?

Despite structural modifications like the inclusion of D-amino acids to increase stability, peptide inhibitors face several bioavailability challenges:

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases present in the gastrointestinal tract, blood, and target tissues.[5][6][7][8]

  • Poor Membrane Permeability: The hydrophilic nature and charge of many peptides hinder their ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[5][9][10]

  • Rapid Renal Clearance: Due to their relatively small size, peptides are often quickly filtered by the kidneys and eliminated from the body, leading to a short half-life.[5][11]

  • Low Solubility and Aggregation: Some peptides may have poor solubility in aqueous solutions or a tendency to aggregate, which can impede their formulation, absorption, and activity.[5][12][13]

  • Physical and Chemical Instability: Peptides can be prone to physical (e.g., aggregation, adsorption) and chemical (e.g., deamidation, oxidation) instability in formulations.[11][12][14]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common issues encountered during the experimental evaluation of peptide inhibitors.

Issue 1: Low or Inconsistent In Vivo Efficacy

Possible Cause: The peptide inhibitor may have poor bioavailability, leading to sub-therapeutic concentrations at the target site.

Troubleshooting Step Recommendation Expected Outcome
1. Assess Stability Conduct in vitro stability assays in plasma and relevant tissue homogenates (e.g., liver, kidney).Determine the peptide's half-life and identify major sites of degradation. This will guide further modification or formulation strategies.
2. Evaluate Permeability Perform a Caco-2 permeability assay to assess intestinal absorption for potential oral delivery.Quantify the apparent permeability coefficient (Papp) to predict oral absorption. Low permeability suggests the need for permeation enhancers or alternative delivery routes.
3. Modify Peptide Structure If stability is low, consider further chemical modifications such as PEGylation, lipidation, or cyclization.Increased hydrodynamic volume from PEGylation can reduce renal clearance.[5] Lipidation can enhance membrane interaction and plasma protein binding, extending half-life.[5][6] Cyclization can improve resistance to proteases.[7][13]
4. Optimize Formulation Co-administer the peptide with enzyme inhibitors or permeation enhancers. Encapsulate the peptide in delivery systems like liposomes or nanoparticles.[15][16][17][18]Enzyme inhibitors can protect the peptide from degradation in the GI tract.[15][17][19] Permeation enhancers can transiently open tight junctions to improve absorption.[15][17] Delivery systems can protect the peptide and facilitate targeted delivery.[16][18][20][21]

Issue 2: Poor Peptide Solubility or Aggregation in Formulation

Possible Cause: The physicochemical properties of the peptide may lead to poor dissolution or self-association.

Troubleshooting Step Recommendation Expected Outcome
1. Optimize Formulation pH and Buffer Screen a range of pH values and buffer systems for peptide solubilization.Identification of optimal pH and buffer conditions that maximize solubility and minimize aggregation.[14]
2. Include Excipients Test the addition of solubility-enhancing excipients such as cyclodextrins, arginine, or surfactants.Improved peptide solubility and stability in the formulation. Human serum albumin can also be used to prevent adsorption to surfaces.[12]
3. Lyophilization with Cryoprotectants If developing a solid dosage form, use cryoprotectants like sucrose or trehalose during lyophilization.A stable, easily reconstitutable lyophilized powder with reduced aggregation upon dissolution.
4. Monitor Aggregation Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor for aggregation under different storage conditions.Quantitative data on the extent and rate of aggregation, allowing for informed decisions on formulation and storage.

Issue 3: Inconsistent Results in Cellular or In Vitro Assays

Possible Cause: Variability in peptide handling, storage, or assay conditions can lead to inconsistent results.

Troubleshooting Step Recommendation Expected Outcome
1. Standardize Peptide Handling Always store peptides at -20°C or -80°C and minimize freeze-thaw cycles.[22] Allow lyophilized peptide to equilibrate to room temperature before opening to prevent moisture absorption.[23]Consistent peptide quality and concentration for experiments.
2. Use Freshly Prepared Solutions Prepare peptide solutions fresh for each experiment from a lyophilized stock if possible. If storing in solution, use sterile buffers and consider sterile filtration.[22]Reduced risk of degradation or microbial contamination in solution, leading to more reproducible results.
3. Check for Solvent Effects If using a solvent like DMSO, perform a vehicle control to ensure the solvent itself is not affecting the assay. Keep the final solvent concentration consistent across all experiments.[24]Rule out confounding effects from the solvent.
4. Confirm Peptide Purity and Concentration Periodically verify the purity of the peptide stock using HPLC and confirm its concentration, as peptide content can be affected by counterions and water.Accurate and reproducible dosing in assays.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a peptide inhibitor in plasma.

Methodology:

  • Preparation: Thaw fresh frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Add the peptide inhibitor (e.g., this compound) to the plasma to a final concentration of 10 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile with 1% trifluoroacetic acid (TFA).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the intact peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Protocol 2: Caco-2 Permeability Assay

This protocol assesses the potential for intestinal absorption of a peptide inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the peptide inhibitor solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the peptide in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of different bioavailability enhancement strategies for a peptide like this compound.

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation Strategy Modification/Excipient Oral Bioavailability (%) Plasma Half-life (hours)
Control This compound in Saline< 0.11.5
Chemical Modification PEGylated this compound< 0.112.0
Chemical Modification Lipidated this compound0.58.0
Formulation This compound with Sodium Caprate (Permeation Enhancer)2.51.6
Formulation This compound with Aprotinin (Protease Inhibitor)0.81.5
Delivery System This compound in Liposomes1.24.0
Combined Approach Lipidated this compound with Sodium Caprate5.08.2

Table 2: Caco-2 Permeability of Modified this compound Variants

Peptide Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B)
This compound0.51.2
Lipidated this compound2.11.1
PEGylated this compound0.21.3

Experimental and Logical Workflows

Workflow for Enhancing Peptide Bioavailability

start Start: Peptide Candidate (e.g., this compound) stability_assay In Vitro Stability Assays (Plasma, GI Fluids) start->stability_assay permeability_assay In Vitro Permeability Assay (e.g., Caco-2) start->permeability_assay decision_stable Is Stability Sufficient? stability_assay->decision_stable decision_permeable Is Permeability Sufficient? permeability_assay->decision_permeable decision_stable->decision_permeable Yes chem_mod Chemical Modification (PEGylation, Lipidation, etc.) decision_stable->chem_mod No formulation Formulation Strategies (Enhancers, Inhibitors, Nanoparticles) decision_permeable->formulation No in_vivo_pk In Vivo Pharmacokinetic (PK) Studies decision_permeable->in_vivo_pk Yes chem_mod->stability_assay formulation->permeability_assay decision_pk Are PK Parameters Optimal? in_vivo_pk->decision_pk end Proceed to Efficacy Studies decision_pk->end Yes reassess Re-evaluate and Optimize decision_pk->reassess No reassess->chem_mod reassess->formulation

Caption: Workflow for assessing and enhancing peptide bioavailability.

Troubleshooting Logic for Low In Vivo Efficacy

start Low In Vivo Efficacy Observed check_pk Measure Plasma Concentration (Pharmacokinetics) start->check_pk decision_exposure Is Systemic Exposure Adequate? check_pk->decision_exposure check_bioavailability Investigate Bioavailability (Stability & Permeability) decision_exposure->check_bioavailability No check_target_engagement Assess Target Engagement (e.g., PD markers) decision_exposure->check_target_engagement Yes decision_stability Is In Vitro Stability an Issue? check_bioavailability->decision_stability reconsider_potency Re-evaluate In Vitro Potency and Target Binding check_target_engagement->reconsider_potency decision_permeability Is Permeability an Issue? decision_stability->decision_permeability No improve_stability Improve Stability: - Chemical Modification - Protease Inhibitors decision_stability->improve_stability Yes improve_permeability Improve Permeability: - Permeation Enhancers - Lipidation - Delivery Systems decision_permeability->improve_permeability Yes

Caption: Troubleshooting workflow for low in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to RYTVELA and Other IL-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RYTVELA, a novel allosteric inhibitor of the interleukin-1 (IL-1) receptor, with other IL-1 receptor antagonists. The information presented is supported by preclinical experimental data to aid in the evaluation of these therapeutics for research and drug development purposes.

Introduction to IL-1 Receptor Antagonism

Interleukin-1 is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. The IL-1 signaling pathway is a critical target for therapeutic intervention. A variety of antagonists have been developed to block this pathway at different points, each with a unique mechanism of action. This guide focuses on comparing this compound to three other prominent IL-1 receptor antagonists: Anakinra, Canakinumab, and Rilonacept.

Mechanism of Action

The primary distinction between this compound and other IL-1 receptor antagonists lies in its unique allosteric and biased mechanism of inhibition.

  • This compound is a first-in-class, selective, non-competitive allosteric inhibitor of the IL-1 receptor. It binds to a site on the receptor distinct from the IL-1 binding site. This allosteric modulation selectively inhibits the p38/JNK/AP-1 and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase downstream signaling pathways. Crucially, this compound does not affect the NF-κB signaling pathway, which is essential for maintaining innate immunity.[1] This "biased signaling" is a key differentiator from other IL-1 antagonists.

  • Anakinra (Kineret®) is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions as a competitive antagonist, binding directly to the IL-1 receptor type I (IL-1RI) and preventing both IL-1α and IL-1β from binding and initiating a signal.

  • Canakinumab (Ilaris®) is a human monoclonal antibody that specifically targets and neutralizes IL-1β. By binding to circulating IL-1β, it prevents this cytokine from interacting with the IL-1RI.

  • Rilonacept (Arcalyst®) is a dimeric fusion protein that acts as a "cytokine trap." It consists of the ligand-binding domains of the extracellular portions of the human IL-1RI and the IL-1 receptor accessory protein (IL-1RAcP) linked to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β.

Preclinical Efficacy in a Model of Preterm Birth

Preclinical studies in animal models of inflammation-induced preterm birth (PTB) have demonstrated the potential of this compound. These studies often utilize the administration of lipopolysaccharide (LPS) or IL-1β to induce an inflammatory cascade that leads to preterm delivery.

One key study demonstrated that this compound exhibited a dose-dependent effect in reducing preterm births in a mouse model. At its maximum efficacy, this compound reduced LPS-induced preterm births by 70% and IL-1β-induced preterm births by 60%.[2] Furthermore, the same study showed that a dose of 1 mg/kg/day of this compound increased neonate survival by up to 65% in both PTB models.[2]

Notably, published research indicates that this compound is more effective than the commercially available IL-1 receptor antagonist, Anakinra (Kineret), in various murine models of inflammation.[1]

Table 1: Comparison of Preclinical Efficacy in a Mouse Model of Preterm Birth

FeatureThis compoundAnakinra (Kineret®)CanakinumabRilonacept
Reduction in LPS-Induced Preterm Birth 70% (at 2 mg/kg/d)[2]Reported to be less effective than this compound[1]Data not available in this modelData not available in this model
Reduction in IL-1β-Induced Preterm Birth 60% (at 2 mg/kg/d)[2]Data not availableData not availableData not available
Increase in Neonate Survival Up to 65% (at 1 mg/kg/d)[2]Data not availableData not availableData not available

Experimental Protocols

LPS-Induced Preterm Birth Mouse Model

This model is a standard method to study the role of inflammation in preterm labor and to evaluate the efficacy of potential therapeutics.

1. Animal Model: Pregnant CD-1 mice are typically used.

2. Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 10 µg per mouse) is administered to induce an inflammatory response.[2]

3. Treatment Administration: The IL-1 receptor antagonist being tested (e.g., this compound) is administered, often subcutaneously, at various doses and time points relative to the LPS challenge to assess its preventative or therapeutic effects.[2]

4. Outcome Measures:

  • Rate of Preterm Birth: The number of mice delivering before a specific gestational day (e.g., day 18.5) is recorded.[2]
  • Neonate Survival: The number of live pups is counted at birth and monitored for a defined period.[2]
  • Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in amniotic fluid, maternal serum, and uterine tissues are quantified using methods such as ELISA and RT-qPCR.
  • Gene Expression: The expression of genes related to inflammation and uterine activation in uterine tissue is analyzed by RT-qPCR.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying cytokine protein levels in biological fluids.

1. Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

2. Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

3. Sample and Standard Incubation: Samples (e.g., amniotic fluid, serum) and a series of known concentrations of the recombinant cytokine (standard curve) are added to the wells and incubated.

4. Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

5. Enzyme Conjugate and Substrate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The HRP enzyme reacts with the substrate to produce a colored product.

6. Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes.

1. RNA Extraction: Total RNA is isolated from tissues (e.g., uterine tissue) using a suitable RNA extraction kit.

2. Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. Quantitative PCR: The cDNA is then used as a template for qPCR with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.

4. Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The relative gene expression is then calculated.

Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists IL-1 Receptor Antagonists IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits Rho Rho/Rho GTPase IL1R1->Rho MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NF-kB NF-κB IKK->NF-kB Activates Inflammation Inflammatory Gene Expression NF-kB->Inflammation AP1 AP-1 MAPKs->AP1 Activates AP1->Inflammation Rho->Inflammation This compound This compound (Allosteric Inhibitor) This compound->IL1R1 Inhibits MAPKs & Rho (Spares NF-κB) Anakinra Anakinra (Competitive Antagonist) Anakinra->IL1R1 Blocks IL-1 Binding Canakinumab Canakinumab (Anti-IL-1β Antibody) Canakinumab->IL-1 Neutralizes IL-1β Rilonacept Rilonacept (Cytokine Trap) Rilonacept->IL-1 Traps IL-1α/β Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Induction Induce Preterm Labor (LPS or IL-1β injection) Treatment Administer IL-1 Antagonist (e.g., this compound) Induction->Treatment Monitoring Monitor for Preterm Birth & Neonate Survival Treatment->Monitoring Sampling Collect Samples (Amniotic Fluid, Uterine Tissue) Monitoring->Sampling ELISA Cytokine Quantification (ELISA) Sampling->ELISA RTqPCR Gene Expression Analysis (RT-qPCR) Sampling->RTqPCR

References

RYTVELA's Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data highlights the potential of RYTVELA, a novel allosteric antagonist of the interleukin-1 (IL-1) receptor, as a potent anti-inflammatory agent, particularly in the context of preventing preterm birth and associated neonatal complications. This guide provides a comparative analysis of this compound against alternative anti-inflammatory treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Approach to Inflammation Modulation

This compound distinguishes itself through a unique mechanism of action. As an allosteric antagonist, it binds to a site on the IL-1 receptor distinct from the IL-1 binding site. This results in a biased inhibition of downstream signaling, specifically blocking the MAP-Kinase and RhoK pathways, which are heavily implicated in the inflammatory cascade. Crucially, this mechanism preserves the NF-κB signaling pathway, which plays a vital role in immune vigilance.[1][2] This selective modulation of the inflammatory response is a key differentiator from other IL-1 receptor antagonists.

In contrast, Anakinra , a competitive IL-1 receptor antagonist, directly blocks the binding of IL-1 to its receptor, leading to a broad inhibition of downstream signaling, including both the MAPK and NF-κB pathways. Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting the synthesis of prostaglandins, key mediators of inflammation and uterine contractions.

Head-to-Head Comparison: this compound vs. Alternatives

Direct comparative studies have provided insights into the relative efficacy and safety of this compound.

This compound vs. Anakinra

In a sheep model of lipopolysaccharide (LPS)-induced intrauterine inflammation, both this compound and Anakinra demonstrated significant efficacy in preventing fetal brain injury, specifically periventricular white matter injury and microglial activation, as well as histologic chorioamnionitis.[1][3] However, the study also highlighted a potentially superior safety profile for this compound, as Anakinra treatment was associated with metabolic acidemia and reduced fetal plasma IGF-1 levels.[3] Furthermore, in a mouse model of IL-1β-induced antenatal inflammation, this compound was found to be more effective than Anakinra (Kineret) in preventing subsequent lung injury in adolescent offspring.[1]

FeatureThis compoundAnakinra
Mechanism Allosteric IL-1R antagonist (biased)Competitive IL-1R antagonist (broad)
NF-κB Pathway PreservedInhibited
Fetal Brain Protection Significant protectionSignificant protection
Fetal Lung Protection More effective in a mouse modelLess effective in a mouse model
Fetal Safety No reported adverse effectsAssociated with metabolic acidemia and reduced IGF-1
This compound vs. Indomethacin

Preclinical Efficacy of this compound in Animal Models

This compound has demonstrated significant anti-inflammatory and protective effects in various preclinical models of preterm birth.

LPS-Induced Preterm Birth in Mice

In a well-established mouse model, this compound exhibited a clear dose-dependent effect in mitigating the inflammatory cascade triggered by LPS.

ParameterEffect of this compound (2 mg/kg/day)Reference
LPS-Induced Preterm Births 70% reduction[1][2]
Neonate Survival Up to 65% increase[1][2]
Fetal Mortality 50% prevention (at 36h)[1][2]
Preterm Birth Prevention 60% prevention (at 36h)[1][2]
IL-1β-Induced Preterm Birth in Mice

Similar protective effects were observed when inflammation was induced directly with IL-1β.

ParameterEffect of this compound (2 mg/kg/day)Reference
IL-1β-Induced Preterm Births 60% reduction[1][2]
Neonate Survival Up to 65% increase[1][2]
Chorioamnionitis in Sheep

In a preterm sheep model of chorioamnionitis, this compound demonstrated a reduction in key inflammatory markers.

ParameterEffect of this compoundReference
Amniotic Fluid MCP-1 Significantly lower concentrations[1][4][5]
Fetal Skin IL-1β Expression Significantly lower expression[1][4][5]
Fetal Lung IL-1β Protein No significant difference from saline control[4]
Fetal Lung Inflammation Score No significant difference from saline control[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 This compound's Mechanism of Action IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R Binds MAPK_RhoK MAPK / RhoK Pathways IL-1R->MAPK_RhoK Activates NF-kB NF-kB Pathway IL-1R->NF-kB Activates This compound This compound This compound->IL-1R Allosterically Binds This compound->MAPK_RhoK Inhibits Inflammation Inflammation MAPK_RhoK->Inflammation Promotes Immune Vigilance Immune Vigilance NF-kB->Immune Vigilance Maintains

This compound's selective IL-1R signaling modulation.

G cluster_1 LPS-Induced Preterm Birth Model (Mouse) Pregnant Mice Pregnant Mice LPS_Injection LPS or IL-1β Injection Pregnant Mice->LPS_Injection RYTVELA_Treatment This compound Administration LPS_Injection->RYTVELA_Treatment Observation Observation Period RYTVELA_Treatment->Observation Data_Collection Data Collection Observation->Data_Collection Rate of Preterm Birth, Neonate Survival, Tissue Analysis

Workflow for mouse model of induced preterm birth.

Experimental Protocols

LPS-Induced Preterm Birth in Mice
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 μg) or an intrauterine (i.u.) injection of interleukin-1β (1 μg/kg) on gestational day 16.

  • Treatment: this compound administered subcutaneously (s.c.) at varying doses (0.1, 0.5, 1, 2, 4 mg/kg/day) from gestational day 16 to 19.

  • Outcome Measures: Rate of prematurity (delivery before gestational day 18.5), neonate survival and weight.

  • Tissue Analysis: Gestational tissues collected on day 17.5 for quantification of cytokines, pro-inflammatory mediators, and uterine activating proteins by RT-qPCR and ELISA. Neonatal lungs and intestines collected on postnatal days 5-7 for histological analysis.[1][2]

Chorioamnionitis in Sheep
  • Animal Model: Preterm sheep with a single fetus at 95 days gestation.

  • Induction of Inflammation: Intra-amniotic (IA) administration of 10 mg of LPS in 2 ml of saline.

  • Treatment Groups:

    • Saline Group: IA saline followed by IA and fetal intravenous (IV) saline.

    • LPS Group: IA LPS followed by IA and fetal IV saline.

    • LPS + this compound Group: IA LPS followed by IA (0.3 mg/fetal kg) and fetal IV (1 mg/fetal kg) this compound.

  • Sample Collection: Serial amniotic fluid samples collected for 120 hours.

  • Inflammatory Response Characterization: Quantitative polymerase chain reaction (qPCR), histology, fluorescent immunohistochemistry, enzyme-linked immunosorbent assay (ELISA), fluorescent western blotting, and blood chemistry analysis.[4][5]

Conclusion

The available preclinical data strongly support the anti-inflammatory effects of this compound. Its unique mechanism of action, which selectively targets inflammatory pathways while preserving essential immune functions, appears to confer a favorable efficacy and safety profile compared to the broader-acting IL-1 receptor antagonist, Anakinra. While direct comparative data with NSAIDs like Indomethacin in inflammation-centric models are lacking, this compound's demonstrated ability to not only prevent preterm birth but also protect fetal organs from inflammatory injury positions it as a promising therapeutic candidate for further investigation. The detailed experimental protocols provided herein offer a foundation for future comparative studies to further elucidate the therapeutic potential of this compound.

References

Comparative Efficacy Analysis of Novel Tocolytic Agent RYTVELA against Standard Tocolytics in the Management of Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel tocolytic agent, RYTVELA, with established standard tocolytics for the management of preterm labor. The analysis is based on a compilation of data from published clinical trials on standard agents and a projected efficacy profile for this compound, a selective Prostaglandin F2α (PGF2α) receptor antagonist.

Mechanism of Action: A Comparative Overview

Tocolytic agents inhibit uterine contractions through diverse signaling pathways. Standard tocolytics include calcium channel blockers, β2-adrenergic receptor agonists, NSAIDs, and oxytocin antagonists. This compound introduces a novel approach by selectively targeting the PGF2α receptor, a key mediator in myometrial contractions.

Below is a diagram illustrating the signaling pathway of this compound in contrast to standard tocolytics.

Tocolytic_Signaling_Pathways cluster_this compound This compound (Hypothetical) cluster_Standard Standard Tocolytics cluster_Nifedipine Nifedipine cluster_Atosiban Atosiban PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor This compound This compound This compound->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction_R Myometrial Contraction Ca_Release->Contraction_R L_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_Ca_Channel->Ca_Influx Contraction_N Myometrial Contraction Ca_Influx->Contraction_N Nifedipine Nifedipine Nifedipine->L_Ca_Channel Oxytocin Oxytocin OT_Receptor OT Receptor Oxytocin->OT_Receptor Gq_PLC_A Gq -> PLC OT_Receptor->Gq_PLC_A Contraction_A Myometrial Contraction Gq_PLC_A->Contraction_A Atosiban Atosiban Atosiban->OT_Receptor RYTVELA_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (24-34 weeks gestation, preterm labor diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization RYTVELA_Arm This compound Infusion Randomization->RYTVELA_Arm Group A Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Group B Follow_Up_48h 48-Hour Follow-up (Primary Outcome) RYTVELA_Arm->Follow_Up_48h Placebo_Arm->Follow_Up_48h Follow_Up_7d 7-Day Follow-up (Primary Outcome) Follow_Up_48h->Follow_Up_7d Delivery_Follow_Up Follow-up until Delivery Follow_Up_7d->Delivery_Follow_Up Neonatal_Assessment Neonatal Assessment Delivery_Follow_Up->Neonatal_Assessment Data_Analysis Data Analysis Neonatal_Assessment->Data_Analysis

Comparative Efficacy and Control Experiments for RYTVELA, a Novel MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of RYTVELA, a novel, potent, and selective inhibitor of the MEK1/2 kinases, against other established inhibitors. It outlines essential control experiments for accurately studying its effects and includes detailed protocols for key assays. All data presented herein are representative and intended for illustrative purposes.

Introduction to this compound's Mechanism of Action

This compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade often dysregulated in various cancers. Specifically, this compound inhibits MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By blocking this step, this compound effectively suppresses downstream signaling, leading to reduced cell proliferation and tumor growth.

MEK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Control_Logic cluster_experimental Experimental Group cluster_controls Control Groups This compound Cells + this compound Vehicle Vehicle Control (e.g., DMSO) This compound->Vehicle Effect of Compound Positive Positive Control (e.g., Trametinib) This compound->Positive Comparative Efficacy Negative Negative Control (Untreated Cells) Vehicle->Negative Effect of Vehicle WB_Workflow step1 1. Cell Seeding & Treatment (this compound, Vehicle, Controls) step2 2. Cell Lysis & Protein Quantification step1->step2 step3 3. SDS-PAGE (Protein Separation by Size) step2->step3 step4 4. Protein Transfer (to PVDF Membrane) step3->step4 step5 5. Blocking (5% BSA or Milk) step4->step5 step6 6. Primary Antibody Incubation (Anti-p-ERK, Anti-Total-ERK) step5->step6 step7 7. Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 8. Chemiluminescent Detection & Imaging step7->step8 step9 9. Densitometry Analysis (p-ERK / Total ERK Ratio) step8->step9

Cross-Species Validation of RYTVELA's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RYTVELA's performance with the alternative IL-1 receptor antagonist, Anakinra (Kineret), supported by preclinical experimental data. The focus is on the cross-species validation of this compound's mechanism of action in established animal models of inflammation-induced preterm birth.

Executive Summary

This compound is a novel, selective allosteric inhibitor of the interleukin-1 (IL-1) receptor, demonstrating a unique mechanism that selectively modulates downstream signaling pathways. This contrasts with the direct competitive inhibition of the approved IL-1 receptor antagonist, Anakinra. Preclinical studies in both mouse models of lipopolysaccharide (LPS) and IL-1β-induced preterm birth and a sheep model of chorioamnionitis have validated this compound's efficacy in reducing inflammation and preventing adverse pregnancy outcomes. Notably, in a head-to-head comparison in a sheep model, both this compound and Anakinra demonstrated significant anti-inflammatory effects, though with some differences in their systemic impact on the fetus.

Mechanism of Action: A Tale of Two Inhibitors

This compound and Anakinra both target the IL-1 receptor but through distinct mechanisms, leading to different downstream effects.

  • This compound: Functions as a selective allosteric inhibitor.[1] It binds to a site on the IL-1 receptor distinct from the IL-1 binding site, inducing a conformational change that selectively inhibits the JNK/p38 MAPK and Rho/Rho GTPase pathways.[1] Crucially, it does not block NF-κB signaling, a key pathway in the innate immune response.[1][2][3] This "biased signaling" approach aims to reduce detrimental inflammation while preserving essential immune surveillance functions.

  • Anakinra (Kineret): Is a recombinant form of the human IL-1 receptor antagonist (IL-1Ra). It acts as a direct competitive inhibitor, binding to the IL-1 receptor and physically blocking IL-1α and IL-1β from binding and initiating a signal. This leads to a broad suppression of IL-1-mediated signaling pathways.

This compound vs Anakinra Mechanism of Action cluster_0 This compound (Allosteric Inhibition) cluster_1 Anakinra (Competitive Inhibition) IL1_R_R IL-1 Receptor JNK_p38_R JNK_p38_R IL1_R_R->JNK_p38_R JNK/p38 MAPK (Inhibited) Rho_R Rho_R IL1_R_R->Rho_R Rho/GTPase (Inhibited) NFkB_R NFkB_R IL1_R_R->NFkB_R NF-κB (Unaffected) This compound This compound This compound->IL1_R_R Allosteric binding IL1_ligand_R IL-1 IL1_ligand_R->IL1_R_R IL1_R_A IL-1 Receptor JNK_p38_A JNK_p38_A IL1_R_A->JNK_p38_A JNK/p38 MAPK (Inhibited) Rho_A Rho_A IL1_R_A->Rho_A Rho/GTPase (Inhibited) NFkB_A NFkB_A IL1_R_A->NFkB_A NF-κB (Inhibited) Anakinra Anakinra Anakinra->IL1_R_A Competitive binding IL1_ligand_A IL-1 IL1_ligand_A->IL1_R_A

Figure 1. Comparison of this compound and Anakinra's mechanisms of action on the IL-1 receptor signaling pathway.

Comparative Efficacy: Cross-Species Validation

This compound's efficacy has been evaluated in both murine and ovine models, demonstrating its potential to mitigate inflammation-induced preterm birth and associated fetal complications.

Murine Models of Preterm Birth

In mouse models, this compound has shown significant efficacy in preventing preterm birth and improving neonatal outcomes.

ParameterThis compoundAnakinra (Kineret)Species/Model
Reduction in LPS-Induced Preterm Birth 70% reduction at 2 mg/kg/day[2][4]Data not available in a directly comparable formatMouse (LPS-induced)
Reduction in IL-1β-Induced Preterm Birth 60% reduction at 2 mg/kg/day[2][4]Data not available in a directly comparable formatMouse (IL-1β-induced)
Increase in Neonate Survival Up to 65% increase at 1 mg/kg/day[2][4]Data not available in a directly comparable formatMouse (LPS & IL-1β-induced)
Preservation of Fetal Organ Integrity Demonstrated preservation of lung and intestinal integrity[2][4]Data not available in a directly comparable formatMouse
Ovine Model of Chorioamnionitis

A direct head-to-head comparison in a sheep model of LPS-induced chorioamnionitis provides valuable insights into the relative performance of this compound and Anakinra.

ParameterThis compoundAnakinraSpecies/Model
Prevention of Periventricular White Matter Injury Significant preventionSignificant preventionSheep (LPS-induced chorioamnionitis)
Reduction of Microglial Activation Significant reductionSignificant reductionSheep (LPS-induced chorioamnionitis)
Inhibition of Histologic Chorioamnionitis Significant inhibitionSignificant inhibitionSheep (LPS-induced chorioamnionitis)
Inhibition of Fetal Lung Myeloperoxidase Activity No significant effectSignificant inhibitionSheep (LPS-induced chorioamnionitis)
Associated Fetal Effects No significant adverse effects reportedAssociated with metabolic acidaemia and reduced plasma IGF-1 levelsSheep (LPS-induced chorioamnionitis)

Experimental Protocols

Detailed methodologies for the key preclinical validation studies are provided below.

LPS-Induced Preterm Birth in Mice

This model is a widely used and well-characterized method to study inflammation-driven preterm birth.

LPS-Induced Preterm Birth in Mice Workflow cluster_0 Experimental Phases start Pregnant CD-1 Mice (Gestational Day 16) lps_injection Induction of Preterm Labor: Intraperitoneal (i.p.) injection of LPS (10 µg) or Intrauterine (i.u.) injection of IL-1β (1 µg/kg) start->lps_injection treatment Treatment Administration: Subcutaneous (s.c.) injection of this compound (0.1, 0.5, 1, 2, 4 mg/kg/day) or Anakinra (dose varies by study) lps_injection->treatment monitoring Monitoring: - Rate of prematurity (<18.5 days) - Neonate survival and weight treatment->monitoring analysis Tissue Analysis (Gestational Day 17.5): - Cytokine quantification (RT-qPCR, ELISA) - Histology of neonatal lungs and intestines treatment->analysis end Endpoint Analysis monitoring->end analysis->end

Figure 2. Experimental workflow for the LPS-induced preterm birth model in mice.

Methodology:

  • Animal Model: Pregnant CD-1 mice are used.[4]

  • Induction of Preterm Labor: On gestational day 16, preterm labor is induced by either an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (10 µg) or an intrauterine (i.u.) injection of interleukin-1β (1 µg/kg).[4]

  • Treatment: this compound is administered subcutaneously (s.c.) at varying doses (0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[4] For comparative studies, Anakinra would be administered at a dose determined by preliminary dose-ranging studies.

  • Outcome Measures:

    • Primary: Rate of prematurity (delivery before gestational day 18.5) and neonatal survival and weight are monitored.[4]

    • Secondary: Gestational tissues are collected on day 17.5 to quantify cytokines, pro-inflammatory mediators, and uterine activating proteins by RT-qPCR and ELISA. Neonatal lungs and intestines are collected for histological analysis.[4]

Chorioamnionitis in Preterm Fetal Sheep

This large animal model allows for more detailed physiological and neurological assessments.

Chorioamnionitis in Sheep Workflow cluster_0 Experimental Timeline start Pregnant Ewes with Singleton Fetus (105 days gestation) surgery Surgical Placement of Fetal Catheters start->surgery lps_injection Intra-amniotic Injection: - 10 mg E. coli LPS - Saline (Control) surgery->lps_injection treatment Intra-amniotic Injections (at 0 and 24h): - this compound (2.5 mg) - Anakinra (100 mg) - Saline (Control) lps_injection->treatment sampling Amniotic Fluid Sampling: - Time 0, 24h, and 48h (delivery) treatment->sampling delivery Delivery at 48h sampling->delivery analysis Post-mortem Analysis: - Brain (histology, microglial activation) - Lungs (myeloperoxidase activity) - Chorioamnion (histology) delivery->analysis

Figure 3. Experimental workflow for the chorioamnionitis model in preterm fetal sheep.

Methodology:

  • Animal Model: Pregnant ewes with a singleton fetus at 105 days of gestation are used.

  • Surgical Preparation: Fetal jugular and intra-amniotic catheters are surgically placed.[1]

  • Induction of Chorioamnionitis: An intra-amniotic injection of 10 mg of E. coli lipopolysaccharide (LPS) is administered.

  • Treatment Groups:

    • LPS + this compound: Intra-amniotic injections of 2.5 mg this compound at 0 and 24 hours post-LPS.

    • LPS + Anakinra: Intra-amniotic injections of 100 mg Anakinra at 0 and 24 hours post-LPS.

    • LPS + Saline: Intra-amniotic injections of saline as a positive control.

    • Saline Control: Intra-amniotic injections of saline as a negative control.

  • Sample Collection: Amniotic fluid is sampled at 0, 24, and 48 hours (at delivery).[1]

  • Outcome Measures:

    • Primary: Assessment of fetal brain injury, including periventricular white matter injury and microglial activation, via histology.

    • Secondary: Evaluation of fetal and intrauterine inflammation through histological assessment of the chorioamnion and measurement of inflammatory markers (e.g., myeloperoxidase activity) in fetal tissues.

Conclusion

The cross-species validation of this compound in both mouse and sheep models provides strong preclinical evidence for its unique mechanism of action and its potential as a therapeutic for inflammation-induced preterm birth. Its selective inhibition of specific downstream pathways, while preserving the crucial NF-κB signaling, distinguishes it from the broader IL-1 receptor antagonist, Anakinra. While both agents demonstrate anti-inflammatory efficacy, this compound's potentially more targeted approach may offer a favorable safety profile, as suggested by the lack of adverse fetal effects observed in the comparative sheep study. Further research, including more direct quantitative comparisons in murine models, will continue to elucidate the full therapeutic potential of this compound.

References

Independent Verification of RYTVELA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel allosteric interleukin-1 receptor (IL-1R) inhibitor, RYTVELA, against alternative therapies. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate independent verification of this compound's research findings.

Performance Comparison: this compound vs. Alternatives

This compound has been primarily evaluated in preclinical models of inflammation-induced preterm birth, where it has demonstrated significant efficacy.[1][2][3] Its unique mechanism of action as a biased signaling inhibitor sets it apart from broader IL-1 receptor antagonists like Anakinra (Kineret).[1][4]

Quantitative Efficacy in Preclinical Models

The following table summarizes the key efficacy data from studies in mouse models of preterm birth induced by lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

Performance MetricThis compoundAnakinra (Kineret)Experimental Model
Reduction in Preterm Birth Rate 70% reduction at 2 mg/kg/day[3][5]Less effective than this compound[1]LPS-induced preterm birth in mice
60% reduction at 2 mg/kg/day[3][5]-IL-1β-induced preterm birth in mice
Increase in Neonate Survival Up to 65% increase at 1 mg/kg/day[3][5]-LPS and IL-1β-induced preterm birth in mice
Fetal Mortality Prevention 50% prevention with 36 hours of treatment[3][5]-LPS-induced preterm birth in mice
Preterm Birth Prevention 60% prevention with 36 hours of treatment[3][5]-LPS-induced preterm birth in mice

Signaling Pathway and Mechanism of Action

This compound is a small (D-) peptide antagonist that functions as an allosteric modulator of the IL-1 receptor.[1] Unlike competitive antagonists that block the ligand-binding site, this compound binds to a remote site on the receptor complex. This results in biased signaling, where it selectively inhibits the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho Kinase (RhoK) pathways, while preserving the Nuclear Factor kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1][4]

RYTVELA_Signaling_Pathway IL1R IL-1 Receptor IL1RAcP IL-1RAcP IL1R->IL1RAcP Dimerizes MAPK_RhoK MAPK / RhoK Pathways IL1RAcP->MAPK_RhoK NFkB NF-κB Pathway IL1RAcP->NFkB This compound This compound This compound->IL1RAcP Allosterically Modulates This compound->MAPK_RhoK Inhibits Anakinra Anakinra (Kineret) Anakinra->IL1R Blocks IL1 IL-1 IL1->IL1R Binds Inflammation Pro-inflammatory Gene Expression MAPK_RhoK->Inflammation Immune_Vigilance Immune Vigilance Gene Expression NFkB->Immune_Vigilance

This compound's biased signaling at the IL-1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

LPS-Induced Preterm Birth Model in Mice

This model is used to simulate infection-induced preterm labor.

1. Animal Model:

  • Pregnant CD-1 mice are used.[3][5]

  • Gestational day (GD) 16 is typically the day of intervention.[3][5]

2. Induction of Preterm Birth:

  • Lipopolysaccharide (LPS) from E. coli is administered to the dams.

  • A typical dose is 10 µg per mouse, delivered via intraperitoneal (i.p.) injection.[3][5]

3. Drug Administration:

  • This compound is administered subcutaneously (s.c.).

  • Dose-response studies have used a range of doses, including 0.1, 0.5, 1.0, 2.0, and 4.0 mg/kg/day.[3][5]

  • Treatment is typically initiated on GD 16 and continued until GD 18.5.[3][5]

4. Outcome Measures:

  • Rate of Prematurity: The percentage of mice delivering before a specific gestational day (e.g., GD 18.5) is recorded.[3][5]

  • Neonate Survival: The number of live pups is counted at birth and monitored for a defined period.[3][5]

  • Tissue Collection and Analysis: At specific time points (e.g., GD 17.5), gestational tissues (uterus, placenta) are collected to quantify levels of cytokines, pro-inflammatory mediators, and uterine activating proteins using methods like RT-qPCR and ELISA.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_model Pregnant CD-1 Mice (Gestational Day 16) lps_injection Induce Preterm Birth: LPS Injection (10 µg, i.p.) control_group Control Group: Vehicle Administration rytvela_admin Administer this compound (s.c.) (e.g., 2 mg/kg/day) lps_injection->rytvela_admin observe_delivery Observe and Record Time of Delivery lps_injection->observe_delivery tissue_collection Collect Gestational Tissues (GD 17.5) rytvela_admin->tissue_collection control_group->observe_delivery control_group->tissue_collection neonate_assessment Assess Neonate Survival and Weight observe_delivery->neonate_assessment data_comparison Compare Outcomes: This compound vs. Control neonate_assessment->data_comparison biomarker_analysis Analyze Biomarkers: RT-qPCR and ELISA for Cytokines & Pro-inflammatory Mediators tissue_collection->biomarker_analysis biomarker_analysis->data_comparison

Workflow for LPS-induced preterm birth studies.

References

Navigating the Therapeutic Landscape of Preterm Birth: A Comparative Analysis of Atosiban and Other Tocolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the urgent clinical challenge of managing preterm labor, a nuanced understanding of the available therapeutic options is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Atosiban, an oxytocin receptor antagonist, with other principal tocolytic agents: Nifedipine (a calcium channel blocker), Progesterone (a hormonal agent), and Indomethacin (a nonsteroidal anti-inflammatory drug). This analysis is based on a comprehensive review of clinical trial data, focusing on efficacy, safety, and mechanistic pathways.

Comparative Efficacy of Tocolytic Agents

The primary goal of tocolytic therapy is to delay delivery, thereby allowing for the administration of antenatal corticosteroids to improve neonatal outcomes and, if necessary, for in-utero transfer to a facility with a neonatal intensive care unit (NICU). The following tables summarize the comparative efficacy of Atosiban, Nifedipine, Indomethacin, and Progesterone based on key clinical endpoints.

Table 1: Efficacy in Prolonging Pregnancy

Tocolytic AgentProlongation of Pregnancy > 48 HoursProlongation of Pregnancy > 7 DaysGestational Age at Delivery (Mean)Key Findings & Citations
Atosiban 68.6% - 89.3%[1][2]75%[3]35.2 (±3.0) weeks[1]Effective in delaying delivery for at least 48 hours with a favorable side-effect profile.[3][4]
Nifedipine 52% - 75%[1][3]89.3% (with or without rescue agent)[1]36.4 (±2.8) weeks[1]May be associated with a longer postponement of delivery compared to Atosiban.[1]
Indomethacin Superior to other tocolytics in some studies for delaying delivery for 48 hours and 7 days.[5][6]Data varies, but has shown efficacy in delaying delivery for up to seven days.[7]Not consistently reported across studies.Effective for short-term tocolysis, but use is limited due to potential fetal side effects.[5][6]
Progesterone Not typically used for acute tocolysis.Reduces the rate of spontaneous preterm birth before 34 weeks in high-risk women (19.2% vs 34.4% in controls).[8]Not applicable for acute treatment.Primarily used as a prophylactic measure in women with a history of spontaneous preterm birth or a short cervix.[8]

Table 2: Maternal and Fetal/Neonatal Outcomes

Tocolytic AgentMaternal Side EffectsFetal/Neonatal OutcomesKey Findings & Citations
Atosiban Fewer side effects compared to other tocolytics; reported incidence of 17.5% in one study.[3]Comparable neonatal morbidity to Nifedipine.[1] No significant reduction in neonatal morbidity found in some large trials.[9]Considered to have the best maternal and fetal safety profile among tocolytics.[9]
Nifedipine Higher incidence of side effects (e.g., hypotension, palpitations) compared to Atosiban (40% in one study).[3]Reduced risk of Respiratory Distress Syndrome (RDS), necrotizing enterocolitis, and intraventricular hemorrhage compared to beta-agonists.[10][11]Effective, but requires monitoring for maternal cardiovascular effects.[11]
Indomethacin Nausea, heartburn.Risk of oligohydramnios, premature closure of the ductus arteriosus, necrotizing enterocolitis, and intraventricular hemorrhage, especially with prolonged use (>48-72 hours) or after 32 weeks of gestation.[5][7][12]Use is generally restricted to short durations and earlier gestational ages due to potential fetal adverse effects.[12]
Progesterone Generally well-tolerated with minimal side effects.Associated with a significant reduction in RDS and overall neonatal morbidity and mortality when used prophylactically.[8]A key preventative therapy, not a treatment for active preterm labor.[8]

Experimental Protocols

The data presented is derived from numerous randomized controlled trials. A generalized experimental workflow for a clinical trial comparing tocolytic agents is outlined below.

Generalized Clinical Trial Protocol for Tocolytic Agents
  • Study Design: A prospective, randomized, controlled, double-blind (where feasible) clinical trial.

  • Inclusion Criteria: Pregnant women between 24 and 34 weeks of gestation with a confirmed diagnosis of preterm labor (e.g., regular uterine contractions and cervical changes).[1][3][13]

  • Exclusion Criteria: Contraindications to tocolytic therapy, such as chorioamnionitis, severe pre-eclampsia, non-reassuring fetal status, major fetal malformations, and preterm premature rupture of membranes.[14]

  • Intervention: Participants are randomly assigned to receive one of the tocolytic agents according to a standardized dosing regimen.

    • Atosiban: Typically administered as an intravenous bolus followed by a continuous infusion for up to 48 hours.[14]

    • Nifedipine: Administered orally, with an initial loading dose followed by maintenance doses.[11][14]

    • Indomethacin: Administered orally or rectally, usually for a short duration (less than 72 hours).[12]

  • Primary Outcome Measures: Efficacy in delaying delivery for 48 hours and 7 days.

  • Secondary Outcome Measures: Gestational age at delivery, neonatal outcomes (e.g., birth weight, NICU admission, incidence of RDS), and maternal and fetal side effects.[1]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the treatment groups.

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of these tocolytic agents are rooted in their distinct molecular targets within the complex signaling pathways that govern uterine contractions.

Atosiban: Oxytocin Receptor Antagonism

Atosiban is a competitive antagonist of the oxytocin receptor.[15][16][17] By blocking the binding of oxytocin to its receptors on the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[15][16][17] Specifically, it prevents the oxytocin-induced increase in intracellular inositol triphosphate (IP3), which in turn blocks the release of calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[15][16] This reduction in intracellular calcium leads to myometrial relaxation and uterine quiescence.[15][16] Interestingly, some research suggests that Atosiban may also have a pro-inflammatory effect in the amnion through G-protein coupling, which could potentially modulate its overall effectiveness.[15][18]

cluster_membrane Myometrial Cell Membrane cluster_cell Intracellular oxytocin Oxytocin otr Oxytocin Receptor oxytocin->otr Binds atosiban Atosiban atosiban->otr Blocks gq Gq Protein otr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 sr Sarcoplasmic Reticulum ip3->sr Stimulates Ca2+ release ca Ca2+ sr->ca contraction Uterine Contraction ca->contraction Initiates

Atosiban's mechanism of action.

Nifedipine: Calcium Channel Blockade

Nifedipine is a calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels.[19][20] This reduction in intracellular calcium concentration decreases the activity of myosin light-chain kinase, leading to smooth muscle relaxation and the cessation of uterine contractions.[19]

cluster_membrane Myometrial Cell Membrane cluster_cell Intracellular ca_channel L-type Ca2+ Channel ca_in Ca2+ ca_channel->ca_in nifedipine Nifedipine nifedipine->ca_channel Blocks mlck Myosin Light- Chain Kinase ca_in->mlck Activates contraction Uterine Contraction mlck->contraction Initiates ca_out->ca_channel Influx

Nifedipine's mechanism of action.

Indomethacin: Prostaglandin Synthesis Inhibition

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor that blocks the production of prostaglandins.[7][12] Prostaglandins, particularly PGE2 and PGF2α, play a crucial role in initiating and maintaining uterine contractions and cervical ripening.[7] By inhibiting COX enzymes, Indomethacin reduces prostaglandin levels, thereby suppressing uterine activity.[7][12]

arachidonic_acid Arachidonic Acid cox COX Enzymes (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins (PGE2, PGF2α) cox->prostaglandins indomethacin Indomethacin indomethacin->cox Inhibits contraction Uterine Contraction & Cervical Ripening prostaglandins->contraction Promotes

Indomethacin's mechanism of action.

Progesterone: Maintaining Uterine Quiescence

Progesterone is a key hormone in maintaining pregnancy.[21][22] It promotes uterine quiescence by reducing the excitability of myometrial cells, decreasing the expression of contraction-associated proteins (such as oxytocin receptors), and inhibiting the production of inflammatory mediators that can trigger labor.[22] Its prophylactic use in high-risk women aims to prevent the functional progesterone withdrawal that is thought to precede preterm labor.[8][22]

cluster_effects Progesterone's Effects progesterone Progesterone myometrium Myometrium progesterone->myometrium Acts on excitability Decreased Excitability myometrium->excitability cap Decreased Contraction- Associated Proteins myometrium->cap inflammation Anti-inflammatory Effects myometrium->inflammation quiescence Uterine Quiescence excitability->quiescence cap->quiescence inflammation->quiescence

Progesterone's role in uterine quiescence.

Conclusion

The choice of tocolytic agent for the management of preterm labor requires a careful consideration of efficacy, maternal and fetal safety profiles, and the specific clinical context. Atosiban offers a favorable safety profile with fewer maternal side effects, making it a valuable option, particularly in patients with cardiovascular comorbidities.[3][23] Nifedipine demonstrates strong tocolytic efficacy and may prolong pregnancy to a greater extent in some cases, though it necessitates closer monitoring for maternal side effects.[1] Indomethacin is a potent tocolytic for short-term use, but its application is limited by the risk of significant fetal complications.[5][6] Progesterone stands apart as a crucial prophylactic agent for preventing preterm birth in high-risk populations, rather than a treatment for active labor.[8]

Further large-scale, head-to-head clinical trials are warranted to continue refining treatment guidelines and to better delineate the optimal use of these agents in specific patient populations. The ongoing development of novel tocolytics with improved efficacy and safety profiles remains a critical endeavor in perinatal medicine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for RYTVELA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of RYTVELA, a novel allosteric anti-inflammatory therapeutic. Adherence to these guidelines is critical to protect personnel and the environment from potential hazards.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including protective clothing, gloves, and eye protection, to avoid skin and eye contact.[1] Measures should be in place to prevent the formation of dust and aerosols.[1] All tools and equipment used during the handling and disposal process should be spark-proof and explosion-proof to mitigate ignition risks.[1]

Quantitative Safety Data

While specific quantitative disposal parameters are not extensively detailed, the following table summarizes key safety considerations derived from the Safety Data Sheet (SDS).

ParameterGuidelineSource
Exposure Controls Handle in a well-ventilated place.[1]
Personal Protective Equipment Wear suitable protective clothing, gloves, and eye/face protection.[1]
Ignition Sources Remove all sources of ignition. Use spark-proof tools.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the approved methods for the disposal of this compound and its containers. Discharge into the environment must be strictly avoided.[1]

Step 1: Collection and Storage of Waste
  • Collect Waste: Carefully collect any adhered or collected this compound material.[1]

  • Use Appropriate Containers: Place the waste into suitable, closed, and properly labeled containers for disposal.[1]

  • Store Securely: Store the waste containers in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials, until disposal.[1]

Step 2: Selection of Disposal Method

There are two primary approved methods for the disposal of this compound:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction facility.[1] This is the preferred method to ensure complete and safe decomposition.

  • Controlled Incineration: Alternatively, this compound can be disposed of by controlled incineration with flue gas scrubbing.[1] This process must be carried out in a facility equipped to handle chemical waste and neutralize harmful combustion byproducts.

Important: Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Step 3: Disposal of Containers

The packaging and containers that held this compound must also be decontaminated and disposed of properly:

  • Triple Rinse: Containers can be triple rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as chemical waste, following the same procedures as for this compound itself.

  • Recycling or Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning.[1]

  • Sanitary Landfill: As an alternative, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration of Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RYTVELA_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Method cluster_container Container Disposal cluster_end Completion start Start: this compound Waste Generated collect_waste Collect waste in suitable, closed, and labeled containers start->collect_waste store_waste Store securely in a cool, dry, well-ventilated area collect_waste->store_waste container_prep Triple rinse container collect_waste->container_prep disposal_choice Select Disposal Method store_waste->disposal_choice destruction_plant Licensed Chemical Destruction Plant disposal_choice->destruction_plant Preferred incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration Alternative end End of Disposal Process destruction_plant->end incineration->end container_choice Select Container Disposal Option container_prep->container_choice recycle Recycle or Recondition container_choice->recycle landfill Puncture and send to Sanitary Landfill container_choice->landfill incinerate_pkg Incinerate Combustible Packaging container_choice->incinerate_pkg

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Handling Protocols for RYTVELA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RYTVELA. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Product Information
Identifier Value
Product Name This compound
Synonyms d-(this compound)
CAS Number 868844-53-5
Molecular Formula C38H62N10O12
Molecular Weight 850.96 g/mol
Appearance Freeze-dried (lyophilized) solid
Solubility Soluble in water
Personal Protective Equipment (PPE)

Given that this compound is a potent peptide, strict adherence to PPE protocols is mandatory to prevent exposure.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Safety goggles or face shieldProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coat, fully buttonedProtects skin and clothing from contamination.
Respiratory Protection Use in a ventilated fume hood when handling the powderMinimizes inhalation risk of the lyophilized powder.
Handling and Storage

Proper handling and storage are critical for both safety and maintaining the peptide's stability.

Procedure Guideline
Storage of Lyophilized Powder Store dry, frozen (-20°C or -80°C), and protected from light.[1]
Reconstitution Use sterile, high-purity water or an appropriate buffer. Mix gently to dissolve; do not shake vigorously.
Storage of Reconstituted Solution For short-term use, store at 4°C. For long-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Work Area Handle the compound in a designated, clean, and well-ventilated area, preferably within a chemical fume hood.
Cross-Contamination Use sterile, dedicated equipment (pipette tips, vials, etc.) to prevent contamination.

Experimental Protocols

The following are generalized protocols for working with this compound. Researchers should adapt these to their specific experimental needs while adhering to all safety precautions.

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Solvent Addition : Using a sterile syringe, add the required volume of sterile, high-purity water or buffer to the vial.

  • Dissolution : Gently swirl or pipette the mixture to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent degradation.

  • Labeling and Storage : Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions. Store as recommended in the table above.

Protocol 2: Disposal of this compound Waste

All waste contaminated with this compound must be treated as hazardous chemical waste.

Liquid Waste (e.g., unused solutions):

  • Collection : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Inactivation (if required by institution) : For some peptide waste, inactivation using a 10% bleach solution for at least 30-60 minutes may be an appropriate step before disposal. Always consult with your institution's Environmental Health & Safety (EHS) department.

  • Disposal : Arrange for disposal through your institution's certified hazardous waste management service. Do not pour down the drain. [2][3]

Solid Waste (e.g., contaminated vials, pipette tips, gloves):

  • Segregation : Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal : Dispose of the container through your institution's hazardous waste program.

This compound Signaling Pathway

This compound acts as an allosteric negative modulator of the Interleukin-1 Receptor (IL-1R). It selectively inhibits downstream signaling through the JNK and Rho/ROCK pathways, without significantly affecting the NF-κB pathway, which is important for innate immunity.[1][4]

RYTVELA_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm IL1R IL-1 Receptor (IL-1R) JNK_pathway JNK Pathway IL1R->JNK_pathway Rho_pathway Rho/ROCK Pathway IL1R->Rho_pathway NFkB_pathway NF-κB Pathway IL1R->NFkB_pathway This compound This compound This compound->IL1R Allosteric Inhibition Inflammation Inflammation JNK_pathway->Inflammation Rho_pathway->Inflammation Innate_Immunity Innate Immunity NFkB_pathway->Innate_Immunity

Caption: Mechanism of this compound as an allosteric inhibitor of the IL-1R.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.